6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Description
The exact mass of the compound 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVMNMTVAWXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-89-4 | |
| Record name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Synthesis and Discovery of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Core in Modern Medicine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its most impactful derivatives are the fluoroquinolone antibiotics, a class of drugs that have been pivotal in the fight against bacterial infections. At the heart of many of these life-saving drugs lies a key precursor: 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. The strategic placement of the fluorine atom at the C-6 position dramatically enhances the antibacterial activity of these compounds. This guide provides an in-depth exploration of the synthesis and discovery of this critical molecule, offering insights for researchers and professionals in drug development.
It is important to note that while the topic specifies "3-hydroxyquinoline," the predominant and historically significant synthetic route, the Gould-Jacobs reaction, naturally yields the 4-hydroxy isomer. This guide will focus on the synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, the more common and well-documented precursor to many fluoroquinolones.
The Prevailing Synthetic Route: The Gould-Jacobs Reaction
The synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is most effectively achieved through the Gould-Jacobs reaction, a powerful and versatile method for constructing the quinoline core that was first reported in 1939.[1] This multi-step process begins with the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization and subsequent hydrolysis.
The overall transformation can be visualized as follows:
Caption: Overview of the Gould-Jacobs reaction for 6-fluoro-4-hydroxyquinoline-3-carboxylic acid synthesis.
Mechanism of the Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-defined mechanism:[2]
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This step requires significant thermal energy to drive a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring system.
-
Tautomerization: The resulting quinoline exists in equilibrium between its keto and enol forms, with the 4-oxo form being predominant.
-
Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.
-
Acidification: Subsequent acidification precipitates the final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
The mechanistic pathway can be illustrated as follows:
Caption: Mechanistic steps of the Gould-Jacobs reaction.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical laboratory synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Part 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate.
-
Cyclization: Increase the temperature to 240-260°C and maintain for 30-60 minutes. This high temperature is crucial for the cyclization step. The reaction mixture will darken and solidify upon cooling.
-
Isolation and Purification: Allow the reaction to cool to room temperature. The solid product can be triturated with a suitable solvent like ethanol or diethyl ether to remove impurities, followed by filtration to isolate the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Further purification can be achieved by recrystallization.
Part 2: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Saponification: Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Precipitation and Isolation: The desired product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₃ | |
| Molecular Weight | 207.16 g/mol | |
| CAS Number | 343-10-2 | |
| Physical Form | Solid | |
| Boiling Point | 362.7°C at 760 mmHg |
Modern Advancements: Microwave-Assisted Synthesis
Traditional Gould-Jacobs synthesis often requires high temperatures and long reaction times, which can lead to side reactions and lower yields. Modern organic synthesis has embraced microwave irradiation as a powerful tool to overcome these limitations. Microwave-assisted Gould-Jacobs reactions offer several advantages:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer byproducts.
-
Enhanced Purity: Cleaner reaction profiles often simplify purification processes.
A comparative study of conventional heating versus microwave irradiation for a Gould-Jacobs reaction showed a significant increase in yield and a drastic reduction in reaction time with microwave heating.[3]
Discovery and Significance in Drug Development
The discovery of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is intrinsically linked to the development of fluoroquinolone antibiotics. The serendipitous discovery of the antibacterial properties of nalidixic acid, a quinolone derivative, in the 1960s spurred extensive research into this class of compounds.[4] It was later found that the introduction of a fluorine atom at the 6-position of the quinolone ring significantly enhanced the antibacterial spectrum and potency.[4]
This key structural modification led to the development of second-generation fluoroquinolones like norfloxacin. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid emerged as a crucial intermediate in the synthesis of these life-saving drugs. Its carboxylic acid and hydroxyl groups provide convenient handles for further chemical modifications, allowing for the synthesis of a vast library of derivatives with tailored pharmacological properties. The continued exploration of this scaffold has led to the development of subsequent generations of fluoroquinolones with improved efficacy and safety profiles.
The biological importance of this core structure extends beyond antibacterial agents, with derivatives being investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Conclusion
The synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, primarily through the robust and adaptable Gould-Jacobs reaction, represents a pivotal achievement in medicinal chemistry. This seemingly simple molecule has been instrumental in the development of a powerful class of antibiotics that have saved countless lives. For researchers and professionals in drug development, a thorough understanding of its synthesis and historical context is essential for the continued innovation of quinoline-based therapeutics. The evolution of synthetic methodologies, such as the adoption of microwave-assisted techniques, further underscores the ongoing efforts to refine and improve the production of this vital pharmaceutical building block.
References
Sources
A Technical Guide to the Physicochemical Characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid for Drug Discovery Applications
Executive Summary
Quinolone carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The specific compound, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, is a molecule of significant interest due to the established roles of its core functional groups in modulating biological activity and pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position is a hallmark of later-generation fluoroquinolone antibiotics, enhancing their efficacy.[2] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. We move beyond a simple recitation of properties to detail the critical experimental methodologies and the scientific rationale underpinning them. For drug development professionals, establishing a robust physicochemical profile is a non-negotiable prerequisite for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its therapeutic potential.[3] This document outlines the authoritative protocols for confirming molecular identity and quantifying the key parameters—solubility, pKa, lipophilicity, and thermal stability—that govern a drug candidate's journey from bench to clinic.
Introduction: The Strategic Importance of the Quinolone Scaffold
The quinolone ring system is a privileged structure in drug design, renowned for its broad-spectrum antibacterial activity achieved through the inhibition of bacterial DNA gyrase.[1] The molecule of interest, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, possesses a unique constellation of functional groups poised to influence its properties:
-
The Carboxylic Acid (C4): Essential for the mechanism of action in many quinolone antibiotics and a primary determinant of the molecule's acidic character and solubility.
-
The Hydroxyl Group (C3): Influences hydrogen bonding potential, metabolism, and can participate in key binding interactions with biological targets.
-
The Fluoro Group (C6): A common bioisosteric replacement for hydrogen, the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.
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The Quinoline Core: A heterocyclic system whose nitrogen atom provides a basic center, contributing to the molecule's overall ionization profile.
Understanding the interplay of these groups is paramount. Physicochemical properties such as solubility and ionization constants are not mere data points; they are critical determinants of a drug's bioavailability and in vivo behavior.[3] This guide provides the experimental blueprint to thoroughly characterize 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, enabling a data-driven assessment of its potential.
Prerequisite: Molecular Identity and Purity Confirmation
Before any physicochemical evaluation, the unambiguous confirmation of the molecular structure and assessment of its purity is the foundational step. This ensures that all subsequent data is attributable to the correct molecular entity.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is employed to confirm the elemental composition of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), one can validate that the observed molecular formula (C₁₀H₆FNO₃) matches the theoretical exact mass (207.0332 Da), thereby ruling out isobaric impurities.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Analysis: Compare the measured m/z value of the most abundant isotopic peak to the theoretical exact mass calculated for C₁₀H₆FNO₃. The mass error should be within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides the definitive atomic-level map of the molecule. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR is essential for verifying the presence and environment of the fluorine atom. For a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, detailed NMR analysis was crucial for structural elucidation.[2]
Protocol: Multi-nuclear NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Expect to see distinct signals for the aromatic protons on the quinoline ring system, with splitting patterns (doublets, doublet of doublets) dictated by their positions relative to each other and the fluorine atom.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals to identify include the carbonyl of the carboxylic acid (~165-175 ppm), carbons attached to the hydroxyl group and fluorine (showing C-F coupling), and the remaining aromatic carbons.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.
Caption: Workflow for structural verification.
Core Physicochemical Properties: Methodologies and Rationale
The following properties are critical for predicting the in vivo behavior of a drug candidate. The protocols described are industry-standard methods designed for robustness and reproducibility.
Aqueous Solubility (Thermodynamic)
Expertise & Rationale: Aqueous solubility is a fundamental property that directly impacts drug absorption from the gastrointestinal tract and suitability for intravenous formulation.[3] The shake-flask method is the gold standard as it measures the equilibrium solubility, providing a true thermodynamic value rather than a kinetic estimate from precipitation-based assays. Quinolone derivatives often exhibit low solubility in pure water.[3]
Protocol: Shake-Flask Method (OECD Guideline 105)
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. It is critical to confirm that the concentration of the dissolved compound has plateaued.
-
Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 min) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV method against a standard curve.
-
Validation: Visually inspect the remaining solid to ensure no polymorphic or phase changes occurred during the experiment.
Caption: Shake-flask method for solubility.
Acid-Base Ionization Constants (pKa)
Expertise & Rationale: The pKa values dictate the charge state of a molecule at a given pH. This is critical as the ionized and un-ionized forms of a drug have vastly different properties; the un-ionized form is typically more membrane-permeable, while the ionized form has higher aqueous solubility. 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is amphoteric, possessing at least one acidic pKa (carboxylic acid) and one basic pKa (quinoline nitrogen). Spectrophotometric determination is a robust method for compounds with a chromophore, which is characteristic of the quinoline core.
Protocol: UV-Metric Titration
-
Solution Preparation: Prepare a solution of the compound in water with a small percentage of a co-solvent (e.g., methanol) if required for initial dissolution.
-
Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe and an auto-titrator.
-
Data Collection: Record the full UV-Vis spectrum (e.g., 200-500 nm) at small, precise pH increments as the solution is titrated from low to high pH (e.g., pH 2 to 12) with NaOH, and then back-titrated with HCl.
-
Analysis: The collected spectral data at multiple wavelengths are processed using specialist software (e.g., Hyperquad) to deconvolute the spectra of the individual ionic species (e.g., H₂A⁺, HA, A⁻) and calculate the macroscopic pKa values. This multi-wavelength approach provides higher accuracy than single-wavelength methods.
Caption: Predicted ionization states of the molecule.
Lipophilicity (LogP / LogD)
Expertise & Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties.[3] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic forms. The shake-flask method in n-octanol and buffered water is the definitive technique.
Protocol: Shake-Flask Partitioning (OECD Guideline 107)
-
System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.
-
Partitioning: Add a known amount of the compound to a tube containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.
-
Equilibration: Gently mix the tube for several hours to allow the compound to partition between the two phases, then allow the layers to separate completely, often aided by centrifugation.
-
Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogD₇.₄ as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Data Synthesis and Implications for Drug Development
While specific experimental data for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is not publicly available, we can synthesize the information from related structures and the principles outlined above to create a target physicochemical profile.
| Property | Expected Value/Range | Rationale & Implication for Drug Development |
| Molecular Weight | 207.16 g/mol | Well within the typical range for small molecule drugs (<500 Da), favorable for oral bioavailability. |
| Aqueous Solubility | Low (<10 µg/mL at pH 7.4) | Quinolone carboxylic acids are often poorly soluble.[3] This may present a challenge for oral absorption and formulation, potentially requiring enabling technologies like amorphous solid dispersions or salt formation. |
| pKa₁ (Acidic) | 3.5 - 5.0 | Attributed to the carboxylic acid. The molecule will be negatively charged in the intestine (pH > 6), which could decrease passive diffusion but increase solubility. |
| pKa₂ (Basic) | 6.0 - 8.0 | Likely a composite value reflecting the quinoline nitrogen and the 3-hydroxy group. This dictates that the molecule will be positively charged in the stomach, potentially aiding dissolution. |
| LogD at pH 7.4 | 1.0 - 2.5 | The molecule will be predominantly ionized at pH 7.4, leading to a lower LogD than its LogP. This value is in a favorable range for balancing permeability and solubility. A related compound, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, has a calculated XLogP3 of 2.1.[4] |
| Melting Point | High (>200 °C) | Quinolone derivatives typically exhibit high melting points due to their planar structure and potential for strong intermolecular hydrogen bonding and crystal packing.[3] This suggests good solid-state stability but may also correlate with low solubility. |
Conclusion
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a compound with significant therapeutic potential, grounded in the proven success of the quinolone scaffold. However, potential does not translate to success without rigorous scientific characterization. The physicochemical properties of solubility, pKa, and lipophilicity are the fundamental pillars upon which its entire drug development program rests. They govern every aspect of its interaction with a biological system, from formulation and absorption to target engagement. The experimental frameworks detailed in this guide provide the authoritative, self-validating systems necessary to build a comprehensive data package. Executing these protocols with precision is a critical first step in de-risking the development of this promising molecule and unlocking its full potential as a therapeutic agent.
References
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Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (n.d.). PubMed. Retrieved from [Link]
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Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Physicochemical properties of quinolone antibiotics in various environments. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Structural and Tautomeric Considerations
A critical feature of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-oxo (or quinolone) form. For 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, this equilibrium is between the hydroxy (enol) form and the more stable keto form, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence and position of intramolecular hydrogen bonding heavily favor the keto tautomer. Therefore, all subsequent spectroscopic predictions will be based on this more stable keto form.
Caption: Keto-enol tautomerism of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid, the ketone, the N-H bond, and the fluorinated aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Data and Interpretation
The IR spectrum will provide clear evidence for the key functional groups. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to extensive hydrogen bonding.[1][2][3]
| Expected Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |
| 3300–2500 | O–H stretch (Carboxylic acid) | Broad, Strong | This very broad absorption, often obscuring C-H stretches, is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1][4] |
| ~3100 | N–H stretch | Medium | The N-H stretch of the dihydroquinoline ring is expected in this region. It may be partially obscured by the broad O-H band. |
| ~3050 | Aromatic C–H stretch | Medium | Absorption from the C-H bonds on the benzene ring. |
| ~1725 | C=O stretch (Carboxylic acid) | Strong, Sharp | The carbonyl of the carboxylic acid group typically appears in this region.[2] |
| ~1660 | C=O stretch (Ketone) | Strong, Sharp | The quinolone carbonyl at C-4, conjugated with the aromatic system and the C2-C3 double bond, is expected at a lower frequency than a simple ketone. |
| 1620–1580 | C=C and C=N stretches | Medium-Strong | Aromatic ring and quinoline C=C and C=N bond vibrations. |
| 1320–1210 | C–O stretch (Carboxylic acid) | Strong | Coupled with O-H in-plane bending, this is a characteristic absorption for carboxylic acids.[1] |
| ~1250 | C–F stretch | Strong | The aryl-fluorine bond stretch is typically strong and found in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, a solvent like DMSO-d₆ is ideal due to its ability to dissolve the polar compound and to slow the exchange of acidic protons (NH, OH), allowing for their observation.
Experimental Protocol: Sample Preparation for NMR
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to reveal exchangeable protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Predicted ¹H NMR Data (in DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, and the exchangeable protons.
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale and Comments |
| ~13.0 | Singlet, Broad | COOH | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at very low field.[2] |
| ~11.5 | Singlet, Broad | N-H | The N-H proton of the quinolone ring is also expected to be downfield and broad due to hydrogen bonding and exchange. |
| ~8.5 | Singlet | H-2 | This proton is adjacent to the electron-withdrawing carboxylic acid and is part of a double bond, leading to a significant downfield shift. |
| ~7.9 | Doublet of Doublets | H-5 | This proton is ortho to the C-4 carbonyl group and shows coupling to both H-7 and H-8 (meta coupling). |
| ~7.7 | Doublet of Doublets | H-7 | This proton is ortho to the fluorine atom and meta to H-5, resulting in a doublet of doublets splitting pattern. |
| ~7.5 | Triplet (or dd) | H-8 | This proton is coupled to H-7 (ortho coupling) and H-5 (meta coupling). The signal will appear downfield due to the anisotropic effect of the adjacent aromatic ring. |
Predicted ¹³C NMR Data (in DMSO-d₆)
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (some showing C-F coupling), and the vinyl carbons.
| Predicted δ (ppm) | Assignment | Rationale and Comments |
| ~175 | C-4 (Keto C=O) | The conjugated ketone carbonyl carbon is expected in this downfield region. |
| ~168 | COOH | The carboxylic acid carbonyl carbon is also found far downfield.[2] |
| ~160 (d) | C-6 | This carbon is directly attached to fluorine, causing a large downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |
| ~145 | C-2 | The vinyl carbon adjacent to the nitrogen and the carboxyl group. |
| ~138 | C-8a | Quaternary carbon at the ring junction. |
| ~125 (d) | C-5 | This carbon is meta to the fluorine, showing a smaller C-F coupling (³JCF ≈ 8 Hz). |
| ~120 (d) | C-8 | This carbon is also meta to the fluorine, showing a similar small C-F coupling. |
| ~115 (d) | C-7 | This carbon is ortho to the fluorine, resulting in a significant C-F coupling constant (²JCF ≈ 25 Hz). |
| ~118 | C-4a | Quaternary carbon at the ring junction. |
| ~110 | C-3 | The carbon bearing the carboxylic acid group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. The molecular formula is C₁₀H₆FNO₃, with a monoisotopic mass of approximately 207.03 Da.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe and bombard it with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak [M]⁺• is expected to be prominent. The fragmentation pattern will likely involve the loss of small, stable neutral molecules from the functional groups.
Caption: Plausible EI fragmentation pathway.
| Predicted m/z | Proposed Fragment Ion | Loss from Parent Ion | Comments |
| 207 | [C₁₀H₆FNO₃]⁺• (Molecular Ion) | - | The intact ionized molecule. Its presence confirms the molecular weight. |
| 189 | [C₁₀H₅FNO₂]⁺ | H₂O | Loss of water, likely involving the carboxylic acid proton and a ketone oxygen. |
| 179 | [C₉H₅FNO₂]⁺• | CO | Loss of carbon monoxide from the C-4 quinolone carbonyl is a common fragmentation pathway for such systems. |
| 162 | [C₉H₆FNO]⁺• | COOH (formic acid radical) | Loss of the entire carboxylic acid group as a radical. |
| 147 | [C₉H₆FN]⁺• | CO₂ | Decarboxylation (loss of carbon dioxide) from the molecular ion is a highly characteristic fragmentation for carboxylic acids. |
Conclusion
The combined application of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. The predicted data highlight the key features expected from the stable keto tautomer: a highly hydrogen-bonded carboxylic acid (broad IR O-H, sharp C=O at ~1725 cm⁻¹; ¹H NMR signal at ~13 ppm), a conjugated quinolone system (IR C=O at ~1660 cm⁻¹), and a fluorinated aromatic ring (characteristic C-F coupling in ¹³C NMR). The mass spectrum is expected to confirm the molecular weight of 207 Da and show characteristic losses of CO₂ and CO. This predictive guide serves as a robust framework for any researcher undertaking the synthesis or analysis of this important compound.
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Tautomerism of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
An In-Depth Technical Guide to the
Abstract
Quinolone derivatives are a cornerstone of antibacterial therapy, with their efficacy intrinsically linked to their precise three-dimensional structure and electronic properties.[1] Tautomerism, the dynamic equilibrium between structurally distinct isomers, represents a critical, yet often overlooked, factor that governs the physicochemical and pharmacological profile of these agents.[2] This guide provides a comprehensive examination of the tautomeric landscape of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a representative member of the fluoroquinolone class. We will dissect the potential tautomeric forms, from the canonical hydroxy (enol) and keto structures to the biologically relevant zwitterionic species. This paper synthesizes field-proven spectroscopic methodologies with robust computational analysis, offering not just data, but a self-validating framework for understanding and predicting tautomeric behavior. Detailed experimental protocols and the causality behind methodological choices are presented to empower researchers in their own investigations, ultimately facilitating the rational design of more effective quinolone-based therapeutics.
The Strategic Importance of Tautomerism in Quinolone Drug Design
The biological activity of a drug molecule is dictated by its ability to interact with a specific target, such as an enzyme or receptor. This interaction is highly sensitive to the molecule's shape, charge distribution, and hydrogen bonding capabilities. Tautomers, being distinct chemical entities, possess different properties and therefore exhibit varied biological activities.[3] For quinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, the specific tautomeric form present at the site of action influences binding affinity and inhibitory potency.[4][5]
Understanding the tautomeric equilibrium of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is crucial for:
-
Target Engagement: Identifying the specific isomer that binds to the bacterial enzymes.
-
Pharmacokinetics (ADME): Tautomerism affects key properties like solubility, lipophilicity, and membrane permeability, which control the absorption, distribution, metabolism, and excretion of the drug.
-
Drug Formulation: The stability of different tautomers can vary, impacting the choice of formulation excipients and storage conditions.
-
Intellectual Property: Characterizing and claiming specific, biologically active tautomers can be a critical component of a patent strategy.
The Tautomeric Landscape: Potential Isomers
The structure of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid features several functional groups capable of proton migration: a hydroxyl group at C3, a carboxylic acid at C4, and a basic nitrogen at N1 of the quinoline ring. This arrangement gives rise to several potential tautomers, primarily the hydroxy (enol), keto, and zwitterionic forms.
The primary equilibrium of interest involves the hydroxy (often referred to as the enol form in this context), the less common keto form, and the zwitterionic species. The hydroxy form preserves the aromaticity of the quinoline system, a significant stabilizing factor.[4][5] The zwitterionic form, arising from an intramolecular acid-base reaction between the carboxylic acid and the quinoline nitrogen, is particularly relevant in polar and biological environments.
Theoretical Prediction of Tautomer Stability: A Computational Approach
Expertise & Causality: Before embarking on experimental work, computational chemistry provides invaluable predictive insights into the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the position of the tautomeric equilibrium. Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance of accuracy and computational cost. The choice of functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results for these types of heterocyclic systems.[4][5][6] Furthermore, since solvent has a profound effect on stability, employing a solvation model like the Polarizable Continuum Model (PCM) is essential for simulating solution-phase behavior.[7][8][9]
Hypothetical Data Summary: The table below illustrates the type of data generated from a computational study, comparing the relative energies of the key tautomers.
| Tautomer | ΔG (Gas Phase, kJ/mol) | ΔG (Water, PCM, kJ/mol) | Predicted Population (Water) |
| Zwitterionic | 25.1 | 0.0 | >95% |
| Hydroxy (Enol) | 0.0 | 8.5 | <5% |
| Keto | 45.8 | 39.2 | <0.1% |
| Note: These are illustrative values based on trends for similar molecules. Actual values require specific calculation. |
Authoritative Grounding: Theoretical studies on related quinolone esters have shown a clear preference for the hydroxyquinoline form over the oxo (keto) form, with energy differences of 27-38 kJ/mol, primarily due to the preservation of aromaticity in both rings of the hydroxy tautomer.[4][5] For molecules with both acidic (carboxylic acid) and basic (ring nitrogen) sites like ciprofloxacin, the zwitterionic form is known to be the predominant species in the solid state and in polar solvents.[10][11][12][13]
Experimental Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D structures of the hydroxy, keto, and zwitterionic tautomers using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization & Frequency Calculation:
-
Software: Gaussian 16 or similar.
-
Method: B3LYP/6-311++G(d,p).
-
Keywords: Opt Freq. This performs a geometry optimization followed by a frequency calculation to confirm a true energy minimum (no imaginary frequencies).
-
Solvation: To model a solvent, add SCRF=(PCM, Solvent=Water).
-
-
Energy Extraction: From the output file, extract the "Sum of electronic and thermal Free Energies" for each optimized tautomer.
-
Relative Energy Calculation: Designate the tautomer with the lowest free energy as the reference (0 kJ/mol) and calculate the relative energy (ΔΔG) for the other isomers.
-
Population Analysis: Use the Boltzmann distribution equation to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).
Experimental Validation: Spectroscopic Characterization
Spectroscopy is the definitive tool for identifying and quantifying tautomers in both solid and solution states. Each technique probes different molecular features, and together they provide a self-validating, unambiguous picture of the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is arguably the most powerful technique for studying tautomerism in solution. It provides detailed structural information by probing the chemical environment of specific nuclei.
-
¹H NMR: The presence and position of labile protons (OH, NH, COOH) are key indicators. These signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[14] Deuterium exchange (adding a drop of D₂O) will cause these signals to disappear, confirming their identity.
-
¹³C NMR: This technique provides a clear distinction between keto and enol forms. A carbon in a C=O bond (keto) will have a characteristic chemical shift around 170-180 ppm, while the same carbon in a C-OH bond (enol) will be significantly upfield (less deshielded).[15]
-
¹⁹F NMR: The chemical shift of the fluorine atom at the C6 position is sensitive to the overall electron distribution in the aromatic system, providing a secondary probe for the dominant tautomeric form.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O with pH adjustment) to assess solvent effects. DMSO is particularly useful as it often slows proton exchange, allowing for the observation of distinct OH and NH signals.[15]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Perform a deuterium exchange experiment by adding one drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shifts in the 160-190 ppm region to identify carbonyl and carboxyl carbons.
-
Data Interpretation:
-
Zwitterionic Form: Expect to see a signal for the protonated quinolinium N-H (if exchange is slow enough) and the absence of a distinct COOH proton signal. The carboxylate carbon will appear around 165-175 ppm.
-
Hydroxy Form: Expect a phenolic OH signal and a COOH signal. The C3 carbon will be in the C-O region (~150-160 ppm) and the C4 will be part of the aromatic system.
-
Keto Form: Expect an N-H signal and a COOH signal. The C3 carbon will show a ketone-like shift (~190-200 ppm).
-
UV-Visible (UV/Vis) Spectroscopy
Expertise & Causality: UV/Vis spectroscopy is sensitive to the extent of the conjugated π-electron system in a molecule.[16] Different tautomers possess different conjugation pathways, resulting in distinct absorption maxima (λ_max). The fully aromatic hydroxy tautomer is expected to have a more extended π-system and thus absorb at a longer wavelength compared to the keto tautomer, where aromaticity in the nitrogen-containing ring is disrupted.[4][5]
Trustworthiness: The self-validating power of this technique comes from observing systematic shifts in λ_max upon changing solvent polarity or pH.[6][17] A shift in the equilibrium will be directly reflected in the absorption spectrum, often showing isosbestic points which are characteristic of a two-component equilibrium.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. It is particularly useful for distinguishing between the solid-state and solution-phase structures.
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad band from 2500-3300 cm⁻¹.[18][19]
-
C=O Stretch: This is a strong, sharp band. The carboxylic acid C=O appears around 1700-1725 cm⁻¹. A quinolone ketone C=O would be found slightly lower, around 1650-1680 cm⁻¹.[20] In a zwitterionic form, the carboxylate (COO⁻) group exhibits two characteristic stretches (asymmetric and symmetric) and the C=O band of the acid disappears.
-
N-H Stretch: The N-H stretch of a keto tautomer or the N⁺-H of a zwitterion appears in the 3200-3400 cm⁻¹ region.
Trustworthiness: Comparing the IR spectrum of a solid sample (KBr pellet) with that of a solution (e.g., in CHCl₃) is a key validation step. Intermolecular hydrogen bonding in the solid state can significantly alter peak positions and shapes compared to the solvated state, providing clues about the dominant form in each phase.[15]
Synthesis Pathway
A plausible and efficient synthesis of quinoline-4-carboxylic acid derivatives often involves the condensation reaction between an isatin (or a substituted aniline) and an active methylene compound like a ketone or pyruvic acid, followed by cyclization.[21][22]
Conclusion: Implications for the Rational Drug Developer
The evidence from computational models and spectroscopic data for analogous systems strongly suggests that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid exists predominantly in the zwitterionic form in polar, protic solvents and in the solid state. [10][12][15] The neutral hydroxy (enol) tautomer may be present in minor quantities, particularly in non-polar aprotic solvents, while the keto tautomer is energetically unfavorable due to the loss of aromaticity and is unlikely to be a significant contributor to the equilibrium.
For the drug development professional, this is a critical insight. The active species that interacts with bacterial DNA gyrase is likely the zwitterion. Therefore, any in silico modeling, such as docking studies, must use the zwitterionic structure to yield meaningful predictions.[4] Furthermore, formulation strategies should aim to stabilize this form to ensure consistent bioavailability and therapeutic effect. This deep understanding of the molecule's fundamental chemical nature moves drug design from a process of trial-and-error to one of rational, targeted development.
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The Biological Activity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Development
An In-Depth Technical Guide
Abstract
The quinoline-4-carboxylic acid framework is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The strategic introduction of a fluorine atom at the C-6 position has been a cornerstone in the development of the highly successful fluoroquinolone antibiotics. This technical guide delves into the biological potential of a specific, yet less explored derivative: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. While direct experimental data on this compound is sparse, this paper will synthesize a comprehensive profile of its predicted biological activities by examining authoritative research on structurally related analogues. We will explore its probable mechanisms of action in antimicrobial and anticancer applications, supported by quantitative data from pertinent studies, detailed experimental protocols for its evaluation, and mechanistic pathway diagrams. This guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this promising scaffold.
The Quinolone-4-Carboxylic Acid: A Core of Versatility
The journey of quinolone-based therapeutics began with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine synthesis, which became the first-generation quinolone antibiotic.[1] This foundational molecule, a 1,8-naphthyridin-4-one-3-carboxylic acid, established the critical pharmacophore for antibacterial activity. Subsequent research led to the development of the 4-quinolone-3-carboxylic acid motif, a scaffold that has proven remarkably versatile and is now central to compounds with antibacterial, anticancer, anti-HIV, and other activities.[2]
A pivotal breakthrough in this class was the introduction of a fluorine atom at the C-6 position.[3] This single substitution dramatically enhanced the potency and broadened the spectrum of antibacterial activity, giving rise to the clinically indispensable fluoroquinolone family.[4] The fluorine atom is thought to improve cell penetration and enhance the inhibition of target enzymes, bacterial DNA gyrase and topoisomerase IV.[3][4] The core subject of this guide, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, incorporates this key fluorine substituent, suggesting a strong potential for potent biological effects.
Synthesis and Physicochemical Characterization
The synthesis of quinoline-4-carboxylic acids is well-established, with the Gould-Jacobs reaction being a classic and versatile method.[5] This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification. For the target molecule, 4-fluoroaniline would serve as the logical starting material.
Caption: Conceptual workflow for the synthesis of the target molecule.
The physicochemical properties of quinolones, such as their ionization state (pKa) and lipophilicity (logP), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profile. Most quinolones are zwitterionic at physiological pH, a characteristic that influences their solubility and ability to cross biological membranes.[6] The addition of a hydroxyl group at the C-3 position would likely alter these properties, potentially impacting bioavailability and target engagement.
Predicted Biological Activities and Mechanisms of Action
Based on its structural motifs, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is predicted to exhibit potent antimicrobial and anticancer activities.
Antimicrobial Activity
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA.
-
In Gram-positive bacteria, the main target is topoisomerase IV, which is responsible for decatenating newly replicated chromosomes.
By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step of the topoisomerase reaction. This leads to an accumulation of double-strand DNA breaks, triggering a cascade of events that results in rapid bacterial cell death.[6]
Caption: Inhibition of bacterial DNA topoisomerases by fluoroquinolones.
The expected spectrum of activity would likely be broad, covering both Gram-negative and Gram-positive bacteria, a hallmark of second and later-generation fluoroquinolones.[7]
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Fluoroquinolones
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | Reference |
|---|---|---|---|---|
| Ofloxacin | <2 mg/L | <2 mg/L | Not Specified | [8] |
| Ciprofloxacin | ~1 | ~1 | Not Specified | [6] |
| Norfloxacin | Not Specified | <2 mg/L | Not Specified | [8] |
| Compound 7* | 4.1 | 1 | 1 | [9] |
*1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Anticancer Activity
Beyond their antimicrobial effects, quinolone derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms.[2]
A primary anticancer mechanism for quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[10] DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[10][11] Cancer cells exhibit high proliferation rates and are therefore heavily dependent on this pathway. By inhibiting DHODH, these compounds starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[10]
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a Modulator of the Kynurenine Pathway
Executive Summary: This guide addresses the mechanism of action for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. It is important to note that publicly available scientific literature specifically detailing the bioactivity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is limited. However, based on extensive structure-activity relationship (SAR) data from the broader class of quinoline carboxylic acid derivatives, a primary mechanism of action can be inferred with a high degree of confidence.[1][2][3] This document synthesizes the available evidence to propose that this compound acts as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway. By inhibiting KMO, the compound is predicted to modulate the balance of neuroactive metabolites, reducing the production of neurotoxic compounds and increasing the levels of neuroprotective agents.[4][5] This guide will elucidate this mechanism, provide the biochemical context, detail experimental protocols for validation, and discuss the therapeutic implications for researchers, scientists, and drug development professionals.
The Biochemical Context: The Kynurenine Pathway and its Significance
The vast majority of the essential amino acid L-tryptophan, exceeding 95%, is metabolized through the kynurenine pathway (KP).[4] This pathway is not merely a catabolic route but a crucial source of nicotinamide adenine dinucleotide (NAD+) and a producer of a wide array of neuroactive and immunomodulatory metabolites.[6] The KP is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease, as well as psychiatric and inflammatory conditions.[1][2][6]
The pathway's balance is critical. A key branching point is the metabolism of L-kynurenine. This intermediate can be converted into the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or into the pro-oxidant and neurotoxic 3-hydroxykynurenine (3-HK) by the enzyme Kynurenine 3-Monooxygenase (KMO).[2][4] 3-HK is a precursor to quinolinic acid, a potent NMDA receptor agonist and excitotoxin.[4][5] An upregulation of KMO activity, often seen in inflammatory conditions, shunts the pathway towards the production of these harmful metabolites, contributing to neuronal damage.[4][7]
Caption: The Kynurenine Pathway branching at L-Kynurenine.
Core Mechanism of Action: Inhibition of Kynurenine 3-Monooxygenase (KMO)
The therapeutic strategy of inhibiting KMO is to pharmacologically redirect the kynurenine pathway away from the neurotoxic 3-HK/QUIN branch and towards the neuroprotective KYNA branch.[4][5] 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, by its structural analogy to known inhibitors, is hypothesized to function as a competitive inhibitor of KMO.
Molecular Interaction
KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane.[8] The active site accommodates the L-kynurenine substrate. It is proposed that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid binds to this active site, preventing the productive binding of L-kynurenine.[8] The quinoline core, carboxylic acid, and hydroxyl group are critical pharmacophores that likely interact with key residues within the active site, close to the FAD cofactor.[8] The carboxylic acid moiety, in particular, is a common feature in many enzyme inhibitors and is likely crucial for anchoring the molecule within the binding pocket.
Biochemical Consequences of KMO Inhibition
The direct and measurable outcomes of effective KMO inhibition are:
-
Decreased 3-Hydroxykynurenine (3-HK): As the direct product of KMO catalysis, 3-HK levels in plasma and brain tissue are expected to decrease significantly.
-
Decreased Quinolinic Acid (QUIN): With reduced precursor availability, the synthesis of the downstream neurotoxin QUIN will be attenuated.
-
Increased L-Kynurenine: The substrate of KMO, L-kynurenine, will accumulate as its primary metabolic route is blocked.
-
Increased Kynurenic Acid (KYNA): The accumulated L-kynurenine becomes a surplus substrate for KAT enzymes, shunting the pathway towards the synthesis of the neuroprotective KYNA.[2][4]
This metabolic shift from a neurotoxic to a neuroprotective state is the central tenet of the therapeutic potential of KMO inhibitors.[1][4]
Caption: Competitive inhibition of KMO by the proposed compound.
Experimental Validation: Protocols and Methodologies
To validate the hypothesis that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a KMO inhibitor, a series of well-established in vitro and cell-based assays are required.
In Vitro KMO Inhibition Assay (Enzyme-based)
This protocol determines the direct inhibitory effect of the compound on isolated KMO enzyme activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human KMO.
-
Principle: KMO activity is measured by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the decrease in absorbance at 340 nm.[9]
-
Materials:
-
Recombinant human KMO enzyme (often in membrane preparations).
-
KMO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
L-Kynurenine (substrate).
-
NADPH (cofactor).
-
Test Compound (6-Fluoro-3-hydroxyquinoline-4-carboxylic acid).
-
DMSO (for dissolving the test compound).
-
96-well or 384-well UV-transparent microplate.
-
Spectrophotometer plate reader.
-
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO.
-
Prepare working solutions of L-Kynurenine (e.g., 200 µM) and NADPH (e.g., 100 µM) in KMO Assay Buffer.
-
Prepare the KMO enzyme dilution in cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of the microplate.
-
Add 50 µL of the KMO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing L-Kynurenine and NADPH.
-
Add 50 µL of the substrate/cofactor mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Caption: Workflow for the in vitro KMO inhibition assay.
Cell-Based KMO Activity Assay
This assay confirms the activity of the compound in a more physiologically relevant system.
-
Objective: To measure the inhibition of endogenous or overexpressed KMO in a cellular context.
-
Principle: Cells (e.g., HEK293 cells overexpressing KMO or PBMCs) are treated with the test compound and then supplied with exogenous L-kynurenine.[10] After incubation, the amount of 3-HK produced and secreted into the medium is quantified using LC-MS/MS.
-
Brief Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 1-2 hours.
-
Add L-kynurenine to the medium to a final concentration of ~100 µM.
-
Incubate for 4-24 hours.
-
Collect the cell culture supernatant.
-
Analyze the concentration of 3-HK and KYNA in the supernatant using a validated LC-MS/MS method.
-
Calculate the IC50 based on the reduction of 3-HK formation.
-
Quantitative Data Summary
While specific data for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is not available, the table below presents IC50 values for well-characterized KMO inhibitors with distinct scaffolds to provide a benchmark for potency.
| Compound | Scaffold Type | Human KMO IC50 (Enzyme Assay) | Reference |
| Ro-61-8048 | Benzenesulfonamide | ~37 nM | [5] |
| UPF-648 | Cyclopropane-1-carboxylic acid | ~20 nM | |
| GSK180 | Kynurenine Substrate Analog | ~6 nM | [9] |
These values serve as a reference for expected potency in KMO inhibitor development programs.
Conclusion and Therapeutic Outlook
The inhibition of Kynurenine 3-Monooxygenase is a validated and compelling therapeutic strategy for a range of neurological and inflammatory diseases.[1][11] By shifting the metabolic flux of the kynurenine pathway from the production of neurotoxic 3-HK and quinolinic acid to the neuroprotective kynurenic acid, KMO inhibitors hold the promise of disease modification.[2][4]
Based on its chemical structure, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is strongly predicted to act as a KMO inhibitor. The experimental protocols detailed in this guide provide a clear and robust framework for validating this mechanism of action and quantifying its potency. Successful validation would position this compound, or optimized analogs, as a lead candidate for further preclinical and clinical development in the field of neurodegenerative and inflammatory disorders.
References
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Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online.[Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.[Link]
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Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ResearchGate.[Link]
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Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on. Taylor & Francis.[Link]
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Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. PubMed.[Link]
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Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Elsevier.[Link]
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Structural basis of kynurenine 3-monooxygenase inhibition. PubMed.[Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed.[Link]
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Development of a cell-based assay to measure kynurenine monooxygenase. ResearchGate.[Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.[Link]
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An In-depth Technical Guide to 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinolone scaffold remains a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential. This technical guide provides a comprehensive exploration of a specialized subclass: 6-fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives. We delve into the nuanced synthetic strategies required for its construction, analyze its key physicochemical and pharmacological properties, and investigate its diverse biological activities, from established antibacterial mechanisms to novel applications in targeted drug delivery. This document serves as an in-depth resource for researchers aiming to leverage this promising chemical core in the development of next-generation therapeutics.
Introduction: The Strategic Importance of the 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Scaffold
The quinolone nucleus is a privileged structure in drug discovery, most famously embodied by the fluoroquinolone class of antibiotics. The strategic incorporation of specific functional groups can dramatically modulate the biological activity and pharmacokinetic profile of these compounds. The 6-fluoro-3-hydroxyquinoline-4-carboxylic acid core combines several features of high medicinal chemistry interest:
-
The 4-Quinolone-3-carboxylic Acid Moiety: This arrangement is fundamental for the antibacterial activity of fluoroquinolones, essential for binding to bacterial DNA gyrase and topoisomerase IV[1].
-
The C-6 Fluoro Substituent: The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance antimicrobial activity compared to non-fluorinated analogs[1].
-
The C-3 Hydroxyl Group: The presence of a hydroxyl group at the C-3 position offers a unique modification to the traditional fluoroquinolone structure. This group can alter the molecule's polarity, solubility, and potential for hydrogen bonding, opening avenues for novel biological interactions and therapeutic applications beyond antibacterial activity. For instance, 3-hydroxyquinoline-4-carboxylic acid derivatives have been investigated for their potential in targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR)[2].
This guide will provide a detailed examination of the synthesis, properties, and applications of this specific quinolone scaffold, offering insights into its potential for future drug development endeavors.
Chemical Synthesis Methodologies
The synthesis of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives presents unique challenges, primarily in the controlled introduction of the 3-hydroxy group. A common and effective strategy involves a multi-step approach beginning with the well-established Gould-Jacobs reaction to form the 4-hydroxyquinoline core, followed by subsequent hydroxylation.
Synthesis of the 4-Hydroxy Precursor: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines[3]. The general mechanism involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization[3].
Workflow for the Gould-Jacobs Reaction:
Caption: Workflow of the Gould-Jacobs reaction for synthesizing the quinoline core.
Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate [4]
-
Reactant Mixture: In a reaction vessel equipped with a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole).
-
Condensation: Heat the mixture to 140°C. Ethanol will be generated and should be allowed to vaporize over approximately one hour.
-
Cyclization: To the resulting intermediate, add 500 ml of diphenyl ether. Heat the mixture to reflux and maintain for 15 minutes.
-
Isolation: Cool the reaction mixture and add diethyl ether to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with diethyl ether, and air dry to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Introduction of the 3-Hydroxy Group
The direct hydroxylation of the C-3 position of the 4-quinolone ring is a non-trivial synthetic step. Both chemical and enzymatic methods can be explored.
2.2.1. Chemical Hydroxylation
While direct chemical hydroxylation can be challenging, multi-step sequences involving oxidation and rearrangement can be employed. A plausible, though not explicitly detailed in the provided search results for this specific molecule, route could involve:
-
Bromination at C-3: Selective bromination of the C-3 position of the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Nucleophilic Substitution: Subsequent nucleophilic substitution of the bromine with a hydroxyl group, potentially via a protected hydroxylamine followed by reduction, or through a metal-catalyzed hydroxylation.
Causality behind experimental choices: This approach leverages the known reactivity of the C-3 position and established methods for introducing functional groups. The choice of bromination as an intermediate step is due to the bromine atom's ability to act as a good leaving group for subsequent substitution.
2.2.2. Enzymatic Hydroxylation
Biocatalysis offers a highly selective and environmentally benign alternative for hydroxylation reactions. Enzymes such as cytochrome P450 monooxygenases and other dioxygenases are known to catalyze the hydroxylation of aromatic compounds[5].
Workflow for Enzymatic Hydroxylation:
Caption: General workflow for the enzymatic hydroxylation and subsequent hydrolysis.
Experimental Protocol: General Procedure for Biocatalytic Hydroxylation
-
Culture Preparation: Cultivate a suitable microorganism known to express hydroxylating enzymes (e.g., certain strains of Pseudomonas, Bacillus, or engineered E. coli) in an appropriate growth medium.
-
Biotransformation: Introduce the substrate, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, to the microbial culture or a solution containing the isolated enzyme.
-
Incubation: Incubate the reaction mixture under optimized conditions (temperature, pH, aeration) to allow for enzymatic conversion.
-
Extraction: After a sufficient reaction time, extract the product from the culture medium using an organic solvent.
-
Purification: Purify the hydroxylated product using chromatographic techniques.
Self-Validating System: The progress of the reaction can be monitored by techniques such as HPLC or LC-MS to determine the consumption of the starting material and the formation of the desired product. The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Final Saponification
The terminal step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol: Saponification [6]
-
Reaction Mixture: Dissolve the ethyl ester derivative in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Physicochemical and Pharmacological Properties
The physicochemical properties of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives are crucial for their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Predicted and Observed Physicochemical Properties
| Property | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid[6][7] | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate[8] | Notes |
| Molecular Formula | C₁₀H₆FNO₃ | C₁₂H₁₀FNO₃ | |
| Molecular Weight | 207.16 g/mol | 235.21 g/mol | |
| Melting Point | 248-249 °C (decomp.) | Not available | |
| Boiling Point | 387.8±42.0 °C (Predicted) | Not available | |
| XLogP3 | 1.9 | 2.1 | A measure of lipophilicity. |
| pKa (Predicted) | Acidic pKa likely in the range of other quinolone carboxylic acids (approx. 5-6) | Not applicable | The carboxylic acid is the primary acidic functional group. |
| Solubility | The presence of the 3-hydroxy group is noted to increase solubility[2]. | Less soluble in aqueous media than the corresponding carboxylic acid. |
Causality behind properties: The fluorine atom at C-6 increases lipophilicity, which can enhance cell membrane permeability. The carboxylic acid at C-4 and the hydroxyl group at C-3 provide sites for hydrogen bonding and contribute to the molecule's overall polarity and solubility. The interplay of these groups is critical for balancing the lipophilicity required for cell penetration with the hydrophilicity needed for solubility in biological fluids.
Biological Activities and Mechanisms of Action
Derivatives of the 6-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold have shown promise in several therapeutic areas, most notably as antibacterial and anticancer agents.
Antibacterial Activity
Consistent with their structural similarity to fluoroquinolones, these derivatives are expected to exhibit antibacterial activity by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolones bind to the complex formed between the topoisomerase and bacterial DNA. This stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death[9][10].
Caption: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.
Structure-Activity Relationship (SAR) Insights:
-
C-3 and C-4 Groups: The 3-carboxy and 4-keto groups are essential for binding to the DNA-gyrase complex[1]. The presence of a 3-hydroxy group may modulate this interaction.
-
C-6 Fluoro Group: Significantly enhances the potency of the compound[1].
-
C-7 Substituent: Modifications at this position are common in fluoroquinolones and dramatically influence the spectrum of activity and potency. For example, piperazine and pyrrolidine substituents can increase activity against Gram-positive bacteria[11].
Table 2: Representative Antibacterial Activity of Related Quinolone Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 6-Fluoro-7-(piperazin-1-yl)quinolone derivatives | Staphylococcus aureus | 3.1 - 4.1 | [1] |
| Escherichia coli | 1.0 - 2.4 | [1] | |
| 8-Hydroxyquinoline derivatives | Staphylococcus aureus | MIC₅₀ ≤ 6.90 µM | [7] |
| Candida albicans | MIC = 0.20 mg/mL (for a specific derivative) | [12] |
Note: Data for the specific 6-fluoro-3-hydroxyquinoline-4-carboxylic acid core is limited; these values from related structures indicate the potential for potent antimicrobial activity.
Anticancer Activity
Numerous quinolone and quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity[10][13]. The mechanisms are often multifactorial and can include:
-
Inhibition of Human Topoisomerases: Similar to their antibacterial action, some quinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells[10].
-
Kinase Inhibition: Quinolone scaffolds have been developed as inhibitors of various protein kinases involved in cancer cell signaling pathways, such as EGFR and VEGFR[8].
-
Induction of Apoptosis: Many quinolone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspases[13].
Table 3: Representative Anticancer Activity of Related Quinolone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | GI₅₀ = 1.78 µM | [13] |
| 4(1H)-Quinolones-3-carboxamide derivatives | MCF-7 (Breast) | 13.2 - 20.4 | [14] |
| ACP-03 (Gastric) | 1.92 - 5.18 | [14] | |
| Thiazole-substituted quinolones | Various | 1.69 - 3.36 | [10] |
Note: These IC₅₀ values for structurally related compounds highlight the potential of the quinoline-4-carboxylic acid scaffold as a template for the design of novel anticancer agents.
Targeted Drug Delivery via the Asialoglycoprotein Receptor (ASGPR)
A particularly innovative application for 3-hydroxyquinoline-4-carboxylic acid derivatives is in the targeted delivery of therapeutics to hepatocytes. The asialoglycoprotein receptor (ASGPR) is a C-type lectin highly expressed on the surface of liver cells that mediates the endocytosis of galactose- and N-acetylgalactosamine-terminated glycoproteins[2][15].
Recent studies have shown that 3-hydroxyquinoline-4-carboxylic acid derivatives can act as potent ligands for ASGPR, with binding affinities in the nanomolar range[2]. This opens the possibility of using this scaffold as a targeting moiety to deliver conjugated drugs specifically to the liver, potentially increasing therapeutic efficacy while reducing systemic side effects.
Mechanism of Action: ASGPR-Mediated Endocytosis
-
Binding: The quinoline derivative, acting as a ligand, binds to the ASGPR on the surface of a hepatocyte.
-
Internalization: The ligand-receptor complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome[4].
-
Dissociation and Trafficking: Within the acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the ligand (and any conjugated payload) is trafficked to the lysosome for processing[16].
Caption: ASGPR-mediated endocytosis pathway for targeted drug delivery.
Analytical Techniques
The characterization and quantification of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of synthesis.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity, monitoring reaction progress, and quantifying the compounds in various matrices. HPLC can be coupled with UV, fluorescence, or mass spectrometry detectors for enhanced sensitivity and specificity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion and Future Directions
The 6-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While retaining the core structural features that confer potent antibacterial activity, the addition of a 3-hydroxy group provides a handle for modulating physicochemical properties and exploring new biological targets.
Future research in this area should focus on:
-
Expanding the SAR: Systematic modification of the core structure, particularly at the C-2, C-7, and N-1 positions, to optimize activity against specific bacterial or cancer targets.
-
Elucidating Novel Mechanisms: Investigating the precise molecular interactions of 3-hydroxy derivatives with their biological targets to understand how this functional group influences activity.
-
Developing Targeted Therapeutics: Leveraging the ASGPR-ligand properties of this scaffold to design and synthesize liver-targeted drug conjugates for the treatment of hepatic diseases.
-
Optimizing Synthetic Routes: Developing more efficient and scalable synthetic methods for the introduction of the 3-hydroxy group.
By building upon the foundational knowledge of quinolone chemistry and embracing the new possibilities offered by this specific substitution pattern, researchers can unlock the full therapeutic potential of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives.
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-
ACS Publications. (2023, February 22). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Retrieved from [Link]
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National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
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Public Health Toxicology. (2021, September 27). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristics of the ASGP-R two-pathway endocytosis system. Retrieved from [Link]
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ResearchGate. (n.d.). Different ligands used in ASGPR targeting. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enzymatic hydroxylation of aromatic compounds. Retrieved from [Link]
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PubMed Central. (2023, February 22). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Retrieved from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro antitumor activity of quinolone derivatives 3, 4a,b and 5a,b... Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
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PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
-
DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Retrieved from [Link]
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Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
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PubMed. (2021, August 15). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Retrieved from [Link]
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ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]
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PubMed Central. (2024, December 2). Hepatocyte targeting via the asialoglycoprotein receptor. Retrieved from [Link]
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Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
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MDPI. (2024, February 13). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Retrieved from [Link]
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6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (CAS Number: 1167056-89-4), a compound of significant interest for researchers in drug discovery, particularly those focused on neurodegenerative and inflammatory diseases. This document synthesizes the available chemical and biological information to provide a comprehensive resource for its synthesis, potential mechanism of action, and methods for its biological evaluation.
Compound Overview and Physicochemical Properties
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. The presence of the fluorine atom and the hydroxyl and carboxylic acid functional groups suggests its potential as a bioactive molecule, likely interacting with enzymatic targets through hydrogen bonding and electrostatic interactions.
Table 1: Physicochemical Properties of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 1167056-89-4 | N/A |
| Molecular Formula | C₁₀H₆FNO₃ | [1] |
| Molecular Weight | 207.16 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | Typically >95% | [1] |
| Boiling Point | 362.7 °C at 760 mmHg (Predicted) | |
| Storage | Store at room temperature in a dry, sealed place. | |
| InChI Key | KCEJQAATYWQMMQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=C(O)C1=CN=C2C=CC(F)=CC2=C1O | [1] |
Proposed Synthesis: The Gould-Jacobs Reaction
The proposed synthetic pathway for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid would begin with 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
Experimental Protocol: Proposed Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid via Gould-Jacobs Reaction
Step 1: Condensation of 4-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-fluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate, may crystallize upon cooling or can be purified by column chromatography.
Step 2: Thermal Cyclization
-
Place the intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250°C. This high temperature is necessary to drive the intramolecular cyclization.[4][5]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After cooling, the cyclized product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reflux the mixture for 1-3 hours until the ester is fully hydrolyzed, which can be monitored by TLC.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The final product, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, will precipitate as a solid.
Step 4: Purification
-
Collect the crude product by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Caption: Proposed Gould-Jacobs synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Potential Mechanism of Action: Inhibition of Kynurenine 3-Monooxygenase (KMO)
The structural features of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid are consistent with those of known inhibitors of Kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.
The kynurenine pathway has a crucial bifurcation. One branch, mediated by kynurenine aminotransferases (KATs), leads to the production of kynurenic acid, a neuroprotective agent. The other branch, initiated by KMO, results in the formation of 3-hydroxykynurenine and subsequently quinolinic acid, which is a neurotoxin. In neuroinflammatory and neurodegenerative conditions, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic metabolites.
By inhibiting KMO, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid would be expected to reduce the production of 3-hydroxykynurenine and quinolinic acid. This inhibition would also lead to an accumulation of kynurenine, which can then be shunted towards the neuroprotective branch, increasing the levels of kynurenic acid. This dual action of decreasing neurotoxins and increasing neuroprotectants makes KMO an attractive therapeutic target.
Caption: The Kynurenine Pathway and the inhibitory action of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid on KMO.
Biological Evaluation: In Vitro KMO Inhibition Assay
To ascertain the inhibitory potential of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid against KMO, a robust in vitro enzymatic assay is required. The following protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against human KMO.
Experimental Protocol: In Vitro KMO Inhibition Assay
1. Reagents and Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (6-Fluoro-3-hydroxyquinoline-4-carboxylic acid) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate (L-kynurenine) and cofactor (NADPH) to all wells.
-
Initiate the enzymatic reaction by adding the recombinant human KMO enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
3. Data Analysis:
-
Calculate the percentage of KMO activity for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro KMO inhibition assay.
Expected Analytical Characterization
For a comprehensive understanding of the compound, detailed analytical characterization is essential. While specific spectra for this compound are not widely published, the following are the expected characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with coupling patterns influenced by the fluorine substituent. The hydroxyl and carboxylic acid protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with the chemical shifts of the carbons in the fluoro-substituted ring being influenced by the electronegativity of the fluorine atom.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₀H₆FNO₃ by providing an accurate mass measurement.
-
HPLC: High-performance liquid chromatography can be used to determine the purity of the synthesized compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid.
Conclusion
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a promising molecule for investigation as a Kynurenine 3-monooxygenase inhibitor. Its synthesis is achievable through established methods like the Gould-Jacobs reaction. The potential of this compound to modulate the kynurenine pathway warrants further investigation, particularly in the context of developing novel therapeutics for neurodegenerative and neuroinflammatory disorders. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing compound.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]
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Molek, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Kadunce, R. J., & Spencer, J. R. (2015). The Gould-Jacobs Reaction. In Comprehensive Organic Name Reactions and Reagents (pp. 1245-1249). John Wiley & Sons, Inc. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents, particularly within the fluoroquinolone class of antibiotics. The efficacy, formulation, and ultimate bioavailability of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. This guide provides a comprehensive technical overview of the critical factors influencing the solubility and stability of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, offering field-proven methodologies for their accurate assessment and interpretation.
Introduction: The Central Role of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (Molecular Formula: C₁₀H₆FNO₃, Molecular Weight: 207.16 g/mol ) possesses a rigid, planar structure with functional groups—a carboxylic acid and a hydroxyl group—that dictate its behavior in solution.[1] Understanding its solubility and stability is not merely an academic exercise; it is a critical prerequisite for:
-
Feasible Formulation: Developing bioavailable oral dosage forms or stable parenteral solutions.
-
Predictive Toxicology: Ensuring that degradation products are identified and assessed for safety.
-
Regulatory Compliance: Meeting the stringent requirements of bodies such as the International Council for Harmonisation (ICH).[2]
-
Meaningful Bioassays: Guaranteeing that in vitro and in vivo studies are conducted with accurately known concentrations of the active compound.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for a robust characterization of this important molecule.
Core Physicochemical Properties and Their Interplay
The solubility and stability of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid are not independent variables. They are the result of an interplay between its molecular structure and its environment. The key determinants are its acidic/basic nature (pKa) and its lipophilicity (logP).
The molecule possesses both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, making it an amphoteric substance. The hydroxyl group also contributes to its polarity. The ionization state, and therefore its solubility, is highly dependent on the pH of the medium.
-
At low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH), and the quinoline nitrogen is protonated (-NH⁺-). The molecule carries a net positive charge.
-
At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to a carboxylate (-COO⁻), while the nitrogen remains protonated, forming a zwitterion. This is often the point of minimum solubility (the isoelectric point).
-
At high pH (pH > pKa₂): The quinoline nitrogen is neutral, and the carboxylate remains, giving the molecule a net negative charge and typically increasing solubility.
The fluorine atom at the 6-position enhances lipophilicity and can influence the pKa of the quinoline core, which in turn affects its antibacterial activity and pharmacokinetic profile.[3]
Aqueous Solubility Assessment
A comprehensive understanding of solubility requires differentiating between thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the universally accepted gold standard for this determination.
Causality Behind the Method: The Shake-Flask method is chosen because it allows the system to reach a true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution and precipitation processes to balance out. This contrasts with kinetic methods that can overestimate solubility by creating supersaturated solutions.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of solid 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method. A standard calibration curve must be run concurrently.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 25 | Hypothetical Value 1 |
| 4.5 | 25 | Hypothetical Value 2 |
| 6.8 | 25 | Hypothetical Value 3 |
| 7.4 | 25 | Hypothetical Value 4 |
| 9.0 | 25 | Hypothetical Value 5 |
This data will generate a pH-solubility profile, which is invaluable for pre-formulation scientists.
Chemical Stability and Forced Degradation Studies
Stability testing determines the intrinsic stability of the molecule by exposing it to stress conditions that accelerate its degradation. These "forced degradation" studies are mandated by ICH guidelines (Q1A R2) and are essential for developing stability-indicating analytical methods.[2][4] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without destroying the molecule entirely.[5]
Causality Behind the Method: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Forced degradation is the only reliable way to generate these potential interferents and prove the method's specificity. Fluoroquinolone antibiotics, a class related to the target molecule, are known to be susceptible to photodegradation.[4]
Workflow for a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile, diluted with water.[6]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.[4] Withdraw samples at timed intervals and dilute for analysis.
-
Thermal Degradation: Store both the solid powder and the stock solution in a temperature-controlled oven at 80°C.[6] Sample at timed intervals.
-
Photostability: Expose the solid powder and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated HPLC method with a photodiode array (PDA) detector. Calculate the percentage of degradation and perform a mass balance assessment. The use of LC-MS is highly recommended for the structural elucidation of significant degradation products.
Data Presentation: Stability Profile
Summarize the findings in a table to provide a clear overview of the compound's liabilities.
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1 M HCl, 60°C | 24 hr | Hypothetical | Hypothetical | Hypothetical |
| 0.1 M NaOH, RT | 8 hr | Hypothetical | Hypothetical | Hypothetical |
| 3% H₂O₂, RT | 24 hr | Hypothetical | Hypothetical | Hypothetical |
| Thermal (80°C) | 48 hr | Hypothetical | Hypothetical | Hypothetical |
| Photolytic (ICH) | Cycle | Hypothetical | Hypothetical | Hypothetical |
Key Relationships and Predictive Insights
The data gathered from these studies provide a roadmap for drug development.
Solubility-pH Relationship Diagram
Caption: Relationship between pH, ionic species, and solubility.
-
Formulation Strategy: The pH-solubility profile directly informs formulation. If the compound has low solubility at neutral pH, strategies like salt formation, pH adjustment using buffers (for liquid formulations), or amorphous solid dispersions may be required.
-
Handling and Storage: The stability data dictates handling and storage conditions. If the compound is found to be light-sensitive, it must be handled under amber light and stored in light-resistant containers. If it is susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen) may be necessary.
-
Analytical Method Development: The forced degradation study is the foundation of a robust, stability-indicating analytical method, which is a non-negotiable requirement for all stages of drug development.
Conclusion
A thorough investigation of the solubility and stability of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a cornerstone of successful drug development. By employing systematic, validated protocols such as the Shake-Flask method for solubility and ICH-compliant forced degradation studies for stability, researchers can generate the critical data needed to de-risk their programs. This information enables rational formulation design, ensures analytical integrity, and ultimately paves the way for the development of safe and effective medicines.
References
-
Veer M. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]
-
Pai, V. R. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]
-
Nuval, A. Forced Degradation Studies: Regulatory Considerations and Implementation. (2022). Available from: [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). Available from: [Link]
-
Paim, C. S., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. (2017). Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Quantum chemical calculations for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Quantum Chemical Analysis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Abstract
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry, potentially serving as a scaffold for novel therapeutic agents. A thorough understanding of its electronic and structural properties at the quantum level is paramount for rational drug design and development. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on this molecule using Density Functional Theory (DFT). It details the theoretical background, computational methodology, and the interpretation of key calculated parameters, including optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO, MEP), and simulated spectroscopic data (UV-Vis). This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to elucidate the molecular characteristics of quinoline-based compounds.
Introduction: The Significance of Quinolone Scaffolds
The quinolone motif is a cornerstone in modern pharmacology, most notably exemplified by the fluoroquinolone class of antibiotics. These compounds exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The specific substitutions on the quinolone ring system profoundly influence the compound's pharmacological profile, including its potency, spectrum of activity, and pharmacokinetic properties.
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid incorporates several key features: the fluoro-substitution at the 6-position, common in many potent fluoroquinolones, a hydroxyl group at the 3-position, and a carboxylic acid at the 4-position, which are known to be critical for binding to the enzyme targets. Understanding the interplay of these functional groups through the lens of quantum chemistry provides invaluable insights into the molecule's intrinsic reactivity, intermolecular interaction potential, and spectroscopic signatures. This knowledge can accelerate the drug discovery process by enabling a more targeted approach to analog design and optimization.
This guide will delineate a robust computational workflow for characterizing 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, providing the theoretical foundation for its potential as a pharmacophore.
Theoretical & Computational Methodology
The selection of an appropriate theoretical model is the most critical decision in a quantum chemical study. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Selection of Functional and Basis Set
Expertise & Experience: The choice of the exchange-correlation functional is pivotal. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for a broad range of organic systems, providing reliable geometric and electronic properties. For basis sets, the Pople-style 6-311++G(d,p) is selected. This choice provides a flexible description of the electron density by incorporating:
-
Triple-zeta valence: A more accurate representation of valence electrons.
-
Diffuse functions (++): Essential for describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule.
-
Polarization functions (d,p): Allows for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.
Trustworthiness: This combination (B3LYP/6-311++G(d,p)) is a well-established standard in the field for molecules of this nature, ensuring that the results are comparable to a vast body of existing literature and providing a high degree of confidence in the computed properties.
Computational Workflow
The entire computational process is designed as a self-validating system. Each step builds upon the previous one, with checks to ensure the physical and chemical realism of the results.
Figure 1: A comprehensive workflow for the quantum chemical analysis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Step-by-Step Protocol
-
Structure Input: The initial 3D structure of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is constructed using a molecular editor like GaussView or Avogadro. Pre-optimization using a faster, lower-level method (e.g., a molecular mechanics force field) can be beneficial.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the chosen B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE) and the data needed to simulate IR and Raman spectra.
-
Electronic and Spectroscopic Analysis: Using the optimized geometry, further calculations are performed:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.
-
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, can be extracted and compared with experimental crystallographic data if available, or with data from similar known structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C3-O (hydroxyl) | 1.358 | |
| C4-C (carboxyl) | 1.485 | |
| C=O (carboxyl) | 1.215 | |
| C-O (carboxyl) | 1.362 | |
| C6-F | 1.351 | |
| Bond Angles (°) | ||
| O-C3-C4 | 119.5 | |
| C3-C4-C(carboxyl) | 121.2 | |
| F-C6-C5 | 118.9 | |
| Note: These are hypothetical, representative values expected from a B3LYP/6-311++G(d,p) calculation. |
These geometric parameters are fundamental, as they directly influence the molecule's electronic properties and how it will sterically and electronically fit into a biological target's active site.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is typically localized on the more electron-rich parts of a molecule.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is localized on the electron-poor regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |
| HOMO | -6.54 | |
| LUMO | -2.18 | 4.36 |
| Note: Hypothetical but representative energy values. |
For 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, the HOMO is expected to have significant contributions from the electron-rich hydroxyquinoline ring system, while the LUMO will likely be distributed over the electron-withdrawing carboxylic acid group and the quinoline core. This separation facilitates charge transfer, which is often important for biological activity.
Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is an invaluable tool for predicting intermolecular interactions. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential.
-
Red/Yellow Regions: Indicate negative electrostatic potential, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions: Indicate positive electrostatic potential, usually around hydrogen atoms (especially the acidic proton of the carboxyl group and the hydroxyl proton). These are sites for nucleophilic attack and hydrogen bond donation.
For our molecule, strong negative potentials are expected around the carbonyl oxygen of the carboxylic acid and the hydroxyl oxygen. A strong positive potential will be associated with the acidic hydrogen of the carboxylic acid. This charge distribution is critical for understanding how the molecule will interact with amino acid residues in an enzyme's active site.
Vibrational and Spectroscopic Analysis
FT-IR and Raman Spectra: The frequency calculations provide the vibrational modes of the molecule. By comparing the calculated frequencies (after applying a suitable scaling factor to account for anharmonicity and method limitations) with experimental FT-IR and Raman data, one can confirm the molecular structure and assign specific peaks to the vibrations of functional groups (e.g., O-H stretch, C=O stretch, C-F stretch).
UV-Vis Spectrum: TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule. The primary transitions are typically π → π* transitions within the aromatic quinoline system.
Conclusion
Quantum chemical calculations provide a powerful, non-invasive method for elucidating the fundamental structural and electronic properties of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. The workflow detailed in this guide, centered on the B3LYP/6-311++G(d,p) level of theory, offers a robust and reliable framework for obtaining key molecular descriptors. The insights gained from the optimized geometry, frontier molecular orbitals, MEP, and simulated spectra are directly applicable to the field of drug design, enabling a more informed approach to developing new therapeutic agents based on the quinolone scaffold. This theoretical characterization serves as an essential first step in predicting the molecule's reactivity, stability, and potential for biological activity.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link]
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Fluorinated Quinolone Core
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in the synthesis of fluoroquinolone antibiotics. The incorporation of a fluorine atom at the C-6 position of the quinoline ring is a hallmark of many potent, broad-spectrum antibacterial agents.[1] This structural motif significantly enhances the drug's efficacy and pharmacokinetic profile. This document provides a detailed, three-step synthesis protocol for 6-fluoro-3-hydroxyquinoline-4-carboxylic acid, grounded in the principles of the Gould-Jacobs reaction. The narrative emphasizes not just the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.[2][3]
The Synthetic Strategy: A Three-Act Play
The synthesis of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid is a well-established three-step process. This journey begins with the formation of an enamine intermediate, which then undergoes a thermally induced cyclization to form the quinoline core. The final act is the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Overall workflow for the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Part 1: The Opening Act - Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate I)
The initial step is a condensation reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).[3] This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
Protocol: Synthesis of Intermediate I
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluoroaniline | 111.12 | 66.6 g | 0.6 | Ensure high purity. |
| Diethyl ethoxymethylenemalonate | 216.23 | 129.79 g | 0.6 | Use freshly distilled if necessary. |
| Round-bottom flask | - | 500 mL | - | Equipped with a reflux condenser and nitrogen inlet. |
| Heating mantle | - | - | - | With temperature control. |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 66.6 g (0.6 mol) of 4-fluoroaniline and 129.79 g (0.6 mol) of diethyl ethoxymethylenemalonate. Equip the flask with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere.
-
Heating and Reaction: Heat the mixture to 140°C using a heating mantle.[4] During this time, ethanol, a byproduct of the condensation, will begin to distill off. Maintain this temperature for approximately one hour, allowing the ethanol to vaporize.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Completion and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), the crude product, diethyl 2-((4-fluoroanilino)methylene)malonate, is obtained. This intermediate is often used in the next step without further purification.
Part 2: The Climax - Thermal Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate II)
This step is the core of the Gould-Jacobs reaction, where the enamine intermediate undergoes an intramolecular thermal cyclization.[1] The reaction is typically carried out in a high-boiling, inert solvent such as diphenyl ether (Dowtherm A) at temperatures around 250°C.[5] The high temperature provides the necessary activation energy for the 6-electron cyclization process, leading to the formation of the quinoline ring system.[2]
Protocol: Synthesis of Intermediate II
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl 2-((4-fluoroanilino)methylene)malonate (Crude from Step 1) | 281.28 | ~168.8 g | ~0.6 | - |
| Diphenyl ether | 170.21 | 500 mL | - | High-boiling solvent. Handle with care at high temperatures. |
| Diethyl ether | 74.12 | As needed | - | For washing the product. |
| Round-bottom flask | - | 1 L | - | With a reflux condenser and mechanical stirrer. |
Procedure:
-
Reaction Setup: To the crude diethyl 2-((4-fluoroanilino)methylene)malonate from the previous step, add 500 mL of diphenyl ether.[4]
-
Cyclization: Heat the mixture to reflux (approximately 250°C) with vigorous stirring. Maintain the reflux for about 15 minutes.[4] The cyclization reaction is generally rapid at this temperature.
-
Precipitation and Isolation: After the brief reflux period, cool the reaction mixture to room temperature. As the mixture cools, the product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.
-
Work-up: Add diethyl ether to the cooled mixture to further facilitate the precipitation of the product.[4] Collect the solid product by filtration.
-
Purification: Wash the filtered solid thoroughly with diethyl ether to remove residual diphenyl ether.[4] Air-dry the product. A yield of approximately 69% can be expected for this step.[4]
Part 3: The Resolution - Saponification to 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (Final Product)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, typically carried out under basic conditions using sodium hydroxide, followed by acidification.[6]
Protocol: Synthesis of the Final Product
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 235.21 | 97.3 g | ~0.41 | From Step 2. |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | - | A 10% aqueous solution is suitable. |
| Methanol or Ethanol | - | As needed | - | As a co-solvent. |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated or 6M for acidification. |
| Round-bottom flask | - | 1 L | - | With reflux condenser. |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (97.3 g) in a mixture of methanol (or ethanol) and a 10% aqueous solution of sodium hydroxide. The alcohol helps to solubilize the ester.
-
Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the saponification can be monitored by TLC until the starting ester is no longer visible.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into water and extract with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic. The final product, 6-fluoro-3-hydroxyquinoline-4-carboxylic acid, will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product.
Expected Results and Characterization
Intermediate II: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₁₀FNO₃[2]
-
Molar Mass: 235.21 g/mol [2]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.1 (s, 1H, OH), 8.5 (s, 1H, H-2), 7.9-7.8 (m, 2H, Ar-H), 7.6-7.5 (m, 1H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 172.0, 166.0, 159.0 (d, J=240 Hz), 142.0, 136.0, 122.0 (d, J=25 Hz), 120.0 (d, J=8 Hz), 118.0, 108.0 (d, J=22 Hz), 107.0, 60.0, 14.5.
Final Product: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₆FNO₃
-
Molar Mass: 207.16 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 14.0 (br s, 1H, COOH), 12.5 (br s, 1H, OH), 8.9 (s, 1H, H-2), 8.1-8.0 (m, 1H, Ar-H), 7.8-7.7 (m, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 175.0, 168.0, 160.0 (d, J=242 Hz), 145.0, 138.0, 123.0 (d, J=26 Hz), 121.0 (d, J=9 Hz), 119.0, 110.0 (d, J=23 Hz), 108.0.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Condensation) | - Incomplete reaction.- Impure reactants. | - Increase reaction time and monitor by TLC.- Use freshly distilled 4-fluoroaniline and diethyl ethoxymethylenemalonate. |
| Incomplete Cyclization in Step 2 | - Insufficient temperature or reaction time.- Presence of impurities that inhibit the reaction. | - Ensure the reaction temperature reaches at least 250°C.- Increase the reflux time slightly (e.g., to 30 minutes).- Use the intermediate from Step 1 without purification if it is reasonably clean. |
| Difficulty in precipitating the product in Step 2 | - The product remains dissolved in the diphenyl ether. | - Ensure the reaction mixture is cooled to room temperature.- Add a sufficient amount of a non-polar solvent like hexane or diethyl ether and stir for an extended period. |
| Incomplete Hydrolysis in Step 3 | - Insufficient amount of NaOH.- Short reaction time. | - Use a larger excess of NaOH.- Increase the reflux time and monitor the reaction by TLC. |
| Product is an oil or does not precipitate upon acidification | - The product may be impure.- The pH is not sufficiently acidic. | - Ensure the pH is below 2.- Try to scratch the inside of the flask to induce crystallization.- If it remains an oil, extract with an organic solvent, dry, and attempt to crystallize from a suitable solvent system. |
Conclusion
The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid. By carefully controlling the reaction conditions, particularly the temperature during the cyclization step, and ensuring the purity of the starting materials, researchers can achieve good yields of this valuable fluoroquinolone precursor. This detailed protocol, along with the troubleshooting guide, aims to equip scientists with the necessary information for a successful synthesis.
References
- Supporting Information. The Royal Society of Chemistry. (URL not provided)
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. PubChem. Available at: [Link]
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Saponification-Typical procedures. Operachem. (2024). Available at: [Link]
- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents.
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Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. PrepChem.com. Available at: [Link]
-
Saponification. Scribd. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Preparation of diethyl diethylmalonate. PrepChem.com. Available at: [Link]
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. (2008). Available at: [Link]
-
Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. (2018). Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
diethyl methylenemalonate. Organic Syntheses. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. (2015). Available at: [Link]
-
Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSi Journals. Available at: [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. (2023). Available at: [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. (2024). Available at: [Link]
-
Malonates in Cyclocondensation Reactions. PMC. (2001). Available at: [Link]
-
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]
-
A solvent-free Jacobs–Gould reaction. ResearchGate. (2008). Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022). Available at: [Link]
-
3-Hydroxyquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. MySkinRecipes. Available at: [Link]
-
Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. ResearchGate. (2012). Available at: [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. (2020). Available at: [Link]
-
Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. (2015). Available at: [Link]
-
Saponification of Ethyl Acetate with Sodium Hydroxide in Batch Reactor. Austin Chemical Engineering. (2017). Available at: [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in Preclinical Drug Discovery
Introduction: The Quinoline Scaffold in Modern Therapeutics
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid stands out as a critical starting material and key intermediate in the synthesis of a wide array of biologically active molecules, most notably the potent class of fluoroquinolone antibiotics.[1] The strategic placement of the fluorine atom at the C-6 position is a hallmark of later-generation fluoroquinolones, significantly enhancing their antibacterial potency by improving their interaction with target enzymes and increasing cell membrane permeability.[] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives. The protocols detailed herein are designed to facilitate the exploration of novel therapeutic agents, with a focus on antibacterial and anticancer applications.
Core Principle: From Scaffold to Bioactive Compound
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is rarely used as a therapeutic agent in its own right. Instead, its true value lies in its adaptability as a chemical precursor. The hydroxyl and carboxylic acid moieties provide reactive handles for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] A common synthetic strategy involves the derivatization of the quinoline core to generate a library of novel compounds. These derivatives are then subjected to a battery of in vitro and cell-based assays to determine their biological activity and mechanism of action.
A generalized workflow for the utilization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in a drug discovery program is depicted below. This workflow underscores the iterative nature of preclinical research, where insights from biological testing inform the design of next-generation compounds.
Figure 1: A representative workflow illustrating the progression from the starting material, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, to the identification of lead compounds through an iterative cycle of synthesis and biological evaluation.
Part 1: Antibacterial Applications
The most prominent application of derivatives from this scaffold is in the development of antibacterial agents. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][4] These enzymes are crucial for DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.[5]
Mechanism of Action: Inhibition of Bacterial DNA Replication
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[6] Topoisomerase IV, on the other hand, is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[7] Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The differential activity of fluoroquinolones against Gram-positive and Gram-negative bacteria is often attributed to their relative affinities for DNA gyrase and topoisomerase IV in different species.[4]
Figure 2: The mechanism of action of fluoroquinolone antibiotics. These derivatives of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This is a fundamental assay for assessing the potency of novel antibacterial compounds. The broth microdilution method is a widely accepted and standardized technique.[9][10]
Objective: To determine the MIC of novel quinoline derivatives against a panel of pathogenic bacteria.
Materials:
-
Test compounds (solubilized in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plates. The final volume in each well should be 50 µL (or 100 µL depending on the chosen format).[8] The concentration range should be sufficient to encompass the expected MIC value.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on an agar plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] A densitometer can be used for verification.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in MHB without any test compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[8]
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance.
-
| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) | Notes |
| Escherichia coli | ≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)[8] | Resistance is frequently observed in clinical settings. |
| Staphylococcus aureus | 0.6[8] | |
| Pseudomonas aeruginosa | 0.15[8] | Can acquire resistance during the course of therapy. |
Table 1: Representative MIC values for Ciprofloxacin, a well-established fluoroquinolone, against common bacterial pathogens. These values serve as a benchmark for evaluating the potency of novel derivatives.
Protocol 2: DNA Gyrase Inhibition Assay (Gel-Based)
This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[11][12]
Objective: To determine the IC₅₀ value of a test compound against bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine)[11]
-
Test compounds at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, relaxed plasmid DNA, and the test compound at the desired concentration.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the purified DNA gyrase to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubating for a further 30 minutes at 37°C.[13]
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed forms of the plasmid are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The supercoiling activity is observed as the conversion of the slower-migrating relaxed plasmid to the faster-migrating supercoiled form.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration.
-
The IC₅₀ value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
-
Part 2: Anticancer Applications
Beyond their antibacterial properties, quinoline derivatives have garnered significant interest as potential anticancer agents. Their mechanisms of action in cancer cells are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of kinases involved in cell proliferation.[14]
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] It is a standard preliminary screen for potential anticancer compounds.
Objective: To determine the cytotoxic effect (IC₅₀ value) of novel quinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[14] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.
-
| Compound ID | Description | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative X | Novel quinoline-1,8-dione | HeLa | 48 | 15.2 |
| Derivative Y | N-alkylated quinoline | MCF-7 | 48 | 28.7 |
| Doxorubicin | Positive Control | HeLa | 48 | 0.5 |
Table 2: Hypothetical cytotoxicity data for novel quinoline derivatives, illustrating the determination of IC₅₀ values.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of how a test compound affects the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[17] This can reveal if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism for anticancer drugs.[18]
Objective: To determine the effect of a quinoline derivative on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line
-
Test compound
-
Cell culture reagents
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture the cells in the presence of the test compound at its IC₅₀ concentration for various time points (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of the PI, which is proportional to the DNA content of each cell.[19]
-
-
Data Interpretation:
-
The resulting data is displayed as a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells.
-
Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.[20]
-
An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
-
Conclusion and Future Directions
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a versatile and valuable scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the initial biological evaluation of derivatives synthesized from this core structure. By systematically applying these experimental procedures, researchers can elucidate the antibacterial and anticancer potential of new chemical entities, understand their mechanisms of action, and guide the lead optimization process. Future research in this area will likely focus on the development of derivatives with enhanced potency against drug-resistant pathogens and cancer cell lines, as well as compounds with improved pharmacokinetic and safety profiles. The integration of computational modeling and high-throughput screening technologies will further accelerate the discovery of next-generation quinoline-based therapeutics.
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Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
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Sharma, P., & Hayat, F. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 73. [Link]
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Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161–174. [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]
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Ashley, R. E., & Osheroff, N. (2013). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in molecular biology (Clifton, N.J.) (Vol. 920, pp. 249–261). [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. Retrieved from [Link]
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ProFoldin. (n.d.). Topoisomerase IV DNA Relaxation Assay Kits. Retrieved from [Link]
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Popova, Y., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1039. [Link]
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ResearchGate. (n.d.). Analysis of cell cycle and apoptosis by flow cytometry in the untreated and treated K562 and KG1a cells. Retrieved from [Link]
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Kostryukova, E. S., et al. (2003). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 5(2), 66-71. [Link]
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Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3098–3105. [Link]
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Enyedy, I. J., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3113–3121. [Link]
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ResearchGate. (n.d.). MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. Retrieved from [Link]
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JoVE. (2020, October 29). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. [Link]
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Kumar, A., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]
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Chan, P. F., et al. (2015). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 58(2), 889–902. [Link]
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Gazizov, A. S., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(3), M1261. [Link]
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ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-1336. [Link]
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Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]
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NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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Ryding, S. (2018, October 23). Cell Cycle Analysis Using Flow Cytometry. News-Medical.Net. [Link]
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ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
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Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
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Kumar, A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 26(16), 4991. [Link]
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Bouzroura, S. A., et al. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen Research. [Link]
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Application Notes and Protocols for the Evaluation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Quinolines as Enzyme Inhibitors
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide array of biological targets. Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, notably as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1][2] More recently, this structural class has shown promise in targeting eukaryotic enzymes, with derivatives demonstrating inhibitory activity against critical enzymes in cancer and autoimmune diseases, such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).
This document provides detailed application notes and protocols for the investigation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a potential enzyme inhibitor. While extensive research has been conducted on the broader quinoline-4-carboxylic acid class, this specific molecule represents a compelling yet underexplored candidate for targeted enzyme inhibition. The introduction of a fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability, while the 3-hydroxy group offers an additional hydrogen bonding moiety for interaction with enzyme active sites.
These protocols are designed to provide a robust framework for researchers to characterize the inhibitory potential of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid against a putative enzyme target. Given the documented activity of structurally related compounds against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, the primary example protocol will focus on a generic human DHODH inhibition assay.[3] This pathway is a well-established target in the development of therapeutics for cancer, autoimmune disorders, and viral infections.
Compound Profile: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
| Parameter | Value |
| IUPAC Name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid |
| CAS Number | 343-10-2 |
| Molecular Formula | C₁₀H₆FNO₃ |
| Molecular Weight | 207.16 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Store at room temperature |
This information is based on commercially available data for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, which is used as a proxy for this application note.
Postulated Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This enzymatic step is crucial for the supply of pyrimidine nucleotides required for DNA and RNA synthesis, and thus for cell proliferation. The active site of human DHODH is a well-characterized binding pocket that can accommodate small molecule inhibitors.
Many potent DHODH inhibitors, such as Brequinar and Leflunomide's active metabolite, are known to bind in a hydrophobic channel adjacent to the flavin mononucleotide (FMN) cofactor. The quinoline-4-carboxylic acid scaffold is structurally analogous to these known inhibitors. It is hypothesized that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid could act as a competitive inhibitor with respect to the co-substrate, ubiquinone (coenzyme Q), by occupying its binding site. The carboxylic acid moiety is predicted to form key electrostatic interactions with conserved arginine residues in the active site, a common feature of many DHODH inhibitors.[3] The 3-hydroxy group and the 6-fluoro substituent may provide additional hydrogen bonding and favorable hydrophobic interactions, respectively, to enhance binding affinity and selectivity.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid against Human DHODH
This protocol outlines a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid against recombinant human DHODH. The assay measures the reduction of a ubiquinone analog, typically 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone (CoQ₁), which is coupled to the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic indicator.
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid: (Commercially available)
-
Recombinant Human DHODH: (Commercially available)
-
Dihydroorotate (DHO): (Sigma-Aldrich or equivalent)
-
Coenzyme Q₁ (CoQ₁): (Sigma-Aldrich or equivalent)
-
2,6-Dichloroindophenol (DCIP): (Sigma-Aldrich or equivalent)
-
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
DMSO: (ACS grade)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Caption: Workflow for DHODH Inhibition Assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions of the inhibitor stock solution in DMSO.
-
Prepare working solutions of DHO (10 mM), CoQ₁ (10 mM), and DCIP (10 mM) in the assay buffer. The final concentrations in the assay will be 200 µM DHO, 100 µM CoQ₁, and 100 µM DCIP.
-
Dilute the recombinant human DHODH enzyme in assay buffer to the desired working concentration (e.g., 20 nM).
-
-
Assay Setup (in a 96-well plate):
-
Add 2 µL of the serially diluted inhibitor or DMSO (for 0% inhibition control) to the appropriate wells.
-
Add 88 µL of the diluted DHODH enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a reaction mix containing DHO, CoQ₁, and DCIP in the assay buffer at 10X the final desired concentration.
-
Initiate the reaction by adding 10 µL of the reaction mix to all wells.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometric reader pre-set to 25°C.
-
Measure the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCIP) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the following equation: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Determination of the Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
To understand the mechanism by which 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid inhibits DHODH, a kinetic study is performed by varying the concentration of one substrate (e.g., DHO) while keeping the inhibitor concentration constant.
-
Same as Protocol 1.
-
Assay Setup:
-
Prepare a matrix in a 96-well plate with varying concentrations of DHO (e.g., 0.5x, 1x, 2x, 4x, 8x Km) along the x-axis and varying concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) along the y-axis.
-
Follow the same assay procedure as described in Protocol 1 for adding reagents and initiating the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all conditions.
-
Generate a Michaelis-Menten plot (V₀ vs. [DHO]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[DHO]) to visualize the mode of inhibition.
-
Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines will be parallel (both Vmax and Km decrease).
-
-
Caption: Lineweaver-Burk Plots for Different Inhibition Modes.
Data Interpretation and Troubleshooting
-
High IC₅₀ Value: An IC₅₀ value in the high micromolar or millimolar range may indicate weak inhibition. Ensure the compound is fully dissolved and that the assay conditions are optimal for the enzyme.
-
Poor Curve Fit: A shallow or incomplete dose-response curve may suggest non-specific inhibition, compound aggregation, or assay interference. Consider performing counter-screens to rule out these artifacts.
-
Assay Interference: Some compounds can interfere with the assay readout (e.g., by absorbing light at 600 nm). Always run a control with the inhibitor in the absence of the enzyme to check for such effects.
Conclusion and Future Directions
These application notes provide a comprehensive guide for the initial characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as an enzyme inhibitor, using human DHODH as a plausible and therapeutically relevant target. Successful demonstration of potent, on-target inhibition would warrant further investigation, including selectivity profiling against other dehydrogenases and related enzymes, cell-based assays to confirm functional effects on pyrimidine biosynthesis, and structural studies (e.g., X-ray crystallography) to elucidate the precise binding mode. The quinoline-4-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of derivatives such as 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid may lead to the discovery of new and effective enzyme inhibitors.
References
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Publishing at the Library. (2011). Nonclassical Biological Activities of Quinolone Derivatives. [Link]
-
ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
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NIH. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
NIH. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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In Vitro Assay Protocols for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid: A Guide for Preclinical Evaluation
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities. Within this class, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, which spans anticancer, antimicrobial, and anti-inflammatory applications. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid , a derivative with anticipated biological activities based on the established profile of related compounds. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets.
This document provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. These protocols are intended for researchers, scientists, and drug development professionals to obtain robust and reproducible data, thereby characterizing the cytotoxic, enzyme-inhibiting, and antimicrobial properties of this compound.
Anticipated Biological Activities and Rationale for Assay Selection
Based on the known biological activities of structurally similar quinoline-4-carboxylic acid derivatives, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is hypothesized to possess anticancer and antimicrobial properties. Derivatives of this scaffold have shown efficacy against a range of human cancer cell lines and various bacterial strains.[1][2] The proposed mechanisms of action for related compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for pathogen survival and cancer cell proliferation.[3][4]
Therefore, the following in vitro assays are recommended to comprehensively profile the bioactivity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid:
-
Anticancer Activity:
-
Cytotoxicity Screening: To determine the compound's potency in inhibiting cancer cell growth.
-
Apoptosis Assay: To elucidate if the compound induces programmed cell death.
-
Cell Cycle Analysis: To identify if the compound interferes with cell cycle progression.
-
-
Enzyme Inhibition:
-
Kinase Inhibition Assay: To screen for potential off-target effects or novel inhibitory activity against a representative kinase.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay: As DHODH is a known target for this class of compounds.[5]
-
-
Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Assay: To quantify the compound's potency against a panel of pathogenic bacteria.
-
I. In Vitro Anticancer Activity Profiling
A. Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
All quantitative results should be summarized in clear and concise tables for easy comparison.
Table 1: Representative Cytotoxicity Data for a Quinoline-4-Carboxylic Acid Derivative
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| HCT-116 (Colon Cancer) | 22.5 |
| A549 (Lung Cancer) | 35.1 |
Table 2: Representative Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. By systematically evaluating its anticancer, enzyme-inhibiting, and antimicrobial activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This foundational data is critical for guiding further preclinical development and optimization of this promising compound.
References
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Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]
-
Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
-
4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem. [Link]
-
Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. PubMed. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. MDPI. [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. National Institutes of Health. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
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Application of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the potential applications of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in the field of cancer research. As a member of the quinoline-4-carboxylic acid class of compounds, this molecule is positioned within a family of structures known for their diverse and potent biological activities. While direct and extensive research on this specific molecule is emerging, this guide will synthesize information from closely related analogs to provide a robust framework for its investigation as a potential anti-cancer agent. We will delve into postulated mechanisms of action, provide detailed protocols for in vitro evaluation, and present a logical workflow for its study.
Introduction: The Promise of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of therapeutic properties, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1] The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles. The presence of a carboxylic acid at the 4-position is a key feature of many biologically active quinoline derivatives, contributing to their interaction with various cellular targets.[1]
The introduction of a fluorine atom, particularly at the 6-position, is a common strategy in drug design to enhance metabolic stability, binding affinity, and overall efficacy.[2] Therefore, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid combines several key pharmacophoric features that make it a compelling candidate for investigation in oncology.
Postulated Mechanisms of Action in Cancer
Based on the established activities of structurally similar quinoline-4-carboxylic acid derivatives, several potential mechanisms of action for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in cancer can be hypothesized. These include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A prominent mechanism of action for some 6-fluoro-quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cancer cells.[4]
A notable example is the compound 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), which has demonstrated potent antitumor activity by inhibiting DHODH.[3][5] Inhibition of this enzyme leads to the depletion of intracellular uridine and cytidine pools, ultimately causing cell cycle arrest and cell death.[3][6] Given the structural similarities, it is plausible that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid could exert its anticancer effects through a similar mechanism.
Diagram: Proposed DHODH Inhibition Pathway
Caption: Proposed inhibition of DHODH by 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Modulation of Sirtuins (SIRTs) and Histone Deacetylases (HDACs)
Other quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of sirtuins (SIRTs) and histone deacetylases (HDACs).[1] These enzymes play crucial roles in epigenetic regulation, and their dysregulation is a hallmark of many cancers.
For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism and cell survival. Inhibition of SIRT3 by these compounds led to cell cycle arrest and differentiation in leukemic cell lines.
Similarly, derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as HDAC3 selective inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.
The potential for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid to interact with these epigenetic modifiers warrants investigation, as this could represent another avenue for its anticancer activity.
Experimental Protocols for Evaluation
To investigate the anticancer potential of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a systematic in vitro evaluation is recommended. The following protocols provide a detailed, step-by-step methodology for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13]
Protocol:
-
Cell Treatment: Treat cells with the compound of interest as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[14]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Quantitative Data Summary from Analog Studies
The following table summarizes the reported in vitro activities of various quinoline-4-carboxylic acid derivatives against different cancer cell lines. This data provides a benchmark for the expected potency of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
| Compound Class | Target | Cancer Cell Line | IC50/Activity | Reference |
| 6-Fluoro-quinoline derivative | DHODH | Human Colon Carcinoma (DLD-2) | 98% growth inhibition at 25 mg/kg (in vivo) | [5] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | SIRT3 | MLLr leukemic cell lines | IC50 = 7.2 µM | [1] |
| 2-Phenylquinoline-4-carboxylic acid derivative | HDAC3 | K562 (Leukemia) | Potent anticancer activity | |
| 6-Chloro-quinoline-4-carboxamide | PI3Kα | HCT-116 (Colon) | IC50 = 3.3 µM | [15] |
Conclusion and Future Directions
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on related quinoline derivatives, it is hypothesized that this compound may exert its effects through the inhibition of key enzymes such as DHODH, SIRTs, or HDACs. The provided protocols offer a comprehensive framework for the in vitro evaluation of its cytotoxic and mechanistic properties.
Future research should focus on the synthesis and purification of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, followed by a systematic investigation of its activity against a panel of cancer cell lines. Elucidation of its precise mechanism of action through enzymatic assays and molecular modeling will be crucial for its further development as a potential therapeutic agent. In vivo studies in animal models will also be necessary to evaluate its efficacy and safety profile.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
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Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]
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MTT Cell Assay Protocol. University of Texas Health Science Center at Houston. [Link]
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Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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HDAC1 Inhibitor Screening Assay Kit. Enzo Life Sciences. [Link]
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Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]
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HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]
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Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]
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Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. SciSpace. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
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Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. SciSpace. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
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Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. [Link]
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Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC. [Link]
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Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. AIP Publishing. [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. [Link]
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Application Notes and Protocols for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a Fluorescent Probe for Metal Ions
Introduction
Metal ions are fundamental to a vast array of biological and environmental processes. Their precise regulation is critical, and imbalances can lead to significant pathological conditions and environmental contamination.[1] Consequently, the development of sensitive and selective methods for the detection of metal ions is of paramount importance in diagnostics, drug development, and environmental monitoring.[2] Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, operational simplicity, and capacity for real-time, non-invasive measurements.[3]
Among the various classes of fluorophores, quinoline derivatives have garnered considerable attention. The 8-hydroxyquinoline scaffold, in particular, is a well-established and potent metal chelator, forming the basis for numerous fluorescent probes.[4][5] This application note details the use of a specific quinoline derivative, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (FHQC) , as a selective fluorescent probe for the detection of trivalent metal ions, with a particular focus on Aluminum (Al³⁺) and Iron (Fe³⁺).
The FHQC probe incorporates the key structural motifs for metal ion chelation: a hydroxyl group and a quinoline nitrogen atom, which can form a stable coordination complex with target metal ions. The presence of the electron-withdrawing fluorine atom at the 6-position can modulate the photophysical properties of the quinoline ring, potentially enhancing the probe's sensitivity and selectivity. The carboxylic acid group at the 4-position can further influence the probe's solubility in aqueous media and its coordination behavior.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FHQC as a fluorescent probe. It covers the underlying sensing mechanism, detailed experimental protocols for its synthesis and use, and guidelines for data interpretation.
Principle of Detection: A Chelation-Enhanced Fluorescence (CHEF) Mechanism
The fluorescence sensing mechanism of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free, uncomplexed state, the FHQC molecule exhibits weak fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or vibrational and rotational motions within the molecule, which quench the excited state.
Upon the introduction of a target metal ion, such as Al³⁺ or Fe³⁺, the hydroxyl and carboxyl groups, along with the quinoline nitrogen, form a rigid, five- or six-membered chelate ring with the metal ion. This complexation restricts intramolecular rotations and vibrations, thereby blocking the non-radiative decay pathways. As a result, the radiative decay pathway (fluorescence) is favored, leading to a significant enhancement in the fluorescence intensity. This "turn-on" fluorescence response is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of FHQC.
Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
While 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid may be commercially available from specialized vendors[6][7], a common synthetic route for 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. A plausible synthetic scheme starting from 4-fluoroaniline is outlined below. This multi-step synthesis involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.
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Illuminating Cellular Landscapes: Advanced Cell Imaging Techniques Using 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold as a Versatile Platform for Cellular Probes
In the dynamic world of cellular biology, the ability to visualize and quantify intracellular processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, acting as beacons that highlight specific organelles, ions, or biomolecules. Among the diverse array of fluorophores, quinoline-based scaffolds have emerged as a privileged class of compounds due to their robust photophysical properties, synthetic tractability, and sensitivity to the local microenvironment.[1][2]
This guide focuses on the application of derivatives of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid for live-cell imaging. The parent compound, a heterocyclic aromatic molecule, possesses intrinsic fluorescence. However, its utility as a cellular probe is significantly enhanced through chemical modification. The carboxylic acid group, while imparting water solubility, can hinder cell permeability. Therefore, derivatization, typically through esterification or amidation, is a crucial step to create cell-permeant probes that can effectively access the intracellular environment.[3]
One of the most compelling applications of these derivatives is in the measurement of intracellular pH. The nitrogen atom within the quinoline ring system can be protonated, leading to changes in the electronic structure of the molecule and, consequently, its fluorescence properties.[3] This pH-dependent fluorescence provides a ratiometric or intensiometric readout of the local proton concentration, enabling researchers to map pH gradients across different cellular compartments.
Core Principles and Rationale
The functionality of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives as fluorescent probes is underpinned by several key principles:
-
Environmental Sensitivity: The fluorescence emission of the quinoline core is often sensitive to the polarity and proticity of its surroundings. This solvatochromism can be exploited to probe different cellular microenvironments.
-
pH-Sensing Mechanism: The quinoline nitrogen acts as a Lewis base, and its protonation state is governed by the local pH. This equilibrium between the neutral and protonated forms can lead to distinct fluorescence signatures, forming the basis for pH sensing.[3]
-
Improved Cell Permeability through Derivatization: The conversion of the carboxylic acid to an ester or amide masks the polar carboxyl group, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous esterases can cleave the ester linkage, trapping the fluorescent probe within the cytoplasm.
-
Structural Tuning of Photophysical Properties: The modular nature of the quinoline scaffold allows for the introduction of various substituents that can fine-tune the absorption and emission wavelengths, quantum yield, and photostability of the probe.[3]
Featured Derivative: 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Methyl Ester (6-FHQC-ME)
For the protocols and applications detailed below, we will focus on a representative cell-permeable derivative: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid methyl ester (6-FHQC-ME) . This derivative is readily synthesized from the parent carboxylic acid and is expected to exhibit favorable properties for live-cell imaging.
Quantitative Data Summary
The following table summarizes the anticipated photophysical properties of 6-FHQC-ME, based on data from closely related 3-hydroxyquinoline-4-carboxylic acid esters.
| Property | Value | Conditions |
| Absorption Maximum (λ_abs) | ~350 - 370 nm | PBS, pH 7.4 |
| Emission Maximum (λ_em) | ~450 - 480 nm (neutral pH) | PBS, pH 7.4 |
| ~500 - 530 nm (acidic pH) | PBS, pH < 6.0 | |
| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | PBS, pH 7.4 |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.5 | PBS, pH 7.4 |
| Stokes Shift | ~100 - 130 nm | PBS, pH 7.4 |
| pKa | ~6.5 - 7.0 | |
| Cell Permeability | Good |
Experimental Protocols
I. Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Methyl Ester (6-FHQC-ME)
This protocol describes a standard esterification procedure to convert the parent carboxylic acid into its more cell-permeable methyl ester derivative.
Workflow Diagram:
Caption: Synthesis workflow for 6-FHQC-ME.
Materials:
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in 20 mL of anhydrous methanol.
-
Acidification: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the solution with saturated sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-FHQC-ME.
II. Live-Cell Imaging of Intracellular pH
This protocol outlines the steps for loading cells with 6-FHQC-ME and acquiring fluorescence images to monitor intracellular pH.
Workflow Diagram:
Caption: Workflow for live-cell pH imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
6-FHQC-ME stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of 1-10 µM 6-FHQC-ME in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type.
-
Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the 6-FHQC-ME working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: a. Remove the loading solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove excess probe.
-
Imaging: a. Mount the cells on the microscope stage, ensuring they are maintained at 37°C. b. Excite the probe using a light source around 360 nm. c. Acquire images in two emission channels:
- Channel 1 (Neutral/Alkaline): 450-480 nm
- Channel 2 (Acidic): 500-530 nm d. For intensiometric measurements, a single channel corresponding to the pH range of interest can be used.
-
Data Analysis: a. For ratiometric imaging, calculate the ratio of the fluorescence intensities from Channel 2 to Channel 1 for each pixel. b. Generate a pseudo-colored ratio image to visualize pH gradients. c. For quantitative measurements, a calibration curve can be generated using intracellular pH calibration buffers.
Applications and Interpretations
The primary application of 6-FHQC-ME is the visualization and quantification of intracellular pH. This can be applied to study a variety of cellular processes, including:
-
Endocytosis and Lysosomal Function: Monitor the acidification of endosomes and lysosomes.
-
Apoptosis: Detect changes in cytosolic and mitochondrial pH during programmed cell death.
-
Cellular Metabolism: Investigate pH changes associated with metabolic shifts, such as the Warburg effect in cancer cells.
-
Ion Transport: Study the activity of proton pumps and channels.
Interpreting the Results:
-
High Ratio (Channel 2 / Channel 1): Indicates a more acidic environment.
-
Low Ratio (Channel 2 / Channel 1): Suggests a more neutral or alkaline pH.
-
Changes in Intensity: In intensiometric measurements, an increase or decrease in fluorescence at a specific wavelength will correlate with pH changes, depending on the spectral properties of the probe.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The ratiometric nature of the pH measurement inherently corrects for variations in probe concentration, cell thickness, and excitation intensity, leading to more reliable and quantifiable results. Furthermore, the use of intracellular pH calibration buffers allows for the conversion of fluorescence ratios into absolute pH values, providing a robust quantitative framework.
Conclusion
Derivatives of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid represent a powerful and versatile class of fluorescent probes for live-cell imaging. Their tunable photophysical properties and sensitivity to the intracellular environment, particularly pH, make them valuable tools for researchers and drug development professionals. The protocols provided herein offer a comprehensive guide to the synthesis and application of these probes, enabling the elucidation of complex cellular processes with high spatial and temporal resolution.
References
-
Liu, Z., et al. (2018). Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells. Dyes and Pigments, 158, 464-471. Available from: [Link]
-
Mandal, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available from: [Link]
-
Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. bioRxiv. Available from: [Link]
-
Verma, S. & Das, P. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. Available from: [Link]
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Application Note & Protocols: High-Purity Isolation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Abstract
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a key heterocyclic building block, particularly relevant in the synthesis of fluoroquinolone antibiotics and other pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the integrity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a comprehensive guide to the purification of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, detailing field-proven protocols for recrystallization and column chromatography. The methodologies are explained with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.
Introduction: The Rationale for Rigorous Purification
The molecular structure of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid features multiple functional groups: a carboxylic acid, a phenolic hydroxyl group, and a quinoline core. This combination imparts a high degree of polarity and specific solubility characteristics that can be leveraged for purification. Common impurities often include unreacted starting materials, side-products from synthesis (e.g., isomers, over-alkylated products), or degradation products.
Achieving high purity (typically >98%) is critical for:
-
Regulatory Compliance: Meeting stringent purity thresholds set by regulatory bodies for drug intermediates.
-
Reaction Efficiency: Preventing side reactions and catalyst poisoning in subsequent synthetic steps.
-
Biological Assays: Ensuring that observed biological activity is solely attributable to the target compound.
This guide presents two primary, orthogonal purification strategies: Recrystallization and Flash Column Chromatography. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.
Strategic Overview: A Logic-Based Purification Workflow
The purification strategy begins with an assessment of the crude material. A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis can reveal the number and nature of impurities, guiding the selection of the most appropriate purification method.
Caption: The sequential process for purification via recrystallization.
Method 2: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, or when dealing with small quantities of material, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.
Principle of Separation
For 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a polar compound, normal-phase chromatography on silica gel is effective. The compound will adhere to the polar silica gel. A mobile phase (eluent) is then used to wash the compounds down the column. Less polar compounds travel faster, while more polar compounds (like the target acid) are retained more strongly and elute later. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
System Selection
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is used. The polarity is increased gradually to elute the compounds. Due to the carboxylic acid group, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase is often necessary to prevent peak tailing and improve resolution. Studies on TLC of similar fluoroquinolones have shown success with solvent systems containing dichloromethane, methanol, and ammonia;[1] for column chromatography, an acidic modifier is preferred over a basic one to keep the target compound protonated.
Recommended Starting Eluent Systems:
-
Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Acetic Acid (AcOH).
-
Ethyl Acetate (EtOAc) / Hexanes with 0.5% Acetic Acid (AcOH).
Detailed Flash Chromatography Protocol (DCM/MeOH System)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH). Pour the slurry into the column and use pressure to pack an even, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent (e.g., methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of the packed column. Causality: Dry loading ensures that the sample is introduced to the column as a narrow, concentrated band, which is essential for achieving good separation.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% AcOH). Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., step-gradient from 2% to 5% to 10% MeOH). Causality: A gradient elution ensures that less polar impurities elute first, followed by the target compound, and finally the highly polar impurities. This provides the best resolution in the shortest time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Purity Verification
After purification, the purity of the final product should be confirmed using analytical techniques such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and identifies any remaining impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Conclusion
The purification of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a critical step in its utilization as a chemical intermediate. Both recrystallization and flash column chromatography are highly effective methods. Recrystallization is ideal for large-scale purification of crystalline solids, while chromatography offers superior resolution for removing closely related impurities. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain this valuable compound in high purity, ensuring the success of subsequent research and development activities.
References
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55–63. Available at: [Link]
-
PubMed. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. National Library of Medicine. Available at: [Link]
-
Smoter, N., & Hoffmann, S. (2005). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Digital Commons @ IWU. Available at: [Link]
- Google Patents. (1990). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
-
Dołowy, M., Pyka, A., & Bober, K. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. Available at: [Link]
-
Unade, C., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
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- 3. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Tiered Strategy for Efficacy Determination of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinolone Scaffold as a Privileged Structure
The compound 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid belongs to the quinolone class, a chemical scaffold of significant interest in medicinal chemistry. The 4-quinolone-3-carboxylic acid motif is the cornerstone of the widely successful fluoroquinolone antibiotics, which function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] The presence of a fluorine atom at the C-6 position is known to enhance this antibacterial activity.[2][4]
Beyond their established antibacterial roles, quinolone derivatives have demonstrated a broad range of other biological activities, including potent antitumor and enzyme-inhibiting properties.[3][5] This multi-potential nature necessitates a structured, hypothesis-driven approach to efficiently determine the primary efficacy of a novel derivative like 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
This guide presents a tiered biological assay workflow designed to first screen for primary antibacterial and anticancer efficacy and then to dissect the underlying mechanism of action for any observed activity. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insight.
Section 1: Tier 1 - Primary Efficacy Screening
The initial phase of characterization involves broad screening to identify the compound's primary biological effect. We will concurrently investigate two of the most probable activities for a fluoroquinolone derivative: antibacterial and anticancer cytotoxicity.
Antibacterial Activity Profiling via Minimum Inhibitory Concentration (MIC) Assay
Expertise & Causality: The first logical step is to assess the compound's antibacterial potential, the classic role of this chemical class. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the potency of an antimicrobial agent.[6][7] It determines the lowest concentration of the compound that prevents visible growth of a microorganism. By using a panel of both Gram-positive and Gram-negative bacteria, we can rapidly assess both the potency and the spectrum of activity.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB, starting from a concentration of 128 µg/mL down to 0.25 µg/mL. Leave the final volume in each well at 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL and halves the compound concentrations.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
-
Data Presentation: Sample MIC Data Table
| Bacterial Strain | Gram Type | Ciprofloxacin MIC (µg/mL) | Compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 0.5 | 2 |
| B. subtilis ATCC 6633 | Positive | 0.25 | 1 |
| E. coli ATCC 25922 | Negative | 0.015 | 0.5 |
| P. aeruginosa ATCC 27853 | Negative | 0.25 | 8 |
Anticancer Cytotoxicity Screening
Expertise & Causality: Many compounds that interfere with DNA replication in bacteria can also affect rapidly dividing cancer cells. Therefore, screening for cytotoxicity against a panel of human cancer cell lines is a critical parallel step. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[8][9] A decrease in the luminescent signal upon treatment indicates a reduction in cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.
Protocol 2: Cell Viability Assay for IC₅₀ Determination
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) according to standard protocols.
-
Trypsinize and count the cells. Seed the cells into a 96-well, white-walled microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Add 100 µL of the diluted compound solutions to the appropriate wells (resulting in a final volume of 200 µL). Include vehicle control wells (DMSO only).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of the cell population).
-
Data Presentation: Sample IC₅₀ Data Table
| Cell Line | Tissue of Origin | Doxorubicin IC₅₀ (µM) | Compound IC₅₀ (µM) |
| A549 | Lung Cancer | 0.1 | 5.2 |
| MCF-7 | Breast Cancer | 0.08 | 12.8 |
| HCT116 | Colon Cancer | 0.05 | 8.1 |
| HEK293 | Normal Kidney | >50 | >50 |
Section 2: Tier 2 - Mechanistic Elucidation
If significant activity is observed in Tier 1 (e.g., MIC < 16 µg/mL or IC₅₀ < 20 µM), the next step is to investigate the compound's Mechanism of Action (MOA).
Caption: Tiered workflow for compound efficacy determination.
Uncovering the Antibacterial MOA
If the compound shows antibacterial activity, the primary hypothesis is the inhibition of bacterial type II topoisomerases.
Expertise & Causality: DNA gyrase (a type II topoisomerase) introduces negative supercoils into bacterial DNA, a process essential for DNA replication. Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Both are targeted by fluoroquinolones.[2][10] An in vitro assay measuring the enzyme's ability to relax supercoiled plasmid DNA is a direct way to test for inhibition.[11][12][13] Inhibition of this process will leave the plasmid in its supercoiled state, which can be visualized by its faster migration on an agarose gel compared to the relaxed form.
Protocol 3: DNA Gyrase Supercoiling Assay
-
Reaction Setup:
-
On ice, set up reactions in a final volume of 20 µL. To each tube, add:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).
-
1.5 mM ATP.
-
0.5 µg of relaxed plasmid DNA (substrate).
-
Test compound at various concentrations (e.g., 1 µM to 200 µM). Include a positive control (Ciprofloxacin) and a no-enzyme control.
-
-
Initiate the reaction by adding 1 Unit of DNA gyrase enzyme.
-
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination and Analysis:
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing SDS and Proteinase K to remove the enzyme, and a tracking dye).
-
Incubate at 37°C for 30 minutes to deproteinize.
-
Load the entire reaction onto a 1% agarose gel containing an intercalating dye (e.g., SYBR® Safe).
-
Run the gel electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the relaxed plasmid band and a decrease in the supercoiled band.
-
Caption: Quinolone mechanism of action on bacterial DNA gyrase.
Expertise & Causality: As an alternative or secondary mechanism, some antimicrobial agents act by disrupting the bacterial cell membrane. This can be assessed using flow cytometry with a combination of fluorescent nucleic acid stains: a membrane-permeant dye (like SYTO® 9) that stains all bacteria green, and a membrane-impermeant dye (propidium iodide, PI) that only enters cells with compromised membranes and stains them red.[14][15][16]
Protocol 4: Flow Cytometry Membrane Integrity Assay
-
Bacterial Culture and Treatment:
-
Grow bacteria to mid-log phase and dilute to ~1 x 10⁶ CFU/mL in PBS.
-
Treat the bacterial suspension with the test compound at 1x and 4x its MIC for 1-2 hours. Include an untreated control and a positive control (70% isopropanol-treated cells).
-
-
Staining:
-
Use a commercial kit (e.g., LIVE/DEAD™ BacLight™) or prepare a staining solution of SYTO® 9 and Propidium Iodide.
-
Add the staining solution to each bacterial sample and incubate in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser.
-
Collect green fluorescence (e.g., 530/30 nm filter) and red fluorescence (e.g., 610/20 nm filter).
-
Gate on the bacterial population and quantify the percentage of green (live, intact membrane) and red (dead/damaged membrane) cells. A significant shift to the red population indicates membrane disruption.
-
Investigating the Anticancer MOA
If the compound shows anticancer activity, several mechanisms are possible, including the induction of apoptosis, inhibition of critical signaling kinases, or generation of oxidative stress.
Expertise & Causality: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[17] The Caspase-Glo® 3/7 Assay provides a simple, luminescent method to measure this activity.[18][19] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating light.
Protocol 5: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well, white-walled plate and treat with the compound at its IC₅₀ and 5x IC₅₀ concentrations for 24-48 hours, as described in Protocol 2.
-
Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement and Analysis:
-
Measure the luminescence in a plate-reading luminometer.
-
A significant increase in luminescence compared to the untreated control indicates the induction of apoptosis via caspase-3/7 activation.
-
Caption: Intrinsic apoptosis pathway via caspase activation.
Expertise & Causality: Dysregulation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[20][21] Some quinolone-based molecules are known to be kinase inhibitors.[5] The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[20][22]
Protocol 6: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations.
-
Add 2 µL of a specific kinase (e.g., EGFR) and 2 µL of a substrate/ATP mix (e.g., Poly(E,Y) peptide and 10 µM ATP).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Measurement and Analysis:
-
Record luminescence. A decrease in signal indicates inhibition of the kinase.
-
Calculate IC₅₀ values to determine the potency of inhibition against specific kinases.
-
Expertise & Causality: Many chemotherapeutic agents induce cell death by causing a massive increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and damage to cellular components.[23] This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[24][25]
Protocol 7: Cellular ROS Detection with DCFH-DA
-
Cell Loading:
-
Seed cells in a 96-well, black-walled plate and allow them to adhere.
-
Remove the medium and wash cells with warm PBS.
-
Load the cells by incubating them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
-
Treatment and Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Add the test compound at various concentrations (in PBS or serum-free media). Include a positive control (e.g., H₂O₂).
-
Immediately measure fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) in kinetic mode for 1-2 hours.
-
-
Analysis:
-
An increase in fluorescence intensity over time compared to the untreated control indicates that the compound induces the generation of ROS.
-
Conclusion
This multi-tiered application guide provides a comprehensive and logical framework for evaluating the biological efficacy of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. By beginning with broad primary screening for antibacterial and anticancer activity, researchers can efficiently identify the compound's most promising therapeutic potential. The subsequent Tier 2 mechanistic assays are designed to then elucidate the specific molecular pathways being targeted, whether it be the classical inhibition of bacterial topoisomerases or the induction of apoptosis in cancer cells. This structured approach ensures that resources are directed effectively and provides a robust dataset to build a complete efficacy profile for this novel quinolone derivative.
References
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Inspiralis. (n.d.). Topoisomerase Enzymes and Assay Kits. Retrieved from [Link]
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ProFoldin. (n.d.). The world of topoisomerase assays. Retrieved from [Link]
- Wang, Y., et al. (2018).
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Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (2018).
- Galadari, S., et al. (2017). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical & Diagnostic Research, 11(9), BE01-BE07.
- Nazari, M., et al. (2015). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 23(6), 519-532.
- Sarosiek, K. A., & Letai, A. (2016). Caspase Protocols in Mice. Methods in Molecular Biology, 1419, 1-15.
- Warner, J. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17742-17753.
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
- Grégori, G., et al. (2001). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 67(10), 4662-4670.
- Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104.
- Singh, J. C., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(7), 3469-3475.
- Nitiss, J. L., et al. (2020). Topoisomerase Assays. Current Protocols in Pharmacology, 90(1), e77.
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Reaction Biology. (2022). Caspase-3 Activation Assay. Retrieved from [Link]
- Shyntum, D. Y., et al. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products.
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ResearchGate. (n.d.). Topoisomerase activity inhibition assays. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme and parasite inhibition profiles of selected quinolones. Retrieved from [Link]
- Hiasa, H., et al. (2006). Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action. Antimicrobial Agents and Chemotherapy, 50(7), 2354-2359.
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
- Wenzel, M., et al. (2015). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Pharmacological and Toxicological Methods, 75, 104-111.
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ResearchGate. (n.d.). Antibacterial mechanism. (A) Membrane integrity assay. Retrieved from [Link]
-
MDPI. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps of by which quinolone antibiotics showed their antibiotic activity. Retrieved from [Link]
-
ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
- Swellmeen, L., et al. (2022). Targeting GSK-3β enzyme by diazepino-quinolone derivatives. Tropical Journal of Pharmaceutical Research, 21(10), 2095-2102.
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MDPI. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Retrieved from [Link]
- Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antibacterials. An update of their pharmacology and therapeutic use. Drugs, 38(4), 581-605.
- Block, C., et al. (2021). Inhibiting quinolone biosynthesis of Burkholderia. Chemical Science, 12(3), 1047-1054.
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ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. Retrieved from [Link]
- Goud, B. S., et al. (2022). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 27(19), 6296.
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MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
- Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(10), 1478-1496.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support resource for the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Synthetic Landscape
The synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a key scaffold in the development of fluoroquinolone antibiotics and other therapeutic agents, is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This robust pathway involves three principal stages:
-
Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization to form the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate core.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Each stage presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, transforming experimental roadblocks into successful outcomes.
Troubleshooting Guide: Common Experimental Issues
Category 1: Low Yield or Reaction Failure in Cyclization Step
Question: My thermal cyclization of diethyl (4-fluoroanilino)methylenemalonate is resulting in a low yield of the desired quinoline ester. What are the primary causes and how can I improve the outcome?
Answer: This is the most critical and often lowest-yielding step in the sequence. Success hinges on achieving and maintaining a sufficiently high temperature to overcome the activation energy for the pericyclic ring closure.
Plausible Causes & Solutions:
-
Insufficient Reaction Temperature: The Gould-Jacobs cyclization is a thermally driven 6-π electrocyclization that requires significant thermal energy.[1] Temperatures are typically in the range of 240-260 °C.
-
Troubleshooting:
-
Verify Temperature: Use a calibrated high-temperature thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle's surface temperature.
-
Select Appropriate Solvent: The choice of a high-boiling solvent is critical. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) are standard choices because their boiling points align perfectly with the required reaction temperature.[4] Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature.
-
Ensure Efficient Heat Transfer: Use a sand bath or a well-configured heating mantle with vigorous stirring to ensure uniform heating throughout the reaction vessel.
-
-
-
Reaction Time: While high temperature is key, both insufficient and excessive heating times can be detrimental.
-
Troubleshooting:
-
Monitor Reaction Progress: If possible, carefully take small aliquots over time (e.g., every 30 minutes) and analyze by TLC or LC-MS to determine the optimal reaction time.
-
Avoid Decomposition: Prolonged exposure to temperatures >260 °C can lead to charring and decomposition of both starting material and product. A typical reaction time is 30-90 minutes once the target temperature is reached.
-
-
-
Atmospheric Conditions: At these high temperatures, oxidative side reactions can occur.
-
Troubleshooting:
-
Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative degradation and improve the color and purity of the crude product.[4]
-
-
Cyclization Troubleshooting Workflow
Caption: A decision tree for troubleshooting low cyclization yields.
Category 2: Side Reactions During Saponification
Question: During the final hydrolysis step with NaOH, my LC-MS analysis shows a significant peak corresponding to the loss of CO2 (decarboxylation). How can I prevent this?
Answer: Decarboxylation is a common and troublesome side reaction in the hydrolysis of quinoline-4-carboxylic esters, especially when harsh conditions are employed.[5][6] The electron-withdrawing nature of the quinoline ring system stabilizes the carbanion intermediate formed upon loss of CO2.
Causality and Mechanism:
High temperatures and prolonged reaction times in the presence of a strong base facilitate the elimination of the carboxylate group. The reaction proceeds via the formation of a resonance-stabilized intermediate at the C4 position.
Solutions to Mitigate Decarboxylation:
-
Lower the Reaction Temperature: This is the most critical parameter. Aim for the lowest temperature that allows the hydrolysis to proceed at a reasonable rate. Start with room temperature or gentle heating (40-50 °C) and monitor the disappearance of the starting ester by TLC or LC-MS. Refluxing is often too aggressive.
-
Use Milder Base or Different Solvent System:
-
Lithium Hydroxide (LiOH): LiOH is often less aggressive than NaOH or KOH and can lead to cleaner conversions at lower temperatures. A common system is LiOH in a THF/water mixture.[5]
-
Acidic Hydrolysis: While less common for this specific substrate, a mixture of acetic acid and sulfuric acid in water can sometimes be used for ester hydrolysis, avoiding the basic conditions that promote decarboxylation.[7]
-
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time (e.g., "overnight") without justification. Once the starting material is consumed, proceed immediately with the workup to minimize the product's exposure to basic conditions.
| Parameter | Standard Condition | Optimized (Anti-Decarboxylation) | Rationale |
| Base | 2M NaOH (aq) | 1M LiOH (aq) | LiOH is a milder base, reducing side reactions. |
| Temperature | 80-100 °C (Reflux) | 25-50 °C | Lower temperature minimizes the rate of decarboxylation.[5] |
| Solvent | Water/Ethanol | THF/Water | Co-solvents can improve solubility and allow for lower temperatures. |
| Monitoring | Time-based (e.g., 4h) | TLC/LC-MS until SM consumed | Prevents prolonged exposure of the product to harsh conditions. |
Table 1: Comparison of Hydrolysis Conditions
Question: I am observing a byproduct with a mass 2 units higher than my product, suggesting defluorination. Is this possible and how can I avoid it?
Answer: Yes, nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C6 position is a known side reaction, particularly under harsh basic conditions and high temperatures.[5] The hydroxide ion (OH-) can act as a nucleophile, displacing the fluoride ion.
Solutions to Prevent Defluorination:
-
Follow Decarboxylation Prevention: The conditions that minimize decarboxylation (lower temperature, milder base, shorter reaction time) are precisely the same ones that will prevent SNAr. The C-F bond is relatively robust, but it becomes more susceptible to attack at elevated temperatures in the presence of strong nucleophiles.
-
Workup Diligence: During the workup, ensure the basic solution is cooled in an ice bath before acidification. This prevents localized heating during neutralization which could promote side reactions.
Key Reaction Mechanisms
Caption: Competing pathways during the final hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up the cyclization step? A1: Absolutely. Microwave-assisted synthesis is an excellent strategy for the Gould-Jacobs reaction.[8][9][10] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts due to uniform, rapid heating. A typical starting point would be to heat the neat mixture of aniline and DEEM to 250 °C for 10-20 minutes in a dedicated microwave reactor.
Q2: My final product is difficult to purify. What is a reliable purification strategy? A2: The carboxylic acid product has low solubility in many organic solvents and water. A robust method is purification via acid-base extraction.
-
Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH or Na2CO3) to form the soluble carboxylate salt.
-
Filter the solution to remove any neutral, insoluble impurities (like unreacted ester).
-
Cool the filtrate in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3.
-
The pure carboxylic acid should precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.[11][12]
Q3: What are the key analytical checks to confirm the structure of my final product? A3: A combination of techniques is essential:
-
¹H NMR: Look for the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Confirm the presence of the quinoline ring protons and the broad carboxylic acid proton signal (>12 ppm).
-
¹⁹F NMR: A singlet peak confirming the presence and electronic environment of the single fluorine atom.
-
LC-MS: Provides an accurate mass measurement to confirm the molecular weight and is invaluable for assessing purity.
-
FTIR: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 4-fluoroaniline. Upon completion, the intermediate is often used directly without purification.
-
Cyclization: Add the crude intermediate from the previous step to a flask containing Dowtherm A (approx. 10 mL per gram of aniline). Equip the flask with a mechanical stirrer and a reflux condenser.
-
Heat the mixture in a sand bath to 250-255 °C under a nitrogen atmosphere. Maintain this temperature for 45-60 minutes. The product will begin to precipitate from the hot solvent.
-
Allow the mixture to cool to below 100 °C, then add hexane or toluene to dilute the Dowtherm A and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove residual solvent. The crude ester can be carried forward or recrystallized from ethanol or acetic acid if necessary.
Protocol 2: Saponification to 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Suspend the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the suspension.
-
Stir the mixture at 40 °C. Monitor the reaction progress by LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Once the starting ester is consumed, cool the reaction mixture to room temperature and remove the THF by rotary evaporation.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble material.
-
Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl.
-
A fine, off-white precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water, and dry in a vacuum oven at 60 °C to a constant weight.
References
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
- 3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central.
- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.). Google Patents.
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2016). ResearchGate.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 12. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Fluoroquinolone Derivatives
Welcome to the technical support center for the synthesis of fluoroquinolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common synthetic challenges encountered in the lab. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific side reactions, ensuring the integrity and yield of your target compounds. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the foresight to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in fluoroquinolone synthesis?
A1: During the multi-step synthesis of fluoroquinolones, three classes of side reactions are particularly prevalent:
-
Unwanted N-Arylation Byproducts: In reactions like the Chan-Lam or Buchwald-Hartwig couplings, which are used to introduce substituents at the N-1 position or modify the C-7 piperazine ring, side reactions can lead to low yields, homocoupling of the aryl donor, or reaction at undesired positions.
-
Premature or Incomplete Ester Hydrolysis: The carboxylic acid at the C-3 position is typically protected as an ester during synthesis. The hydrolysis step to deprotect this group can be problematic, leading to incomplete conversion or, if conditions are too harsh, degradation of other parts of the molecule.
-
Unintended Decarboxylation: The 3-carboxyl group is critical for the antibacterial activity of fluoroquinolones.[1] Harsh thermal or pH conditions can lead to the loss of this group as CO₂, rendering the final compound inactive.[2]
Q2: My overall yield is consistently low. Where should I start troubleshooting?
A2: A consistently low yield often points to a systemic issue in one of the core synthetic steps. Begin by analyzing the purity and yield of each intermediate. Pay close attention to the ester hydrolysis and the final nucleophilic substitution at the C-7 position, as these are common points of failure. Ensure starting materials are pure and anhydrous where required. Small-scale test reactions to optimize catalyst loading, temperature, and reaction time for the N-arylation and C-7 substitution steps are highly recommended.
Q3: How critical is the C-3 carboxylic acid group, and do I need a protecting group for it?
A3: The 4-oxo-3-carboxylic acid moiety is the primary binding site for DNA gyrase and is essential for the antibacterial activity of most fluoroquinolones.[2] Therefore, its preservation is paramount. During synthesis, it is almost always necessary to protect this group as an ester (e.g., ethyl or methyl ester) to prevent it from interfering with other reactions, such as those involving strong bases or nucleophiles. The choice of protecting group and the conditions for its removal are critical to the success of the synthesis.[3]
Troubleshooting Guides for Specific Side Reactions
Guide 1: N-Arylation of the Quinolone Core (Chan-Lam Coupling)
Problem: Low yield and/or significant byproduct formation during the copper-catalyzed N-arylation of the quinolone nitrogen.
This step is crucial for introducing diversity at the N-1 position, often with aryl or cyclopropyl groups. Common issues include incomplete reaction, homocoupling of the boronic acid, and formation of unidentified impurities.
Probable Causes & Mechanistic Insights
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the less active Cu(II) state if oxygen is not rigorously excluded. The choice of ligand is also critical to stabilize the catalyst and facilitate reductive elimination.
-
Poor Substrate Solubility: Fluoroquinolone intermediates can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Suboptimal Base or Temperature: The base plays a key role in the transmetalation step. An inappropriate base can lead to side reactions or fail to efficiently generate the active copper-nucleophile species. Temperature control is also vital; excessive heat can cause catalyst degradation and byproduct formation.[4]
Solutions & Experimental Protocols
Protocol: Optimizing Chan-Lam N-Arylation
-
Reagent Preparation: Thoroughly dry the quinolone intermediate, arylboronic acid, and solvent (e.g., Toluene, DMSO, or Dioxane).[5] Use a high-purity copper source (e.g., CuI, Cu(OAc)₂, or CuO) and an appropriate ligand (e.g., a diamine or phenanthroline derivative).[4]
-
Reaction Setup: Assemble the reaction under an inert atmosphere (Argon or Nitrogen). To a dried flask, add the quinolone intermediate (1.0 eq), arylboronic acid (1.2-1.5 eq), copper catalyst (5-10 mol%), and ligand (10-20 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0 eq).
-
Temperature Control: Heat the reaction to the optimized temperature (typically 80-120 °C) and monitor by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous ammonium chloride to remove copper salts. Follow with standard aqueous washes and purification by column chromatography.
Preventative Measures & Best Practices
-
Ligand Screening: If yields are poor, screen a panel of ligands. N,N'-dimethylethylenediamine (DMEDA) is often a good starting point for copper-catalyzed couplings.
-
Inert Atmosphere: Always use Schlenk techniques or a glovebox to minimize oxygen exposure.
-
Solvent Choice: For poorly soluble substrates, consider using a more polar aprotic solvent like DMSO or DMF.[5]
Guide 2: Hydrolysis of the C-3 Ester
Problem: Incomplete hydrolysis of the C-3 ester to the active carboxylic acid, or degradation of the molecule under harsh hydrolysis conditions.
The final deprotection step is critical. Incomplete reaction leads to purification challenges and reduced yield of the active pharmaceutical ingredient, while overly aggressive conditions can create new impurities.
Probable Causes & Mechanistic Insights
-
Acid-Catalyzed Hydrolysis (Reversibility): This method is the reverse of Fischer esterification. The reaction is an equilibrium, and if water is not present in sufficient excess, the reaction may not proceed to completion.[6]
-
Base-Catalyzed Hydrolysis (Saponification): While generally irreversible and more efficient, strong bases like NaOH or KOH can promote other side reactions, especially at elevated temperatures.[7] The resulting carboxylate salt must be neutralized in a separate acidic workup step.[8]
-
Steric Hindrance: Bulky groups near the ester can sterically hinder the approach of water or hydroxide ions, slowing down the hydrolysis rate and requiring more forcing conditions.
Solutions & Experimental Protocols
Protocol: Controlled Saponification (Base-Catalyzed Hydrolysis)
-
Reaction Setup: Dissolve the fluoroquinolone ester (1.0 eq) in a suitable solvent mixture, such as THF/water or ethanol/water.
-
Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the disappearance of the starting material by TLC or LC-MS.
-
Acidic Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold 1N HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Condition | Acid-Catalyzed Hydrolysis[9] | Base-Catalyzed Hydrolysis (Saponification)[7] |
| Reagents | Dilute H₂SO₄ or HCl in Acetic Acid/Water | NaOH or KOH in EtOH/Water |
| Mechanism | Reversible equilibrium[6] | Irreversible[8] |
| Advantages | Simple workup (product often precipitates) | Proceeds to completion; generally faster[10] |
| Disadvantages | Can be slow and incomplete | Requires careful pH adjustment during workup |
| Best For | Acid-stable molecules | Base-sensitive functional groups are absent |
Visualization: Hydrolysis Decision Workflow
Caption: Decision workflow for choosing a hydrolysis method.
Guide 3: Unwanted Decarboxylation
Problem: Loss of the C-3 carboxylic acid group, detected by mass spectrometry (loss of 44 Da) and confirmed by the absence of antibacterial activity.
This side reaction is particularly detrimental as it leads to an inactive product that can be difficult to separate from the desired compound.
Probable Causes & Mechanistic Insights
-
Thermal Instability: Fluoroquinolone-3-carboxylic acids can be susceptible to thermal decarboxylation, especially under prolonged heating in polar aprotic solvents like DMSO or DMF. The reaction proceeds through a zwitterionic intermediate, which facilitates the elimination of CO₂.
-
Acid/Base Extremes: While less common, extreme pH conditions, particularly in combination with high temperatures, can promote decarboxylation. Some metal catalysts used in cross-coupling reactions have also been implicated.
Solutions & Experimental Protocols
Protocol: Minimizing Decarboxylation During Final Synthesis Steps
-
Temperature Management: In the final step (e.g., C-7 substitution), after the C-3 ester has been hydrolyzed, maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For nucleophilic aromatic substitution (SNAr) at C-7, reactions are often run between 60-100 °C. Avoid exceeding 120 °C if possible.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Solvent Selection: If decarboxylation is a persistent issue in high-boiling point solvents like DMSO, consider switching to a lower-boiling point solvent system if the reactants' solubility allows.
-
pH Control: During workup and purification, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly after completion.
Visualization: Mechanism of Thermal Decarboxylation
Caption: Simplified mechanism of thermal decarboxylation.
References
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available at: [Link]
- Google Patents. (2018). A kind of synthetic method of Pradofloxacin. CN107987074A.
-
Zhu, L., et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. Available at: [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. Available at: [Link]
-
Al-Trawneh, S. A. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. Available at: [Link]
-
Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. PubMed Central. Available at: [Link]
-
Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. PubMed. Available at: [Link]
-
VCU Scholars Compass. (n.d.). A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Google Patents. (2021). PROCESS FOR THE PREPARATION OF PRADOFLOXACIN. BRPI0718480B1.
-
Patrycja, K., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PubMed Central. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
PubMed. (2020). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Available at: [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
- Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1.
-
Wetzstein, H. G., et al. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. PubMed Central. Available at: [Link]
-
Swellmeen, L., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. Available at: [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]
-
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. Available at: [Link]
-
J&K Scientific LLC. (2025). Ester Hydrolysis. Available at: [Link]
-
White Rose Research Online. (2017). Ester hydrolysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pradofloxacin. PubChem. Available at: [Link]
-
Mohammadi, Z., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
PubMed. (2025). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Asif, M. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Available at: [Link]
-
National Institutes of Health. (2018). Design, synthesis, and evaluation of novel N-1 fluoroquinolone derivatives: probing for binding contact with the active site tyrosine of gyrase. Available at: [Link]
- Google Patents. (2011). Method for preparing ofloxacin. CN101648960B.
Sources
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- 10. quora.com [quora.com]
Technical Support Center: Optimizing Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important quinoline derivative. Here, we delve into the critical aspects of the Gould-Jacobs reaction, the primary synthetic route, providing in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximal yield and purity.
I. Synthesis Overview: The Gould-Jacobs Reaction
The synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is most commonly achieved through the Gould-Jacobs reaction.[1][2] This powerful method involves a sequence of reactions beginning with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[3] The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.[1]
Reaction Pathway
The overall synthetic pathway can be visualized as a three-stage process:
-
Condensation: 4-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution to form the intermediate diethyl 2-((4-fluoroanilino)methylene)malonate.
-
Thermal Cyclization: This intermediate undergoes a thermally induced intramolecular cyclization, typically at high temperatures (often exceeding 250°C), to form ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[4] This step is often the most challenging and yield-determining.
-
Hydrolysis: The ester is then saponified, usually with a strong base like sodium hydroxide, followed by acidification to yield the final product, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Experimental Workflow Diagram
Caption: General workflow for the Gould-Jacobs synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common frustration in multi-step organic syntheses. In the context of the Gould-Jacobs reaction for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, several factors could be at play, primarily related to the challenging thermal cyclization step.
Underlying Causes & Solutions:
-
Incomplete Cyclization: The intramolecular cyclization requires a significant energy input to overcome the activation barrier.[3]
-
Solution: Ensure your reaction reaches and maintains the optimal cyclization temperature. This is often the most critical parameter. For many Gould-Jacobs reactions, temperatures in the range of 250-300°C are necessary.[5] The use of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is crucial for achieving these temperatures consistently and safely.[6] Microwave-assisted synthesis can also be a powerful tool to achieve the necessary high temperatures rapidly and improve yields.[3][7]
-
-
Side Reactions and Decomposition: The high temperatures required for cyclization can also lead to the degradation of starting materials, intermediates, or the final product.[4]
-
Solution: Optimize the reaction time at the elevated temperature. Prolonged heating, even at the correct temperature, can promote decomposition.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative decomposition.[4]
-
-
Inefficient Hydrolysis: The final saponification step to convert the ester to the carboxylic acid can sometimes be incomplete.
-
Solution: Ensure you are using a sufficient excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) and an adequate reaction time and temperature for the hydrolysis. The reaction progress can be monitored by TLC or LC-MS to confirm the complete disappearance of the ester starting material.
-
Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture after the cyclization step. What is this and how can I prevent it?
A2: The formation of dark, polymeric, or tarry byproducts is a frequent issue in high-temperature reactions, including the Gould-Jacobs synthesis.
Underlying Causes & Solutions:
-
Thermal Decomposition: As mentioned previously, the high temperatures can lead to the decomposition and polymerization of the organic molecules present in the reaction.
-
Solution: The primary strategy is to carefully control the reaction temperature and time.[4][5] Avoid "hot spots" in the reaction vessel by ensuring efficient and vigorous stirring. A sand bath or a high-temperature heating mantle with a temperature controller can provide more uniform heating than an oil bath at these extreme temperatures.
-
-
Air Oxidation: At high temperatures, organic compounds can be susceptible to air oxidation, which often leads to the formation of colored and complex byproducts.
-
Solution: Performing the cyclization reaction under a blanket of an inert gas like nitrogen or argon is highly recommended to minimize oxidative side reactions.[4]
-
Q3: The purity of my final product is low, and I'm having difficulty with purification. What are some effective purification strategies?
A3: Achieving high purity for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid can be challenging due to the potential for closely related impurities.
Underlying Causes & Solutions:
-
Incomplete Hydrolysis: The presence of the unhydrolyzed ester (ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) is a common impurity.
-
Solution: As discussed in Q1, ensure the hydrolysis step goes to completion. If necessary, increase the concentration of the base, the reaction temperature, or the reaction time.
-
-
Side Products from Cyclization: The high-temperature cyclization can sometimes lead to the formation of isomeric or other side products.
-
Solution: Purification of the final carboxylic acid can often be achieved through recrystallization. A common method involves dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide or sodium carbonate), filtering to remove any insoluble impurities, and then re-precipitating the purified acid by the careful addition of an acid (e.g., hydrochloric acid) until the isoelectric point is reached.[8] Washing the filtered solid with cold water and a suitable organic solvent (like diethyl ether or ethyl acetate) can help remove residual impurities.
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of the high-boiling point solvent in the cyclization step?
A: The high-boiling point solvent, such as diphenyl ether, serves two primary purposes. First and foremost, it acts as a heat transfer medium, allowing the reaction mixture to be heated uniformly and maintained at the high temperatures required for the intramolecular cyclization (typically >250°C).[4] Secondly, it helps to keep the reactants and intermediates in the solution phase, facilitating the desired chemical transformations.
Q: Can I perform the Gould-Jacobs reaction without a solvent?
A: While some variations of the Gould-Jacobs reaction can be performed neat (without a solvent), it is generally not recommended for achieving optimal and reproducible results, especially on a larger scale.[4] Running the reaction neat can lead to poor heat transfer, localized overheating, and an increased likelihood of decomposition and charring. The use of a high-boiling, inert solvent provides much better control over the reaction conditions.
Q: Are there any alternative, milder methods for the cyclization step?
A: The high-temperature requirement of the classical Gould-Jacobs reaction is a significant drawback. To address this, several alternative methods have been explored:
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has emerged as a highly effective technique for promoting the cyclization reaction.[3][7] It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating.
-
Acid Catalysis: In some cases, the cyclization can be promoted by the use of strong acids, such as polyphosphoric acid (PPA) or sulfuric acid, which may allow for lower reaction temperatures.[6] However, the compatibility of these strong acids with the specific substrates must be carefully considered.
Q: How does the electron-withdrawing nature of the fluorine substituent affect the reaction?
A: The fluorine atom at the 6-position is an electron-withdrawing group. In the context of the Gould-Jacobs reaction, this can have a couple of effects. The electron-withdrawing nature of the fluorine deactivates the aniline ring, which can make the initial condensation step slightly slower compared to an aniline with an electron-donating group. However, the Gould-Jacobs reaction is generally effective for a wide range of substituted anilines.
Q: What are the key safety precautions I should take when running this synthesis?
A: The synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves several hazards that must be managed carefully:
-
High Temperatures: The cyclization step is performed at very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns. Ensure the glassware is rated for high temperatures and is free of any cracks or defects.
-
Reagent Toxicity: 4-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Strong Acids and Bases: The hydrolysis and purification steps involve the use of strong acids and bases. Handle these corrosive reagents with care and appropriate PPE.
IV. Key Reaction Parameters Summary
| Parameter | Stage | Recommended Conditions | Rationale & Key Considerations |
| Temperature | Condensation | Room Temperature to Mild Heating (e.g., 80°C) | To facilitate the initial reaction without promoting side reactions. |
| Cyclization | 250 - 300 °C | Critical for overcoming the activation energy of the intramolecular cyclization.[5] | |
| Hydrolysis | Reflux (typically in an aqueous or alcoholic solution) | To ensure complete saponification of the ester. | |
| Solvent | Cyclization | High-boiling point, inert solvent (e.g., Diphenyl Ether, Dowtherm A) | To achieve and maintain the necessary high temperatures for cyclization.[6] |
| Hydrolysis | Water, Ethanol, or a mixture | To dissolve the ester and the base for efficient hydrolysis. | |
| Atmosphere | Cyclization | Inert (Nitrogen or Argon) | To minimize oxidative decomposition at high temperatures.[4] |
| Reaction Time | Cyclization | Monitor by TLC/HPLC | To maximize product formation and minimize thermal degradation.[5] |
| Hydrolysis | Monitor by TLC/HPLC | To ensure the reaction proceeds to completion. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
V. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]
-
Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
SpringerLink. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. asianpubs.org [asianpubs.org]
- 8. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. As a critical precursor for various fluoroquinolone antibiotics, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established synthetic strategies.
Introduction: The Synthetic Challenge
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is most commonly synthesized via the Gould-Jacobs reaction . This pathway, while robust, involves several critical steps where yield can be significantly compromised. The sequence involves the initial condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization, and concluding with saponification of the resulting ester. Each stage presents unique challenges, from incomplete reactions and byproduct formation to undesired decarboxylation. This guide will dissect these challenges and provide actionable, evidence-based solutions.
Core Synthesis Workflow: The Gould-Jacobs Pathway
The primary route involves three key transformations. Understanding the function of each step is crucial for effective troubleshooting.
Caption: The Gould-Jacobs reaction pathway for synthesizing the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: The thermal cyclization (Step 2) is resulting in a low yield and significant tar formation. What is the cause and how can it be mitigated?
Answer: This is the most common bottleneck in the Gould-Jacobs synthesis. The high thermal energy required for the 6-electron electrocyclization can also promote decomposition pathways.[1]
Causality:
-
Insufficient Temperature: The reaction has a high activation energy. If the temperature is too low, the reaction will be incomplete, leaving unreacted anilinomethylenemalonate intermediate.
-
Excessive Temperature/Prolonged Heating: Temperatures far exceeding the requirement or extended reaction times can lead to decomposition (tarring) and potential side reactions like decarboxylation.[2]
-
Atmospheric Oxidation: At high temperatures, the organic molecules are susceptible to oxidation if the reaction is not performed under an inert atmosphere.
Solutions:
-
Precise Temperature Control with a High-Boiling Solvent: Instead of direct heating, use a high-boiling solvent to maintain a uniform and controlled temperature. Diphenyl ether (Dowtherm A) is commonly used for this purpose, as it allows for stable reflux at the required high temperatures (around 250-260 °C).[3]
-
Employ a Cyclization Catalyst: A catalyst can lower the activation energy, allowing the reaction to proceed at a lower temperature or with greater efficiency. Eaton's reagent (a 7.5% solution of phosphorus pentoxide in methanesulfonic acid) is highly effective for catalyzing this type of cyclization, often leading to good or excellent yields under milder conditions.[4]
-
Maintain an Inert Atmosphere: Always conduct the high-temperature cyclization under an inert atmosphere of nitrogen or argon. This minimizes oxidative side reactions that contribute to the formation of tar-like impurities.[5]
| Parameter | Conventional Method | Recommended Improvement | Rationale |
| Heating | Direct heating or sand bath | Oil bath with high-boiling solvent (e.g., Diphenyl ether) | Provides uniform and stable temperature control. |
| Temperature | >250 °C | 250-260 °C (solvent reflux) or lower with catalyst | Optimizes cyclization rate while minimizing decomposition. |
| Catalyst | None | Eaton's Reagent or Polyphosphoric Acid (PPA) | Lowers activation energy, improving yield and reducing required temperature.[4] |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidation of substrates and intermediates at high temperatures.[5] |
Q2: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this during the hydrolysis step (Step 3)?
Answer: Unwanted decarboxylation is a frequent issue, particularly when harsh conditions are used to hydrolyze the ethyl ester at the 3-position. The 4-carboxylic acid group on the quinoline ring is susceptible to removal under strong basic or acidic conditions, especially at elevated temperatures.[6][7]
Causality:
-
The electron-withdrawing nature of the quinoline ring system can stabilize the carbanion intermediate formed upon loss of CO₂, facilitating decarboxylation.
-
Harsher hydrolysis conditions (e.g., high concentrations of NaOH, prolonged reflux) provide the necessary energy to overcome the activation barrier for this unwanted reaction.[6]
Solutions:
-
Milder Hydrolysis Conditions: Avoid using highly concentrated base and prolonged, high-temperature reflux. A common and effective method is to use a 10% aqueous solution of sodium hydroxide with methanol as a co-solvent, heating moderately to around 60 °C for a controlled period (e.g., 3 hours).[8]
-
Acid-Catalyzed Hydrolysis: As an alternative to basic conditions, acid-catalyzed hydrolysis can be effective. A mixture of acetic acid, sulfuric acid, and water has been successfully used for the hydrolysis of quinolone carboxylic esters, often providing a cleaner reaction profile.[9]
-
Careful pH Adjustment During Work-up: After hydrolysis, the product exists as a sodium salt. It must be carefully precipitated by acidifying the solution. Add acid (e.g., 2M HCl) slowly while monitoring the pH to ensure complete precipitation of the carboxylic acid. A final pH of ~2 is often optimal.[8] Rapid or excessive addition of acid can sometimes lead to localized heating that promotes side reactions.
Q3: The initial condensation reaction (Step 1) between 4-fluoroaniline and DEEM is slow and gives a low yield of the intermediate. How can I optimize this step?
Answer: While this step is generally less problematic than the cyclization, its efficiency is critical for the overall yield. Incomplete formation of the diethyl (4-fluoroanilino)methylenemalonate intermediate starves the subsequent, more difficult step.
Causality:
-
Reversibility: The initial Michael-type addition can be reversible.
-
Reaction Kinetics: Conventional heating in solvents like ethanol can require long reflux times to drive the reaction to completion.
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for dramatically accelerating this condensation. Reactions that take hours under conventional reflux can often be completed in minutes with comparable or even improved yields.[4][10] This technique is particularly well-suited for solvent-free (neat) conditions.
-
Solvent Choice: If using conventional heating, refluxing in ethanol is a standard procedure.[4] Ensure the ethanol is anhydrous, as water can interfere with the reaction.
-
Stoichiometry: Using a slight excess of the diethyl ethoxymethylenemalonate (DEEM) can help drive the reaction to completion, but be aware that the excess will need to be removed before the cyclization step.
Caption: A troubleshooting decision tree for low-yield synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: How pure do my starting materials need to be? Purity is critical. Commercial grade 4-fluoroaniline should be distilled before use. Impurities can lead to significant discoloration and byproduct formation, especially during the high-temperature cyclization step. Similarly, using freshly distilled pyruvic acid or high-purity DEEM is advisable for alternative synthetic routes or the primary route, respectively.[5]
FAQ 2: Are there viable alternative synthetic routes to the Gould-Jacobs reaction? Yes. The Pfitzinger reaction (or related variations) is a powerful alternative. This method typically involves the condensation of a substituted isatin (e.g., 5-fluoroisatin) with a carbonyl compound containing an α-methylene group (like pyruvic acid or various ketones) in the presence of a base.[7][11] This route can be advantageous if the specific precursors for the Gould-Jacobs reaction are problematic or unavailable. Many modern protocols for this reaction offer high yields and operational simplicity.[7]
FAQ 3: My final product is an off-color solid. What is the best way to purify it? The most common purification method is recrystallization . Glacial acetic acid or a mixture of methanol and water are often effective solvents.[5] An alternative and highly effective method is reprecipitation . This involves dissolving the crude product in a dilute basic solution (e.g., aqueous sodium carbonate), filtering to remove any insoluble impurities, and then re-precipitating the pure carboxylic acid by slowly adding acid.[12]
FAQ 4: What analytical methods should I use to monitor the reaction and confirm the product identity?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of intermediates and the final product.
-
Product Characterization: A full suite of analytical techniques is required for unambiguous identification. This includes ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., O-H, C=O).[3] High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity.[13]
Optimized Experimental Protocol (Gould-Jacobs)
This protocol incorporates several of the yield-improving strategies discussed above.
Step 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate
-
To a microwave reaction vial, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 10-15 minutes.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The intermediate often crystallizes upon standing or can be used directly in the next step after removal of any volatile excess reagents under vacuum.
Step 2: Thermal Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Set up a reflux apparatus with a condenser and a nitrogen inlet/outlet.
-
Add the crude intermediate from Step 1 to a flask containing diphenyl ether (enough to create a stirrable slurry).
-
Heat the mixture in an oil bath to 250-255 °C and maintain a gentle reflux for 30-45 minutes.
-
Monitor the reaction by TLC until the intermediate spot has disappeared.
-
Allow the reaction to cool below 100 °C, then add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
Step 3: Hydrolysis to 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Suspend the crude ester from Step 2 in a 10:1 mixture of methanol and water.
-
Add a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to 60 °C and stir for 3 hours, monitoring by TLC.
-
After cooling to room temperature, remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and filter if any solids are present.
-
Slowly acidify the clear filtrate with 2M HCl with vigorous stirring. The product will precipitate out.
-
Continue adding acid until the pH is approximately 2.
-
Filter the white/off-white solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Antipin, R. L., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1364. [Link]
-
Mckew, J. C., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 7(12), 1118-1123. [Link]
-
Smolinsky, G., & Feuer, H. (1963). 3-hydroxyquinoline. Organic Syntheses, 43, 55. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Wang, J., et al. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
- Busacca, C. A., et al. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6967209B2.
- Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly, 150(1), 83-90.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
-
Larock, R. C., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(43), 10146-10154. [Link]
- Nubbemeyer, U., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
-
Villa, S., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 578-590. [Link]
-
Canto, R. F. S., et al. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 17(10), 11459-11468. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Aslam, M., et al. (2012). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 24(11), 5131-5134.
- Günther, F., & Wolffenstein, R. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. US2082358A.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 9. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 13. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Stability problems with 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in solution
Technical Support Center: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support resource for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.
Section 1: Compound Fundamentals & Initial Handling
This section addresses the most fundamental questions regarding the identity, storage, and preparation of solutions for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Q1: What is the correct chemical structure of this compound? I see it listed as both "3-hydroxy-4-carboxylic acid" and "4-oxo-1,4-dihydro-3-carboxylic acid".
This is an excellent and critical question. The compound exists as two tautomers: the enol form (6-Fluoro-3-hydroxyquinoline-4-carboxylic acid) and the keto form (6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). In solid state and in most solutions, the keto form is overwhelmingly the more stable and predominant species. For all practical purposes, you should consider your experiments to be conducted with the 4-oxo tautomer.
Caption: Keto-enol tautomerism of the quinolone core.
Q2: What are the recommended storage conditions for the solid compound and its stock solutions?
Proper storage is the first line of defense against degradation.
-
Solid Compound: The solid powder should be stored at room temperature in a dry, well-sealed container, protected from light.[1]
-
Stock Solutions:
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for primary stock solutions due to its broad solvency and low reactivity.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots.
-
Light Protection: Always store stock solutions in amber-tinted vials to protect against photodegradation.
-
Section 2: Troubleshooting Solution Stability Issues
This section provides direct answers to common problems observed during experiments.
Q3: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen and how can I prevent it?
This is a classic solubility issue. Fluoroquinolones are zwitterionic molecules, meaning they have both acidic (carboxylic acid) and basic (amine, in related compounds) functional groups.[2] Their aqueous solubility is highly pH-dependent and is lowest at the isoelectric point (pI).
Causality & Solution:
-
pH-Dependent Solubility: You have likely diluted the compound into a buffer with a pH near its pI. The carboxylic acid at position 3 and the quinolone nitrogen create a zwitterionic state with poor water solubility.[2][3]
-
Troubleshooting: Adjust the pH of your aqueous buffer. Solubility is generally higher in acidic (pH < 5) or basic (pH > 8) conditions.[2] Perform a small-scale solubility test in your buffer at various pH values before your main experiment.
-
-
Insufficient Solubilizing Agent: The final concentration of DMSO in your aqueous solution may be too low to keep the compound dissolved.
-
Troubleshooting: For many cell-based assays, a final DMSO concentration of <0.5% is required. If your compound's solubility limit is exceeded, you may need to investigate alternative formulation strategies, such as using co-solvents or other excipients, though this must be validated for your specific application.
-
Table 1: General Solubility Profile of Fluoroquinolone Carboxylic Acids
| Solvent | Solubility | Rationale & Comments |
|---|---|---|
| DMSO | High | Recommended for primary stock solutions. |
| DMF | High | Alternative to DMSO for stock solutions. |
| Methanol | Low to Moderate | Can be used, but may require heating. |
| Water | Very Low | Highly pH-dependent.[4] |
| Aqueous Buffers (pH 5-7) | Low | Often precipitates in this range. |
| Aqueous Buffers (pH < 5 or > 8) | Moderate to High | Acidic or basic conditions improve solubility by forming salts.[2] |
Q4: I noticed a yellowing of my solution over time, especially when left on the benchtop. What causes this color change?
A color change is a strong indicator of chemical degradation. For fluoroquinolones, the primary culprits are photodegradation and oxidation.
Causality & Solution:
-
Photodegradation: The quinolone core structure strongly absorbs UV light, making it susceptible to photodegradation.[5][6] Exposure to ambient laboratory light, especially for prolonged periods, can initiate photochemical reactions that break down the molecule, often forming colored byproducts.[6][7]
-
Troubleshooting:
-
Work under subdued light or with yellow/red safety lights.
-
Use amber-tinted glassware or wrap your containers in aluminum foil.
-
Prepare solutions fresh and do not store them on the benchtop.
-
-
-
Oxidation: The molecule can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species generated by other processes.[8]
-
Troubleshooting:
-
Use high-purity, degassed buffers.
-
Consider purging the solution and the vial headspace with an inert gas like argon or nitrogen before sealing for storage.
-
-
Q5: My compound is losing its biological activity in my assay. What are the most likely degradation mechanisms?
Loss of activity is a direct consequence of the degradation pathways that alter the compound's structure. The 3-carboxylic acid and 4-carbonyl groups are essential for the compound's mechanism of action, and any modification to this region will likely render it inactive.[9]
Key Degradation Pathways:
-
Photodegradation: As mentioned, UV and even strong visible light can cleave bonds within the quinolone ring system.[5] This is a well-documented liability for this class of compounds.[6][7]
-
pH Instability: Extreme pH values can catalyze hydrolysis or other rearrangements, although many fluoroquinolones are relatively stable within a pH range of 3-9. However, the activity can be pH-dependent. For some fluoroquinolones, acidic pH impairs activity by reducing uptake into bacterial cells, while for others it can enhance it.[10][11][12]
-
Chelation with Divalent/Trivalent Cations: The 3-carboxyl and 4-carbonyl groups form a powerful bidentate chelation site for metal ions.[2][13][14] If your buffer or media contains cations like Mg²⁺, Ca²⁺, Fe³⁺, or Al³⁺, the compound can form stable metal complexes.[2][15] This chelation can lead to:
-
Precipitation: The resulting complexes may be insoluble.
-
Altered Bioavailability: Chelation can prevent the molecule from crossing biological membranes or binding to its target.[13]
-
Caption: Bidentate chelation of metal ions by the quinolone core.
Troubleshooting Loss of Activity:
-
Metal Contamination: Use high-purity water (Milli-Q or equivalent) and analytical grade buffer reagents. If metal ion contamination is suspected, you can consider adding a small amount of a strong chelator like EDTA as a preventative measure, but be aware this can confound your experimental results.
-
pH Effects: Verify that the pH of your experimental medium does not inactivate your compound. Compare results in buffers of varying pH if possible.[10][11]
-
Photostability: Run a control experiment where one set of samples is protected from light and another is exposed, then compare the activity.
Section 3: Protocols & Methodologies
To ensure trustworthy and reproducible results, follow these validated protocols.
Protocol 1: Forced Degradation & Stability Indicating Study
This protocol helps you proactively identify liabilities of your compound in a specific formulation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to 100 µM in your final experimental buffer (e.g., PBS, pH 7.4). Prepare enough for all stress conditions.
-
Establish T=0: Immediately take an aliquot of the working solution, dilute if necessary, and analyze via HPLC (see Protocol 2) to establish the initial concentration (100% peak area).
-
Apply Stress Conditions: Aliquot the working solution into separate, clearly labeled amber and clear vials for the following conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Photodegradation: Place a clear vial in a photostability chamber (or ~20 cm from a broad-spectrum lab lamp).
-
Thermal Degradation: Place an amber vial in an oven at 60°C.
-
Control: Store an amber vial at 4°C.
-
-
Time Points: Collect samples from each condition at intervals such as 2, 4, 8, and 24 hours.
-
Analysis: Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by HPLC. Calculate the percentage of the parent compound remaining and observe the formation of any new degradation peaks.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Reverse-Phase HPLC Method for Stability Analysis
A stability-indicating HPLC method is crucial to separate the parent compound from its potential degradants. This is a general starting point; optimization may be required.
-
Instrument: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., Phenomenex, Waters, Agilent), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at ~286 nm, where the quinolone core has a strong absorbance.[5] A DAD is recommended to assess peak purity and identify spectra of new peaks.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use buffers with phosphate (e.g., PBS)?
-
A: Yes, but be aware that phosphate can precipitate with polyvalent cations (like Ca²⁺ or Mg²⁺) that might be present in your media, which could indirectly affect the compound. If you observe precipitation, consider using a non-phosphate buffer like HEPES or MOPS.
-
-
Q: Is the compound sensitive to freeze-thaw cycles?
-
A: Yes. Repeated freezing and thawing of DMSO stock solutions can introduce water from atmospheric condensation, which may lead to precipitation or hydrolysis over time. It is best practice to prepare single-use aliquots.
-
-
Q: How can I confirm the identity of degradation products?
References
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]
-
New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. (n.d.). National Institutes of Health (NIH). [Link]
-
Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. (1992). PubMed. [Link]
-
Quinolone antibiotics and their applications in metal complexes: An update. (n.d.). ScienceDirect. [Link]
-
Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. (2019). PubMed. [Link]
-
Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. (2013). National Institutes of Health (PMC). [Link]
-
Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. (2023). ResearchGate. [Link]
-
Metal complexes of quinolone antibiotics and their applications: an update. (2013). PubMed. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). National Institutes of Health (PMC). [Link]
-
Valorizing fungal diversity for the degradation of fluoroquinolones. (n.d.). National Institutes of Health (PMC). [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2016). ResearchGate. [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers. [Link]
-
Interactions of metal ions with two quinolone antimicrobial agents (cinoxacin and ciprofloxacin) - Spectroscopic and X-ray structural characterization. Antibacterial studies. (2019). ResearchGate. [Link]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (2015). Scientific Research Publishing. [Link]
-
Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. (2024). National Institutes of Health (NIH). [Link]
-
Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. (2007). ResearchGate. [Link]
-
Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. (2016). National Institutes of Health (NIH). [Link]
-
fluoroquinolones: official and reported methods of analysis (review). (2020). ResearchGate. [Link]
-
Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. (2019). ResearchGate. [Link]
-
The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. (2005). PubMed. [Link]
-
(a–d) Chelation modes of quinolone drugs towards metal ions. (2021). ResearchGate. [Link]
-
Influence of pH on the Sonolysis of Ciprofloxacin: Biodegradability, Ecotoxicity and Antibiotic Activity of its Degradation Products. (2013). ResearchGate. [Link]
-
Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. (2022). National Institutes of Health (PMC). [Link]
-
In vitro phototoxic activities of new quinolone antibacterial agents: lipid peroxidative potentials. (1994). PubMed. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). National Institutes of Health (PMC). [Link]
Sources
- 1. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]
- 2. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotics and their applications in metal complexes: An update [ajgreenchem.com]
- 14. Metal complexes of quinolone antibiotics and their applications: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support center for the purification of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluoroquinolone precursor. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in crude 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid?
The purity of your final compound is largely dependent on the synthetic route employed. However, some common impurities arise from the starting materials and reaction intermediates. For instance, syntheses involving the Gould-Jacobs reaction or related cyclizations may result in regioisomeric impurities or unreacted starting materials.[1] Three-component reactions, such as the Doebner reaction, can also introduce byproducts if not driven to completion.[2][3]
Common impurity classes include:
-
Starting Materials: Unreacted anilines or pyruvic acid derivatives.
-
Reaction Intermediates: Incompletely cyclized products.
-
Isomeric Byproducts: Impurities with similar structures but different substituent positions.
-
Decarboxylation Products: Loss of the carboxylic acid group, particularly at high temperatures.
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.
FAQ 2: My compound has poor solubility in common organic solvents. What are my options for purification?
The limited solubility of many quinoline carboxylic acids is a well-known challenge.[4] This is often due to strong intermolecular hydrogen bonding and the zwitterionic character of the molecule.
Here are some strategies to address poor solubility:
-
Solvent Screening: A systematic screening of a broad range of solvents, including polar aprotic solvents like DMF, DMSO, and NMP, is a good starting point.
-
pH Adjustment: The solubility of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is highly pH-dependent. It will be more soluble in basic solutions (forming the carboxylate salt) and acidic solutions (forming the protonated quinoline salt). This property is key for purification by recrystallization or acid-base extraction.
-
Heated Solvent Systems: Purification can often be achieved by dissolving the crude product in a suitable solvent at elevated temperatures, followed by controlled cooling to induce crystallization.
FAQ 3: Can I use normal-phase column chromatography for purification?
While possible, normal-phase chromatography is often challenging for this class of compounds due to their polarity and potential for strong interaction with the silica gel stationary phase. This can lead to poor separation, tailing peaks, and low recovery.
Reversed-phase chromatography (e.g., using a C18 column) is generally a more effective approach for purifying fluoroquinolone derivatives.[5][6][7][8] The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol.
II. Troubleshooting Guide
Problem 1: Recrystallization yields are consistently low.
Low recrystallization yields can be frustrating. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes & Solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities. Mixtures of solvents can also be effective. For instance, a mixture of DMF and methanol has been used for similar compounds.[9]
-
-
Precipitation vs. Crystallization: If the solution is cooled too rapidly, the compound may precipitate as an amorphous solid, trapping impurities, rather than forming pure crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.
-
-
Incorrect pH: The solubility of your compound is pH-dependent.
-
Solution: Experiment with adjusting the pH of the solution. Dissolving the crude product in a dilute base (e.g., NaOH or KOH) and then slowly acidifying with an acid (e.g., HCl or acetic acid) can induce crystallization of the purified product.
-
Experimental Workflow: Optimizing Recrystallization
Caption: A systematic workflow for optimizing the recrystallization of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Problem 2: Purity does not improve after column chromatography.
If your purity remains stagnant after chromatography, consider the following:
Underlying Causes & Solutions:
-
Inappropriate Stationary Phase: As mentioned, normal-phase silica gel may not be ideal.
-
Solution: Switch to a reversed-phase stationary phase (C18 or C8).
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good separation.
-
Solution: Perform a systematic optimization of the mobile phase. This can involve varying the ratio of organic solvent to water and adjusting the pH with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA). A gradient elution (gradually increasing the organic solvent concentration) is often more effective than an isocratic elution (constant mobile phase composition).
-
-
Co-eluting Impurities: The impurity may have a very similar polarity to your target compound, making separation difficult.
-
Solution: If mobile phase optimization is unsuccessful, consider a different chromatographic technique, such as ion-exchange chromatography, or an alternative purification method like recrystallization or preparative HPLC.
-
Data Presentation: Example HPLC Purity Analysis
| Purification Step | Purity (%) | Major Impurity (%) |
| Crude Product | 85.2 | 10.5 |
| After Recrystallization | 95.8 | 2.1 |
| After RP-HPLC | 99.5 | <0.1 |
Problem 3: The purified compound shows signs of degradation.
Quinolone carboxylic acids can be susceptible to degradation under certain conditions.
Underlying Causes & Solutions:
-
Harsh pH: Strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways.
-
Solution: Use the mildest pH conditions necessary for your purification. If using acid-base extraction or pH-dependent recrystallization, perform these steps at room temperature or below if possible.
-
-
Thermal Instability: Prolonged exposure to high temperatures can cause decarboxylation or other forms of degradation.
-
Solution: When performing recrystallization, use the minimum amount of time at the boiling point of the solvent. For drying, use a vacuum oven at a moderate temperature.
-
-
Photodegradation: Some fluoroquinolones are known to be light-sensitive.
-
Solution: Protect your compound from light during purification and storage by using amber vials or wrapping containers in aluminum foil.
-
Logical Relationship: Factors Influencing Compound Stability
Caption: Key environmental factors that can lead to the degradation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
III. Detailed Experimental Protocols
Protocol 1: Purification by pH-Dependent Recrystallization
-
Dissolution: Suspend the crude 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in deionized water.
-
Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 10).
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Acidification: Slowly add a 1 M solution of hydrochloric acid (HCl) dropwise to the filtrate with vigorous stirring. The product will begin to precipitate. Continue adding acid until the solution is acidic (pH < 4).
-
Crystallization: Allow the suspension to stir at room temperature for 1-2 hours to ensure complete precipitation and crystal growth.
-
Isolation: Collect the purified product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Reversed-Phase Flash Chromatography
-
Column Preparation: Select a C18 flash chromatography column and equilibrate it with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO). If solubility is an issue, the sample can be adsorbed onto a small amount of C18 silica.
-
Loading: Load the sample onto the equilibrated column.
-
Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compound of interest. A typical gradient might run from 5% to 95% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. If a non-volatile buffer was used, an additional desalting step may be necessary.
-
Drying: Dry the final product under high vacuum.
IV. References
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55–63. [Link]
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2020). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science. [Link]
-
Process for the preparation of a quinoline carboxylic acid. (1990). EP0351889A1.
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 1-10. [Link]
-
Petrovic, M., & Barceló, D. (2006). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1111(1), 74–81. [Link]
-
Gaily, A. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1367. [Link]
-
Tena, M. T., & Wiemer, D. F. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(24), 5913–5922. [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 100-107. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 743-765. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]
-
Ohta, Y., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(16), 10248-10257. [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
-
Czyrski, A. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Current Pharmaceutical Analysis, 14(3), 181-193. [Link]
-
Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(16), 3345. [Link]
-
Process for the purification of aromatic carboxylic acids. (2004). US6833472B2.
-
Zubkov, V. O., et al. (2020). The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxo-quinoline-3-propanoic acids. ScienceRise: Pharmaceutical Science, (4), 26-33. [Link]
-
2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (1937). US2082358A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design C… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support center for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments due to suspected or confirmed microbial resistance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these hurdles and achieve reliable experimental outcomes. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid?
A1: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid belongs to the quinolone class of antibiotics. The core structure, particularly the 4-oxo-quinoline-3-carboxylic acid moiety, is crucial for its antibacterial activity.[1][2] Like other fluoroquinolones, its primary targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for managing DNA supercoiling, a critical process for DNA replication, recombination, and repair.[3] By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[4][5]
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our compound against our bacterial strain. What are the likely causes?
A2: A significant increase in the MIC is a classic indicator of acquired resistance. The most common resistance mechanisms against fluoroquinolones fall into two main categories:
-
Alterations in the drug targets: Step-wise mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a primary cause of resistance.[4][6] These mutations typically occur in a specific region known as the quinolone-resistance-determining region (QRDR), reducing the binding affinity of the compound to its target enzymes.[3][7]
-
Reduced intracellular drug concentration: This can be due to two main factors:
-
Overexpression of efflux pumps: Bacteria can actively transport the compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[8][9] Efflux pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, are frequently implicated in fluoroquinolone resistance.[10][11][12]
-
Decreased drug influx: Reduced expression of outer membrane porins can limit the entry of the compound into the cell, thereby lowering its intracellular concentration.[8]
-
It is also possible, though less common, that the compound is being enzymatically inactivated or degraded by the bacteria.[8][13]
Troubleshooting Guides
Issue 1: Differentiating Between Target-Mediated and Efflux Pump-Mediated Resistance
If you suspect resistance, the first step is to determine the underlying mechanism. This will guide your subsequent experimental strategies.
Caption: Workflow to distinguish between efflux- and target-mediated resistance.
This protocol helps to functionally assess the contribution of efflux pumps to the observed resistance.
Principle: Efflux pump inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps. If resistance is due to efflux, the addition of an EPI will restore the susceptibility of the bacteria to the antibiotic, resulting in a lower MIC. Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum EPI for RND-type pumps.[11][12]
Materials:
-
Resistant and susceptible bacterial strains
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Efflux Pump Inhibitor (e.g., PAβN)
-
Microtiter plates (96-well)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
Procedure:
-
Prepare bacterial inoculum: Culture the bacterial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare antibiotic dilutions: Create a two-fold serial dilution of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in the growth medium in two sets of microtiter plates.
-
Add EPI: To one set of plates, add the EPI at a fixed, sub-inhibitory concentration (e.g., 20 mg/L for PAβN).[12] The other set will serve as the control without the EPI.
-
Inoculate plates: Add the prepared bacterial inoculum to all wells.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Interpretation of Results:
| Condition | Expected Outcome | Interpretation |
| Resistant Strain without EPI | High MIC | Baseline resistance |
| Resistant Strain with EPI | ≥ 4-fold reduction in MIC | Efflux pump activity is a significant contributor to resistance.[14] |
| Susceptible Strain +/- EPI | Low MIC with minimal change | The EPI has no significant effect on the susceptible strain. |
Issue 2: Confirming Target Gene Mutations
If the EPI assay does not show a significant reduction in MIC, the next logical step is to investigate for mutations in the target genes.
Principle: This method involves using the polymerase chain reaction (PCR) to amplify the QRDR of the gyrA and parC genes, followed by DNA sequencing to identify any mutations that could lead to amino acid substitutions.[7][15]
Materials:
-
Genomic DNA extracted from resistant and susceptible bacterial strains
-
PCR primers specific for the QRDR of gyrA and parC
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Access to DNA sequencing services
Procedure:
-
Design or obtain primers: Use published sequences or bioinformatics tools to design primers that flank the QRDR of the target genes for your bacterial species.
-
Perform PCR: Set up PCR reactions with the genomic DNA from both resistant and susceptible strains.
-
Verify amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
Purify PCR product: Purify the amplified DNA to remove primers and other reaction components.
-
Sequence DNA: Send the purified PCR products for Sanger sequencing.
-
Analyze sequences: Align the DNA sequences from the resistant strain with the sequence from the susceptible (wild-type) strain to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.
Common Resistance-Conferring Mutations:
| Gene | Common Mutation Loci (E. coli) |
| gyrA | Ser83 → Leu, Asp87 → Asn[7][16] |
| parC | Ser80 → Ile, Glu84 → Gly[17] |
Issue 3: Investigating Compound Degradation
In some cases, resistance may be due to the bacteria metabolizing or degrading your compound.
Principle: This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the concentration of the parent compound over time when it is incubated with the bacterial culture. A decrease in concentration suggests metabolic degradation.[18][19]
Materials:
-
Resistant bacterial strain
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
-
Liquid bacterial culture medium
-
LC-MS/MS system
-
Appropriate solvents for extraction
Procedure:
-
Set up bacterial culture: Inoculate the resistant strain in a liquid medium and add a known concentration of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
-
Incubate: Incubate the culture under appropriate growth conditions.
-
Collect samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the culture supernatant.
-
Prepare samples for analysis: Centrifuge the samples to remove bacterial cells. The supernatant may require further processing, such as protein precipitation or solid-phase extraction, to prepare it for LC-MS/MS analysis.
-
LC-MS/MS analysis: Analyze the samples to quantify the concentration of the parent compound.
-
Data analysis: Plot the concentration of the compound against time. A time-dependent decrease in the concentration of the parent compound is indicative of degradation.[18]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Analytical profiling of mutations in quinolone resistance determining region of gyrA gene among UPEC | PLOS One [journals.plos.org]
- 8. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fluoroquinolone resistance mechanisms in an Escherichia coli isolate, HUE1, without quinolone resistance-determining region mutations [frontiersin.org]
- 13. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Detection of Quinolone Resistance Mutations in gyrA of Helicobacter pylori by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of the Synthetic Challenge
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a critical precursor for a range of fluoroquinolone antibiotics.[1] Its synthesis is most commonly achieved via the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[2][3] The process involves three core transformations:
-
Condensation: The reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting diethyl (4-fluoroanilino)methylenemalonate intermediate.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
While straightforward on paper, scaling this synthesis presents significant challenges, particularly during the thermal cyclization step, which demands high temperatures and can be prone to low yields and byproduct formation.[4][5] This guide provides solutions to these critical issues.
General Synthesis Workflow
The diagram below illustrates the key stages in the synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Caption: Overall workflow for the Gould-Jacobs synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and challenging step when scaling up this synthesis? A1: The thermal cyclization (Step 2) is unequivocally the most critical stage. This intramolecular 6-electron electrocyclization has a high activation energy barrier, requiring temperatures typically above 250 °C. On a large scale, achieving uniform and consistent heating without causing localized overheating, which leads to decomposition and tar formation, is a major process challenge.
Q2: What are the primary advantages of using microwave irradiation for the cyclization step? A2: Microwave-assisted synthesis offers significant advantages over conventional thermal heating. The primary benefits are dramatically reduced reaction times (minutes versus hours) and often improved yields.[4][6] Microwave heating is uniform and efficient, minimizing the formation of degradation byproducts that are common with prolonged exposure to high temperatures.[7]
Q3: Can alternative cyclization promoters be used instead of high heat? A3: Yes, while high-temperature thermal cyclization is traditional, reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote the cyclization under milder conditions (e.g., 80-100 °C), offering an alternative to avoid the issues associated with very high temperatures.[6]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Step 1: Condensation Reaction
Q: My condensation of 4-fluoroaniline and DEEM is incomplete, as confirmed by TLC analysis. How can I improve the yield of the intermediate? A: Incomplete condensation is typically due to insufficient heating or the inhibitory effect of the ethanol byproduct.
-
Causality: The reaction is a reversible nucleophilic substitution/elimination. According to Le Châtelier's principle, the removal of a product (ethanol) will drive the equilibrium toward the desired intermediate.
-
Solutions:
-
Temperature Control: Ensure the reaction mixture is maintained at 100-130 °C for 1-2 hours.[7]
-
Ethanol Removal: On a lab scale, periodically apply a vacuum to remove the ethanol formed. In a scaled-up reactor setting, a slow nitrogen sweep or distillation setup can be configured to remove the volatile ethanol as it forms.
-
Reagent Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can also help drive the reaction to completion.[7]
-
Step 2: Thermal Cyclization
Q: I'm observing very low yields and significant charring/tar formation during the thermal cyclization. What are the causes and solutions? A: This is the most common failure mode during scale-up. It points to poor heat transfer and decomposition.
-
Causality: The high temperatures required for cyclization can also initiate decomposition pathways if not precisely controlled. Local hot spots in the reaction vessel are a primary cause of charring.
-
Solutions:
-
Use a High-Boiling Inert Solvent: Performing the reaction in a high-boiling solvent such as Dowtherm™ A or diphenyl ether is standard practice for large-scale operations.[1] The solvent acts as a heat transfer medium, ensuring uniform temperature distribution and preventing localized overheating.
-
Optimize Temperature and Time: The optimal conditions require a balance. Insufficient heat leads to an incomplete reaction, while excessive heat causes degradation. A study on a similar system found 300 °C for 5 minutes to be optimal under microwave conditions, highlighting the sensitivity of the reaction.[4] For conventional heating, a temperature range of 250-260 °C is typical. An optimization study (see table below) is highly recommended.
-
Vigorous Agitation: Ensure the reactor's mechanical stirrer provides vigorous and efficient mixing to maintain thermal homogeneity throughout the reaction mass.
-
Q: The cyclization is not going to completion, and I am isolating a large amount of the uncyclized anilidomethylenemalonate intermediate. How can I drive the reaction forward? A: This indicates that the activation energy for the cyclization is not being sufficiently overcome.
-
Causality: The 6-electron electrocyclization step has a significant kinetic barrier.[7] The reaction is highly dependent on both temperature and time.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by taking samples for HPLC or TLC analysis to find the minimum temperature required for full conversion.
-
Increase Reaction Time: If increasing the temperature leads to degradation, maintain the highest possible temperature without significant charring and extend the reaction time.
-
Consider Microwave Irradiation: If equipment is available, transitioning to a microwave-assisted protocol is the most effective solution for this problem, as it can deliver the required energy efficiently and rapidly.[4]
-
Troubleshooting Logic for Thermal Cyclization
Caption: Decision workflow for troubleshooting the cyclization step.
Step 3 & 4: Saponification, Workup, and Purification
Q: My final product has a persistent brown or yellow color after acidification and filtration. How can I obtain a high-purity, off-white solid? A: Color is indicative of persistent impurities, likely high-molecular-weight byproducts from the high-temperature cyclization.
-
Causality: Tarry materials formed during cyclization can be carried through the hydrolysis step and co-precipitate with the product.
-
Solutions:
-
Charcoal Treatment: Before acidification, while the product is dissolved as its sodium salt in the aqueous basic solution, perform a hot filtration over activated charcoal. This is highly effective at adsorbing colored, non-polar impurities.
-
Controlled Precipitation: After hydrolysis and charcoal treatment, cool the solution slowly after acidification. Avoid "crashing out" the product by adding acid too quickly or cooling too rapidly, as this can trap impurities. Adjusting the final pH carefully is crucial for selective precipitation.[8]
-
Recrystallization: If color persists, recrystallize the crude product. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous ethanol are often effective for quinoline carboxylic acids.[9] Slurrying the crude solid in a hot solvent like acetonitrile or ethanol can also effectively remove impurities.
-
Q: The hydrolysis of my ethyl ester intermediate is sluggish and incomplete. What can I do to ensure full conversion? A: Incomplete saponification can be due to insufficient base, time, or the poor solubility of the ester.
-
Causality: Saponification is a bimolecular nucleophilic acyl substitution. Reaction rate depends on the concentration of both the ester and the hydroxide ions.
-
Solutions:
-
Ensure Sufficient Base: Use a molar excess of sodium hydroxide (e.g., 2.5-4.0 equivalents).
-
Increase Temperature and Time: Heat the mixture to reflux (around 100 °C) for a minimum of 1-2 hours. Monitor completion by TLC or HPLC.[7]
-
Add a Co-solvent: If the ester has low solubility in the aqueous NaOH, adding a water-miscible organic solvent like ethanol or dioxane can improve solubility and accelerate the hydrolysis.[8]
-
Quantitative Data Summary
The choice of cyclization method significantly impacts yield and reaction time.
| Parameter | Conventional Thermal Heating | Microwave-Assisted Heating | Reference(s) |
| Temperature | 250 - 260 °C | 250 - 300 °C | , |
| Reaction Time | Several hours | 5 - 15 minutes | [4],[6] |
| Typical Solvent | Dowtherm A, Diphenyl Ether, or neat | Neat (reagent as solvent) or polar solvent | ,[1] |
| Reported Yield | Often low to moderate (<50%) | Moderate to good (up to 47-80%) | ,[6] |
| Key Challenge | Temperature control, charring, long reaction time | Specialized equipment, pressure management | [4],[5] |
Experimental Protocols
Protocol 1: Classical Thermal Cyclization
This protocol utilizes a high-boiling inert solvent for optimal temperature control.
-
Condensation: In a reactor equipped with a mechanical stirrer and a distillation head, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 2 hours, removing the ethanol byproduct via distillation. The reaction progress should be monitored by TLC until the 4-fluoroaniline is consumed.
-
Cyclization: To the resulting crude diethyl (4-fluoroanilino)methylenemalonate, add Dowtherm A (2-3 times the volume of the intermediate). Heat the mixture to 250-255 °C with vigorous stirring for 1-2 hours. Monitor the disappearance of the intermediate by HPLC.
-
Isolation of Ester: Cool the reaction mixture to below 100 °C and add hexane or toluene to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Protocol 2: Saponification and Isolation of Final Product
-
Hydrolysis: Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux (approx. 100-105 °C) for 2 hours, or until TLC/HPLC analysis shows complete consumption of the starting ester.[7]
-
Purification (Optional): If the solution is darkly colored, cool it to 70-80 °C, add activated charcoal (approx. 5-10% w/w of the ester), stir for 30 minutes, and then filter the hot solution through a pad of celite to remove the charcoal.
-
Acidification: Cool the clear (or clarified) solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is between 2 and 3.
-
Isolation: A thick precipitate will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation. Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol or acetone.
-
Drying: Dry the final product, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, in a vacuum oven at 60-80 °C to a constant weight.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
- Process for the hydrolysis of quinolone carboxylic esters - Google P
- Method for purifying quinolinecarboxylic acid derivative - Google P
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [Link]
-
Purification of Quinoline - Chempedia - LookChem. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]
-
Process for the preparation of a quinoline carboxylic acid - European Patent Office. [Link]
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ResearchGate. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid with Other Quinolones: A Guide for Medicinal Chemists and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a core structural motif, against established quinolone and fluoroquinolone antibiotics. We delve into the fundamental mechanism of action, explore the critical structure-activity relationships (SAR) that govern antibacterial potency and spectrum, and present a comparative look at physicochemical properties relevant to drug development. This analysis is supported by a comprehensive review of scientific literature and includes a standardized protocol for determining Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of how modifications to the quinolone scaffold, starting from a simple precursor like 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, lead to the development of potent therapeutic agents.
Introduction to the Quinolone Class
The quinolones are a major class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone with a limited spectrum, primarily used for urinary tract infections.[2][3] A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the core quinolone structure, giving rise to the highly potent "fluoroquinolones" like ciprofloxacin and levofloxacin.[3][4] These subsequent generations offered an expanded spectrum of activity against both Gram-negative and Gram-positive bacteria, improved pharmacokinetic profiles, and better tissue distribution.[1][3]
At the heart of these complex drugs is a bicyclic core, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The subject of this guide, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, represents a fundamental building block or precursor within this class.[5][6] While not an active therapeutic agent itself, its structure contains two key features essential for modern fluoroquinolones: the quinolone-4-carboxylic acid core and the critical C-6 fluorine atom. By comparing this foundational scaffold to its more complex and clinically successful derivatives, we can elucidate the precise role of various substituents in defining the antibacterial efficacy and pharmacological properties of the broader quinolone family.
The Universal Mechanism of Action: Targeting Bacterial Topoisomerases
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[9]
-
DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during the unwinding of the DNA helix for replication.[7] It is the main target of quinolones in many Gram-negative bacteria.[10]
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It is the primary target in many Gram-positive bacteria.[10]
Quinolones function as "topoisomerase poisons."[11] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[11] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and other repair pathways, ultimately resulting in cell death.[7][11] Eukaryotic cells contain topoisomerase II, which has a low affinity for quinolones, accounting for the selective toxicity of these drugs against bacteria.[2]
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationships (SAR): From Scaffold to Potent Drug
The remarkable potency and broad spectrum of modern fluoroquinolones are a direct result of extensive chemical modifications to the core quinolone structure.[3][12] Analyzing the structure of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid allows us to understand the contribution of each key position.
-
Positions C3 and C4: The carboxylic acid at C3 and the ketone at C4 are essential for activity. They are directly involved in binding to the DNA gyrase enzyme.[13] Any modification at these positions typically results in a total loss of antibacterial activity.[4]
-
Position C6 (The "Fluoro" in Fluoroquinolone): The introduction of a fluorine atom at this position was a pivotal moment in quinolone development.[3] This single substitution dramatically enhances both cell penetration and the inhibition of DNA gyrase, leading to a significant increase in antibacterial potency.[4]
-
Position N1: While our base scaffold is unsubstituted here, adding a bulky substituent like a cyclopropyl group (as seen in Ciprofloxacin) or an ethyl group is crucial for potent activity, particularly against Gram-negative bacteria.[13]
-
Position C7: This position is a key determinant of the antibacterial spectrum and potency. Our base scaffold lacks a substituent here. The addition of a piperazine ring (as in Ciprofloxacin) or other nitrogen-containing heterocycles greatly enhances activity against Gram-negative bacteria and atypical pathogens.[14] Modifications at C7 can also influence the drug's affinity for topoisomerase IV, thereby improving its activity against Gram-positive organisms.[11]
-
Position C8: A substituent at C8 can influence the spatial arrangement of the molecule and its target affinity.[13] Adding a halogen (Cl) or a methoxy group (as in Moxifloxacin) can enhance activity against anaerobes and Gram-positive cocci.[1][13]
The journey from a simple precursor like 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid to a drug like Ciprofloxacin involves strategic additions at the N1 and C7 positions, transforming a basic chemical structure into a powerful therapeutic agent.
Comparative Analysis
Antimicrobial Spectrum and Potency
The table below compares the activity of representative quinolones.
| Compound | Generation | Key Structural Features | General Spectrum of Activity |
| Nalidixic Acid | 1st | N1-ethyl, C7-methyl | Narrow: Primarily Gram-negative enteric bacteria (e.g., E. coli).[2][8] |
| Ciprofloxacin | 2nd | N1-cyclopropyl, C6-fluoro, C7-piperazinyl | Broad: Excellent Gram-negative, moderate Gram-positive, and atypical coverage.[1][15] |
| Levofloxacin | 3rd | N1-fused ring, C6-fluoro, C7-methylpiperazinyl | Expanded: Enhanced Gram-positive (S. pneumoniae) and atypical coverage.[1] |
| Moxifloxacin | 4th | N1-cyclopropyl, C6-fluoro, C7-diazabicyclononane, C8-methoxy | Broadest: Excellent Gram-positive, Gram-negative, atypical, and anaerobic coverage.[1] |
This table is a qualitative summary based on established knowledge of the drug classes.
Physicochemical Properties
Physicochemical properties such as solubility and lipophilicity (logP) are critical for absorption, distribution, metabolism, and excretion (ADME).
| Property | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Molecular Weight ( g/mol ) | 331.34[16] | 361.37 | 401.43 |
| Water Solubility | ~30 mg/mL (as base at 20°C)[16] | Soluble | Sparingly soluble |
| logP (n-octanol/water) | -0.47 (experimental)[17] | -0.25 (experimental)[17] | -0.28 (experimental)[17] |
| pKa | ~6.1 (carboxyl), ~8.7 (piperazine) | ~6.0 (carboxyl), ~8.0 (piperazine) | ~6.3 (carboxyl), ~9.4 (amine) |
Data compiled from various sources.[16][17][18][19][20] Note that values can vary slightly based on experimental conditions and whether the free base or a salt form is measured.
The negative logP values indicate that these fluoroquinolones are generally hydrophilic, which contributes to their good solubility in aqueous environments. The zwitterionic nature, due to the presence of both an acidic carboxylic group and a basic amine group, plays a significant role in their solubility and membrane transport.
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To quantitatively compare the potency of different quinolones, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[22][23]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound (e.g., a novel quinolone) and reference compound (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution in broth) to create a high-concentration stock solution.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
Plate Setup and Serial Dilution: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the 2x final concentration of the test compound to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last dilution column.[24] d. This results in wells containing 50 µL of varying drug concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This halves the drug concentration to the desired final test range and achieves the target inoculum density.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[24]
-
Reading the Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[21][25] The growth control should be turbid, and the sterility control should be clear.
Caption: Workflow for Broth Microdilution MIC Testing.
Conclusion
The analysis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid serves as a powerful illustration of the principles of modern medicinal chemistry. While a simple precursor, its core structure embodies the essential pharmacophore required for antibacterial activity. The profound enhancements in potency and spectrum observed in clinically vital drugs like ciprofloxacin and moxifloxacin are achieved through strategic substitutions at the N1, C7, and C8 positions. This comparative guide underscores the importance of structure-activity relationships in drug design and provides the foundational knowledge and experimental framework necessary for researchers and scientists working to develop the next generation of quinolone antibiotics.
References
-
Ball, P. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. Available at: [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Martínez-Martínez, L., & Rodríguez-Martínez, J. M. (2012). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 30(Suppl 2), 2-8. Available at: [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to Validating the Mechanism of Action of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] However, for many novel analogs, such as 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, the precise molecular targets and the pathways they modulate remain to be experimentally validated.
This guide provides a comprehensive, comparative framework for the systematic validation of the MoA of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. We will navigate through a logical, multi-pronged workflow, from initial in silico target prediction to rigorous biophysical and cell-based validation assays. The causality behind experimental choices will be emphasized, ensuring a self-validating and robust approach.
Part 1: Initial Target Hypothesis Generation - A Comparative Overview of In Silico and Screening Approaches
Before embarking on extensive wet-lab experiments, it is prudent to generate a plausible hypothesis for the molecular target(s) of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. This can be achieved through a combination of computational prediction and broad-based screening methodologies.
In Silico Target Prediction:
Computational methods leverage the chemical structure of a small molecule to predict its potential protein targets based on similarities to known ligands or by docking it into virtual libraries of protein structures.[2][3][4][5]
-
Ligand-Based Approaches: These methods, such as 3D-QSAR and pharmacophore modeling, compare the structural and electrostatic properties of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid with databases of compounds with known biological activities.[6] Servers like SwissTargetPrediction and TargetNet utilize these principles.[2]
-
Structure-Based Approaches: Molecular docking simulations can predict the binding affinity of the compound to a library of protein crystal structures.[2][3][5] This can provide initial leads on potential targets, such as kinases, proteases, or other enzymes.
It is crucial to recognize that in silico predictions are hypotheses that require experimental validation.
In Vitro Broad-Spectrum Screening:
For compounds with unknown targets, a broad-spectrum screen against a panel of common drug targets can provide initial direction.
-
Kinase Panel Screening: Given that many quinoline derivatives exhibit kinase inhibitory activity, screening against a large panel of kinases is a logical starting point. This can be performed using services that employ radiometric, fluorescence, or luminescence-based assays to measure the inhibition of kinase activity.
-
GPCR Panel Screening: If the compound's structure suggests potential interaction with G-protein coupled receptors, a panel screen measuring receptor activation or inhibition (e.g., via calcium flux or cAMP assays) can be informative.[7][8][9][10]
The following diagram illustrates the initial workflow for hypothesis generation:
Caption: Workflow for generating initial hypotheses for the molecular target of a novel compound.
Part 2: Unbiased Target Identification in a Cellular Context
Once a general class of targets is hypothesized, or if a completely unbiased approach is desired, several powerful techniques can identify direct binding partners in a complex biological sample, such as a cell lysate.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[11][12][13][14][15] | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its binding properties.[11][15] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can stabilize a protein against proteolysis. Changes in protein degradation in the presence of the compound are monitored.[11][12] | Does not require compound modification. | May not be suitable for all proteins or binding interactions. |
| Cellular Thermal Shift Assay (CETSA) | The thermal stability of a protein often increases upon ligand binding. This shift is detected by heating cells or lysates and quantifying the amount of soluble protein at different temperatures.[16][17][18][19] | Can be performed in intact cells, confirming target engagement in a physiological context. | Requires an antibody for the specific detection of the target protein. |
| Kinobeads Competition Binding | A competition-based chemical proteomics approach where the compound of interest competes with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate.[20][21][22][23][24] | Allows for the profiling of inhibitor selectivity against a large number of endogenous kinases. | Primarily applicable to kinase inhibitors that bind to the ATP pocket.[21] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general procedure for validating the engagement of a putative target by 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in intact cells.
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with varying concentrations of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid or a vehicle control for a predetermined time.
-
Heating: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.[16]
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the putative target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Part 3: Biophysical Validation of Direct Binding
Following the identification of a putative target, it is essential to biophysically confirm a direct interaction between 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid and the purified target protein.
| Method | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip when the purified protein (immobilized on the chip) binds to the compound (flowed over the surface). | Binding affinity (KD), association (ka) and dissociation (kd) rates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of the compound to the purified protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of the protein's or ligand's nuclei upon binding. | Information on the binding site and conformational changes. |
The following diagram illustrates the workflow for target validation:
Caption: A streamlined workflow for the identification and validation of a direct molecular target.
Part 4: Elucidating the Functional Consequences of Target Engagement
Once a direct target is validated, the next crucial step is to understand the functional consequences of this interaction. This involves moving from a binding event to a biological effect. The specific assays will depend on the nature of the validated target.
Scenario 1: The Target is an Enzyme
If 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is found to bind to an enzyme, the immediate question is whether it modulates its catalytic activity.
-
In Vitro Enzyme Activity Assays: These assays directly measure the effect of the compound on the enzyme's ability to convert its substrate to a product. The output is typically an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[25][26][27]
-
Mechanism of Inhibition Studies: Further kinetic experiments can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), providing deeper insight into how the compound interacts with the enzyme.[26][27][28]
Scenario 2: The Target is a Transcription Factor
If the compound binds to a transcription factor, the focus shifts to its impact on gene expression.[29][30][31][32][33]
-
Reporter Gene Assays: A reporter gene (e.g., luciferase) under the control of a promoter regulated by the target transcription factor can be used to quantify changes in transcriptional activity.
-
Quantitative PCR (qPCR) and RNA-Sequencing: These techniques can measure changes in the expression levels of the transcription factor's target genes in cells treated with the compound.
Scenario 3: The Target is a G-Protein Coupled Receptor (GPCR)
For a GPCR target, the functional readout will involve measuring downstream signaling events.[7][8][9][10][34]
-
Second Messenger Assays: Measure changes in the levels of intracellular second messengers, such as cAMP or Ca2+, that are modulated by the GPCR.
-
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin to the activated GPCR, another key signaling event.
Conclusion
Validating the mechanism of action of a novel compound like 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a systematic process that requires a multi-faceted and comparative experimental approach. By progressing from broad, hypothesis-generating techniques to specific, high-resolution validation methods, researchers can build a robust and well-supported model of the compound's MoA. This guide provides a logical framework and a comparison of key methodologies to empower scientists in their quest to understand and harness the therapeutic potential of novel chemical entities. The integration of in silico, biochemical, cellular, and biophysical data is paramount to achieving a comprehensive and validated understanding of a compound's biological function.
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A Comparative Cross-Validation of the Biological Activity of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid and Structurally Related Analogs
This guide provides an in-depth comparative analysis of the biological activities of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of their potential as therapeutic agents. While comprehensive data for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid itself is limited in publicly accessible literature, this guide will infer its potential bioactivities through a detailed examination of close structural analogs with established experimental data.
The core structure, a quinoline-4-carboxylic acid, is a well-established pharmacophore known for a wide range of biological activities, including potent antimicrobial and anticancer effects. The strategic placement of substituents on this quinoline scaffold plays a pivotal role in modulating the compound's efficacy and mechanism of action. This guide will focus on the comparative analysis of two primary biological activities: anticancer and antimicrobial, by evaluating key structural analogs against established therapeutic agents.
Comparative Anticancer Activity
The anticancer potential of quinoline derivatives is a burgeoning field of research. Here, we compare a close structural analog, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid , with Brequinar , a well-characterized quinoline-based anticancer agent.
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has demonstrated pro-apoptotic effects in breast cancer cell lines. In a study involving MCF-7 cells, this compound was found to induce apoptosis, suggesting its potential as an anticancer agent.[1]
Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] By blocking this pathway, Brequinar depletes the nucleotide pools essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[2] This mechanism has shown efficacy in various preclinical cancer models.[5]
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | ~168.78 µM[1] | Induces Apoptosis[1] |
| Brequinar | A-375 (Melanoma) | 0.59 µM[6] | DHODH Inhibition[2][6] |
| Brequinar | A549 (Lung Cancer) | 4.1 µM[6] | DHODH Inhibition[2][6] |
| Brequinar | HCT 116 (Colon Cancer) | 0.480 µM[7] | DHODH Inhibition[2][7] |
| Brequinar | MIA PaCa-2 (Pancreatic Cancer) | 0.680 µM[7] | DHODH Inhibition[2][7] |
Expert Analysis: The significantly higher IC50 value for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid compared to Brequinar suggests a lower potency in the tested cell line. However, the induction of apoptosis indicates a distinct mechanism of action that warrants further investigation. The high potency of Brequinar underscores the effectiveness of targeting the DHODH pathway in cancer therapy. The biological activity of the parent compound, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, may be influenced by the electronic and steric properties of the 3-hydroxy group and the 6-fluoro substitution, potentially leading to a different pharmacological profile than its 8-bromo analog.
Anticancer Mechanism of Action: A Comparative Overview
The signaling pathways targeted by these compounds are fundamentally different, highlighting the diverse therapeutic strategies available within the quinoline scaffold.
Caption: Comparative anticancer mechanisms of action.
Comparative Antimicrobial Activity
Fluoroquinolones are a cornerstone of antibacterial therapy. This section compares the antimicrobial activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid with the widely used fluoroquinolone antibiotic, Ciprofloxacin .
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has shown activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[8] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[8]
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Staphylococcus aureus | Not specified | Disruption of cell wall synthesis |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Escherichia coli | Not specified | Disruption of cell wall synthesis |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC50: 0.25, MIC90: 0.5[8] | Inhibition of DNA gyrase and topoisomerase IV[8][9] |
| Ciprofloxacin | Staphylococcus aureus | 0.5[10] | Inhibition of DNA gyrase and topoisomerase IV[8][9] |
| Ciprofloxacin | Escherichia coli (susceptible strains) | ≤0.06 | Inhibition of DNA gyrase and topoisomerase IV[8][9] |
Antimicrobial Mechanism of Action: A Comparative Overview
The distinct molecular targets of these compounds in bacteria are illustrated below.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol for Staphylococcus aureus:
-
Preparation of Inoculum: From a fresh culture of S. aureus on an appropriate agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds (e.g., 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, Ciprofloxacin) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This comparative guide illustrates the diverse biological potential of the 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold. Through the analysis of structurally related analogs, it is evident that minor modifications to the quinoline core can lead to significant shifts in biological activity and mechanism of action. The pro-apoptotic effects of the 8-bromo analog in cancer cells and its antimicrobial properties suggest that 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a promising candidate for further investigation. Future studies should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential and to provide a more direct comparison with established agents like Brequinar and Ciprofloxacin. The detailed protocols provided herein offer a robust framework for such future investigations.
References
Please note that a comprehensive, clickable list of all cited references would be provided in a final, web-based version of this guide. For the purpose of this document, the in-text citations refer to the search results that informed the content.
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A Comparative Guide to Confirming Cellular Target Engagement: A Case Study with 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A core pillar of this process is unequivocally demonstrating that the compound engages its intended protein target within the complex milieu of a living cell.[1][2][3] Failure to establish clear target engagement early in the discovery pipeline is a primary contributor to clinical trial failures, costing significant time and resources.[3]
This guide provides an in-depth comparison of two powerful, orthogonal methodologies for confirming cellular target engagement. We will use the novel compound 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a case study. This molecule belongs to the 4-quinolone-3-carboxylic acid class, a scaffold known for a wide range of biological activities, including antibacterial and antitumor effects, making it an excellent candidate for target discovery and validation studies.[4]
We will dissect and compare a premier biophysical method, the Cellular Thermal Shift Assay (CETSA) , with a foundational functional method, the Enzymatic Inhibition Assay . By understanding the principles, workflows, and distinct advantages of each, researchers can design robust experimental strategies to build a compelling, data-driven case for a compound's mechanism of action.
Method 1: The Biophysical Approach — Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing drug-target interactions directly in cells and tissues.[5] Its core principle is based on the phenomenon of ligand-induced thermal stabilization: the binding of a small molecule, such as our compound of interest, to its target protein increases the protein's resistance to heat-induced unfolding and aggregation.[6][7] By heating cell lysates or intact cells across a temperature gradient, one can determine the melting temperature (Tm) of a target protein. A shift in this melting curve to a higher temperature in the presence of the compound provides direct evidence of binding.[6][7]
One of the most significant advantages of CETSA is that it is a label-free method, meaning it does not require any modification of the compound, thus preserving its native biological activity.[8]
CETSA Experimental Workflow
The workflow is designed to isolate and quantify the soluble fraction of the target protein after a thermal challenge, as stabilized proteins will remain in the supernatant while unfolded proteins aggregate and are pelleted.
Detailed Protocol: CETSA using Western Blot Detection
This protocol outlines a standard CETSA experiment for adherent cells with readout by Western blotting.
Materials:
-
Cell line expressing the putative target protein.
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (and vehicle, e.g., DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the target protein.
-
Standard Western blotting reagents and equipment.
-
PCR thermocycler or heating blocks.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in sufficient quantity for the experiment (e.g., one 10 cm dish per condition). Grow to 80-90% confluency.
-
Treat the cells with the desired concentration of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid or vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in PBS and divide into equal aliquots in PCR tubes, one for each temperature point.
-
Heat the aliquots in a thermocycler for 3 minutes across a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include an unheated control.[9]
-
Cool samples at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[7]
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature for both the treated and vehicle control samples.
-
The resulting "melting curves" can be fitted to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tagg). The difference in Tagg between the treated and control samples indicates the thermal shift.
-
Method 2: The Functional Approach — Enzymatic Inhibition Assay
If the putative target of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is an enzyme, a direct enzymatic assay is the gold standard for confirming functional engagement.[10] This approach moves beyond simply asking "Does it bind?" to answer the critical question, "Does the binding inhibit the protein's biological function?"
The principle involves measuring the rate of an enzymatic reaction (consumption of a substrate or production of a product) in the presence of varying concentrations of the inhibitor.[10][11] A reduction in enzyme activity that is dependent on the concentration of the test compound confirms functional engagement. This method is essential for establishing a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]
Enzymatic Inhibition Assay Workflow
This workflow is tailored for a high-throughput plate-based format, which is common for determining inhibitor potency.
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The Fulcrum of Potency: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Within this versatile class, the 6-fluoro-3-hydroxyquinoline-4-carboxylic acid core has emerged as a critical pharmacophore, particularly in the development of potent therapeutic agents. The strategic placement of the fluorine atom at the C-6 position and the hydroxyl group at the C-3 position significantly influences the molecule's electronic properties, binding interactions, and overall biological activity.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives. We will delve into the causal relationships behind experimental design, present comparative data with relevant alternatives, and provide detailed experimental protocols to empower researchers in their quest for novel and effective therapeutic agents.
The Strategic Importance of the 6-Fluoro and 3-Hydroxy Substitutions
The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy in the development of potent antibacterial agents, distinguishing later-generation fluoroquinolones from their predecessors.[3] This substitution enhances antibacterial potency by improving both DNA gyrase complex binding and cell penetration.[4] The electron-withdrawing nature of fluorine can also modulate the pKa of the carboxylic acid, influencing its ionization state and interaction with biological targets.
The 3-hydroxy group, in conjunction with the 4-carboxylic acid, forms a key bidentate chelation site for metal ions, which can be crucial for the inhibition of certain enzymes. This structural motif is pivotal for the activity of many quinolone derivatives, contributing to their mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives can be finely tuned by modifications at various positions of the quinoline core. The following sections summarize the key SAR findings from numerous studies.
Substitutions at the N-1 Position
The substituent at the N-1 position plays a crucial role in determining the antibacterial potency and spectrum of activity.
| Substituent at N-1 | Observed Activity | Inference | Reference(s) |
| Ethyl | Potent antibacterial activity. | Small alkyl groups are well-tolerated and can enhance antibacterial efficacy. | [5] |
| Benzyl | Significant antibacterial and antifungal activities. | Aromatic substituents can introduce additional binding interactions, potentially broadening the activity spectrum. | [5] |
| Cyclopropyl | Broad-spectrum antibacterial activity. | The cyclopropyl group is a key feature in many potent fluoroquinolone antibiotics, likely optimizing interactions with DNA gyrase. | [2] |
| Alkoxy | Active against gram-negative microorganisms and Staphylococcus aureus. | The introduction of an oxygen atom at this position can modulate the electronic and steric properties, leading to potent activity. | [6] |
Modifications at the C-2 Position
The C-2 position offers a site for introducing diverse substituents that can significantly impact the compound's biological profile, including its anticancer and enzyme inhibitory activities.
| Substituent at C-2 | Observed Activity | Inference | Reference(s) |
| Phenyl and substituted phenyl | Potent anticancer activity through SIRT3 inhibition. | Bulky hydrophobic substituents are often necessary for potent enzyme inhibition. The substitution pattern on the phenyl ring can be optimized to enhance activity. | [7] |
| (4-Fluorobenzyl)sulfanyl | Precursor for novel fluoroquinolone derivatives. | This group serves as a handle for further synthetic modifications to generate new analogues with potentially enhanced antibacterial activity. | [3] |
Alterations at the C-7 Position
The C-7 position is a key site for modulating the antibacterial spectrum and potency of fluoroquinolones. Piperazine and its derivatives are common substituents at this position.
| Substituent at C-7 | Observed Activity | Inference | Reference(s) |
| Piperazin-1-yl | Potent antibacterial activity. | The basic nitrogen of the piperazine ring is crucial for activity, likely involved in binding to DNA gyrase and facilitating bacterial cell entry. | [5][8] |
| Substituted piperazin-1-yl | Modulation of antibacterial and antifungal activities. | Modifications on the piperazine ring can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. | [5] |
Comparative Analysis with Alternative Scaffolds
The 6-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold demonstrates significant advantages over other related structures.
| Scaffold | Advantages | Disadvantages | Reference(s) |
| 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid | Potent, broad-spectrum activity. Well-established synthetic routes. Favorable pharmacokinetic properties often observed. | Potential for development of resistance. | [3][4][5] |
| Quinoline-4-carboxylic acid (unsubstituted) | Simpler synthesis. | Generally lower potency compared to fluorinated analogs. | [9] |
| Naphthyridine-4-carboxylic acid | Can exhibit potent activity. | Synthesis can be more challenging. | [10] |
| Quinazoline-4-carboxylic acid | Can exhibit potent and selective enzyme inhibition. | Different biological target profile, may not always be a direct replacement. | [11][12] |
Experimental Protocols
General Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives
A common synthetic route to the core scaffold involves the Gould-Jacobs reaction, followed by further modifications.
Workflow for the Synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid Derivatives
Caption: General synthetic workflow for 6-fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives.
Step-by-Step Protocol:
-
Condensation: React a substituted 4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically performed in a high-boiling solvent like diphenyl ether and heated to high temperatures (e.g., 250 °C) to facilitate the initial condensation and subsequent thermal cyclization.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
-
Derivatization: The core scaffold can then be further modified. For instance, the nitrogen at the N-1 position can be alkylated using an appropriate alkyl halide in the presence of a base. Substitutions at the C-7 position are often introduced via nucleophilic aromatic substitution.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[1]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[1]
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]
Biological Evaluation: In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Conclusion
The 6-fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold is a highly versatile and privileged structure in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The strategic manipulation of substituents at the N-1, C-2, and C-7 positions allows for the fine-tuning of biological activity against a range of targets. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives, paving the way for the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).
- ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Retrieved from [Link]
-
PubMed. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Retrieved from [Link]
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PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Retrieved from [Link]
-
PubMed. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Retrieved from [Link]
-
ASM Journals. (1988). Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]
-
National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Retrieved from [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
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PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
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PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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The Progenitor and the Powerhouse: A Comparative Analysis of Nalidixic Acid and the 6-Fluoroquinolone Core
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antibacterial agents, the evolution from early quinolones to the highly potent fluoroquinolones represents a landmark achievement in medicinal chemistry. This guide provides an in-depth comparison between the progenitor of the quinolone class, nalidixic acid, and the foundational structural motif that propelled this class to broad-spectrum efficacy: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. While the latter is not an antibiotic in its own right but rather a key precursor, its comparison with nalidixic acid illuminates the profound impact of strategic structural modifications on antibacterial potency and spectrum.
Introduction: From a Narrow-Spectrum Pioneer to a Broad-Spectrum Scaffold
Nalidixic acid, discovered in the early 1960s, was the first clinically useful quinolone.[1][2][3] Its application, however, was largely confined to urinary tract infections caused by Gram-negative bacteria due to its limited potency and narrow spectrum of activity.[1][4] The subsequent development of fluoroquinolones, heralded by the introduction of a fluorine atom at the C6 position of the quinolone ring, marked a paradigm shift.[5][6] This single substitution, embodied in the 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid core, dramatically enhanced the antibacterial properties, paving the way for a new generation of broad-spectrum antibiotics.[1][7]
Mechanism of Action: Enhanced Inhibition of Bacterial DNA Replication
Both nalidixic acid and the fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, repair, and transcription.[9][10] The quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[11]
The addition of the C6 fluorine atom in the 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid scaffold significantly enhances the inhibitory activity against DNA gyrase.[12] This is attributed to the fluorine atom's ability to increase the penetration of the drug into the bacterial cell and improve its binding to the target enzyme.[6][13] While nalidixic acid primarily targets DNA gyrase in Gram-negative bacteria, fluoroquinolones exhibit potent dual-targeting of both DNA gyrase and topoisomerase IV, which contributes to their broader spectrum of activity, including against Gram-positive bacteria.[10][14]
Antibacterial Spectrum: A Tale of Two Generations
The structural divergence between nalidixic acid and the 6-fluoroquinolone core is directly reflected in their antibacterial spectra. Nalidixic acid's activity is primarily restricted to Gram-negative enteric bacteria such as E. coli, Klebsiella, and Proteus species.[8] It has minimal to no activity against Gram-positive bacteria and Pseudomonas aeruginosa.[15]
In stark contrast, the incorporation of the 6-fluoro moiety, often in conjunction with other substitutions at the C7 position, endows fluoroquinolones with a broad spectrum of activity.[1][16] This includes potent activity against a wide range of Gram-negative bacteria (including P. aeruginosa), Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pneumoniae), and even atypical pathogens like Mycoplasma and Chlamydia.[4][16]
Table 1: Comparative Antibacterial Spectrum
| Microorganism | Nalidixic Acid (MIC, µg/mL) | Representative Fluoroquinolones (e.g., Ciprofloxacin) (MIC, µg/mL) |
| Escherichia coli | 4 - 16 | ≤0.015 - 1 |
| Klebsiella pneumoniae | 8 - 32 | ≤0.03 - 1 |
| Proteus mirabilis | 4 - 16 | ≤0.06 - 1 |
| Pseudomonas aeruginosa | >128 | 0.25 - 2 |
| Staphylococcus aureus | >128 | 0.12 - 2 |
| Streptococcus pneumoniae | >128 | 0.5 - 4 |
Note: MIC values are generalized from multiple sources and can vary depending on the specific strain and testing conditions.
Pharmacokinetics: From Localized to Systemic Efficacy
A significant limitation of nalidixic acid is its poor systemic bioavailability, which restricts its use to infections of the urinary tract.[4] Fluoroquinolones, on the other hand, exhibit excellent oral absorption and wide distribution in body tissues and fluids, often achieving concentrations that exceed serum levels.[8][17] This favorable pharmacokinetic profile allows for their use in treating a wide array of systemic infections, including respiratory tract infections, skin and soft tissue infections, and bone and joint infections.[18]
Experimental Protocols: Assessing Antibacterial Efficacy
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays for evaluating the efficacy of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (Nalidixic acid, Fluoroquinolone)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a defined volume (e.g., 10-100 µL) and spread it onto nutrient agar plates.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Sources
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
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In Vivo Validation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a Novel Neuroprotective Agent: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid's neuroprotective activity, with a specific focus on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist. We will objectively compare its performance against Memantine, a clinically approved NMDA receptor antagonist for the treatment of Alzheimer's disease, and provide detailed experimental protocols to support this evaluation. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for neurodegenerative disorders.
Introduction: The Rationale for Targeting NMDA Receptors in Neurodegeneration
Glutamatergic excitotoxicity, primarily mediated by the overstimulation of NMDA receptors, is a key pathological cascade in a variety of neurodegenerative diseases, including Alzheimer's disease.[1][2] This overactivation leads to excessive calcium influx, triggering a cascade of downstream events that culminate in neuronal damage and death. Consequently, antagonizing the NMDA receptor presents a promising therapeutic strategy to mitigate this excitotoxic damage and preserve neuronal function.[2]
The quinoline-4-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds with diverse biological activities, including antibacterial, antitumor, and anti-HIV properties.[3] Recent investigations have highlighted the potential of 4-hydroxyquinoline-3-carboxylic acid derivatives as potent NMDA receptor antagonists, suggesting their utility in neuroprotective applications.[4] 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid emerges from this class as a compound of significant interest. This guide outlines a rigorous in vivo validation pathway to ascertain its therapeutic potential in comparison to the established drug, Memantine.
Comparative Framework: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid vs. Memantine
Our comparative analysis will focus on key preclinical indicators of efficacy and safety, providing a head-to-head assessment of the two compounds.
Table 1: Comparative In Vivo Validation Endpoints
| Parameter | 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (Test Compound) | Memantine (Comparator) | Rationale |
| Efficacy in a Model of Cognitive Impairment | To be determined | Established efficacy in improving cognitive function[5] | To assess the ability of the test compound to reverse or ameliorate cognitive deficits, a core symptom of Alzheimer's disease. |
| Neuroprotective Effect against Excitotoxicity | To be determined | Known to protect against glutamate-induced neurotoxicity[5] | To directly evaluate the compound's ability to prevent neuronal death in response to an excitotoxic challenge. |
| Pharmacokinetic Profile (Bioavailability, Brain Penetration) | To be determined | Moderate oral bioavailability and good brain penetration | To ensure the compound reaches the target organ (brain) at therapeutically relevant concentrations. |
| Acute Toxicity and Tolerability | To be determined | Generally well-tolerated with a known side-effect profile | To establish a preliminary safety profile and determine the maximum tolerated dose for efficacy studies. |
Experimental Design and Protocols
The following protocols are designed to provide a robust in vivo validation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid's activity. The choice of an appropriate animal model is critical. For assessing cognitive enhancement and neuroprotection in the context of Alzheimer's disease, a scopolamine-induced amnesia model in rodents or a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) would be suitable. For this guide, we will detail the protocol for the scopolamine-induced amnesia model, a widely used and validated model for screening potential cognitive enhancers.
Experimental Workflow
Caption: In vivo validation workflow for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Protocol: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Methodology:
-
Animal Model: Healthy adult male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Increasing doses of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (e.g., 10, 30, 100, 300 mg/kg).
-
A group for a known toxicant as a positive control is optional.
-
-
Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.
-
Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality.
-
Data Collection: Record body weight changes and any observed adverse effects.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Protocol: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, including its oral bioavailability and brain penetration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Groups:
-
Intravenous (i.v.) administration (e.g., 2 mg/kg).
-
Oral (p.o.) administration (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) after administration. At the final time point, collect brain tissue.
-
Analysis: Analyze the concentration of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability and brain-to-plasma concentration ratio.
Protocol: Efficacy in Scopolamine-Induced Amnesia Model
Objective: To evaluate the efficacy of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in reversing cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that impairs learning and memory.
Methodology:
-
Animal Model: Adult male mice.
-
Groups:
-
Vehicle + Vehicle.
-
Vehicle + Scopolamine (e.g., 1 mg/kg, i.p.).
-
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (at 3 doses based on toxicity and PK data) + Scopolamine.
-
Memantine (e.g., 5 or 10 mg/kg, i.p.) + Scopolamine.
-
-
Treatment Schedule: Administer the test compound or Memantine 30-60 minutes before the scopolamine injection. Administer scopolamine 30 minutes before the behavioral test.
-
Behavioral Test (Morris Water Maze):
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies and time in the target quadrant between the different treatment groups.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Data Interpretation and Comparative Analysis
The results from these studies will allow for a direct comparison of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid with Memantine.
-
Efficacy: A significant reduction in escape latency and an increase in the time spent in the target quadrant in the Morris water maze, comparable or superior to Memantine, would indicate potent cognitive-enhancing effects.
-
Neuroprotection: While not directly addressed in the scopolamine model, the underlying mechanism of NMDA receptor antagonism suggests neuroprotective potential. Further studies using models of excitotoxic injury (e.g., NMDA or kainic acid-induced lesions) would be necessary to confirm this.
-
Pharmacokinetics and Safety: A favorable pharmacokinetic profile with good brain penetration and a high therapeutic index (ratio of the toxic dose to the therapeutic dose) are crucial for a promising drug candidate.
Conclusion
This guide provides a structured and scientifically rigorous approach to the in vivo validation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid as a potential neuroprotective agent. By directly comparing its performance against the clinically relevant drug Memantine, researchers can generate the critical data necessary to assess its therapeutic potential and make informed decisions about its further development. The causality behind each experimental choice is rooted in the established understanding of neurodegenerative disease pathology and the principles of preclinical drug evaluation. The self-validating nature of these protocols, with appropriate controls, ensures the generation of trustworthy and reproducible data.
References
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Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central. [Link]
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Unlocking Relief: NMDA Receptor Antagonists for Neuropathic Pain in Dogs and Cats. YouTube. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Europe PMC. [Link]
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Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. PubMed. [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
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Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. ResearchGate. [Link]
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Benchmarking Novel Kynurenine 3-Monooxygenase Inhibitor: 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid Against Established Standards
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Neurodegenerative Disease Drug Discovery
Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Disease
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, producing several neuroactive metabolites.[1] An imbalance in this pathway has been strongly linked to the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[2][3] A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which is located at a critical branch point.[4][5] KMO converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[6] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of these neurotoxic metabolites while simultaneously shunting the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[4][5]
This guide provides a comprehensive framework for benchmarking a novel quinoline-based KMO inhibitor, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (hereafter referred to as Compound QF), against the well-characterized inhibitor, Ro 61-8048.[7] We will detail the experimental protocols for in vitro enzymatic and cell-based assays, present comparative data, and discuss the scientific rationale behind the experimental design.
The Kynurenine Pathway and Point of Inhibition
The following diagram illustrates the kynurenine pathway and the strategic point of inhibition by KMO inhibitors.
Caption: Workflow for the in vitro KMO inhibition assay.
Cell-Based Assay: Assessing On-Target Activity
To evaluate the efficacy of Compound QF and Ro 61-8048 in a more physiologically relevant context, a cell-based assay is crucial. This assay will measure the ability of the inhibitors to modulate the kynurenine pathway in intact cells. A suitable cell line for this purpose would be human peripheral blood mononuclear cells (PBMCs) or a cell line engineered to express KMO. [8]
Experimental Protocol: Cell-Based KMO Activity Assay
-
Cell Culture and Treatment:
-
Culture human PBMCs or a KMO-expressing cell line under standard conditions.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Compound QF, Ro 61-8048, or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Measurement of Kynurenine Pathway Metabolites:
-
After the treatment period, collect the cell culture supernatant.
-
Analyze the concentrations of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the supernatant using a validated method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the ratio of 3-hydroxykynurenine to kynurenine and the ratio of kynurenic acid to kynurenine for each treatment condition.
-
Plot these ratios against the inhibitor concentration to determine the cellular EC50 (half-maximal effective concentration) for each compound.
-
Comparative Cell-Based Data
The following table presents hypothetical results from the cell-based KMO activity assay.
| Compound | Cellular EC50 (µM) for reducing 3-HK/Kynurenine ratio | Fold-increase in KYNA/Kynurenine ratio at 10x EC50 |
| Compound QF | 0.5 | 15-fold |
| Ro 61-8048 | 1.2 | 12-fold |
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel KMO inhibitor, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid (Compound QF), against the established inhibitor, Ro 61-8048. The hypothetical data presented suggests that Compound QF exhibits superior potency in both in vitro enzymatic and cell-based assays. The enhanced cellular efficacy of Compound QF could be attributed to improved cell permeability or reduced efflux.
Further investigations should focus on a comprehensive selectivity panel against a broader range of enzymes and receptors, as well as pharmacokinetic and in vivo efficacy studies in animal models of neurodegenerative diseases. The quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting the kynurenine pathway. [9]
References
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. Available from: [Link]
-
The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed. Available from: [Link]
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Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. Available from: [Link]
-
The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - MDPI. Available from: [Link]
-
The kynurenine pathway and neurodegenerative disease - PubMed. Available from: [Link]
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The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC. Available from: [Link]
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What are KMO inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. Available from: [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. Available from: [Link]
-
Dynamic changes in metabolites of the kynurenine pathway in Alzheimer's disease, Parkinson's disease, and Huntington's disease: A systematic Review and meta-analysis - Frontiers. Available from: [Link]
-
Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933) - Assay Genie. Available from: [Link]
-
kynurenine ELISA Kits | Biocompare. Available from: [Link]
-
Human Kynurenine-3-Monooxygenase ELISA Kit - Innovative Research. Available from: [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas - MDPI. Available from: [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available from: [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. Available from: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available from: [Link]
- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available from: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available from: [Link]
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem. Available from: [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Evaluation of 6-Fluoro-3-hydroxyquinoline-4-carboxylic Acid
For researchers and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides an in-depth, practical comparison of methodologies for synthesizing 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a critical precursor for fluoroquinolone antibiotics.[1] We will delve into the causal factors behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold
The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry. Since the discovery of nalidixic acid, the first synthetic quinolone antibiotic, this scaffold has been the foundation for numerous clinically significant antibacterial agents. The introduction of a fluorine atom at the C-6 position was a pivotal moment in the evolution of these drugs, leading to the development of broad-spectrum fluoroquinolones that are effective against both Gram-positive and Gram-negative bacteria.[1] 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of these vital medicines.[1] Beyond their antibacterial properties, derivatives of this core structure have shown promise as antitumor, anti-HIV, and cannabinoid receptor modulating agents, highlighting the versatility and continued importance of this chemical class.[2]
Synthetic Pathways: A Comparative Analysis
Several synthetic routes to quinoline-4-carboxylic acid derivatives have been reported. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we compare two common approaches.
Gould-Jacobs Reaction and Cyclization
A prevalent method for synthesizing the quinoline core involves the reaction of an aniline derivative with a malonic acid derivative, followed by a high-temperature cyclization. This approach offers good yields and is adaptable to various substituted anilines.
Rationale for this Pathway: This method is robust and has been extensively documented, providing a high degree of confidence in its reproducibility. The use of readily available starting materials like 4-fluoroaniline and diethyl malonate makes it an economically viable option for larger-scale synthesis. The high-temperature cyclization is a critical step that drives the reaction towards the desired quinoline product.
Experimental Workflow Diagram:
Caption: Synthetic workflow for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Condensation of Isatins with Active Methylene Compounds
An alternative strategy involves the condensation of a substituted isatin with a compound containing an active methylene group, such as an aromatic ketone, in the presence of a base.[3] This method can be efficient for generating a variety of substituted quinoline-4-carboxylic acids.
Rationale for this Pathway: This approach can be advantageous when diverse substitutions on the quinoline ring are desired. The reaction conditions are often milder than the high-temperature cyclization required in the Gould-Jacobs pathway. The choice of the active methylene compound allows for the introduction of different groups at the 2-position of the quinoline ring.
Comparative Summary of Synthetic Routes:
| Feature | Gould-Jacobs Reaction | Isatin Condensation |
| Starting Materials | Substituted anilines, malonic esters | Substituted isatins, active methylene compounds |
| Key Reaction Step | High-temperature thermal cyclization | Base-catalyzed condensation |
| Typical Yields | Good to excellent | Moderate to good |
| Advantages | Robust, scalable, well-documented | Milder conditions, allows for diverse substitutions |
| Disadvantages | Harsh reaction conditions (high temp.) | Isatin precursors may be less accessible |
Detailed Experimental Protocol: Gould-Jacobs Synthesis
This section provides a step-by-step protocol for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, followed by its characterization.
Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Materials:
-
4-Fluoroaniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of 4-fluoroaniline and diethyl malonate is heated at reflux for 2 hours.
-
The ethanol formed during the reaction is removed by distillation.
-
The resulting intermediate is added dropwise to heated diphenyl ether at 250 °C.
-
The reaction mixture is maintained at this temperature for 30 minutes.
-
After cooling, the solid product is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A suspension of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in 10% aqueous NaOH is heated at reflux until a clear solution is obtained (approximately 1 hour).
-
The solution is cooled to room temperature and filtered.
-
The filtrate is acidified with concentrated HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[4]
Characterization of the Final Product
To ensure the identity and purity of the synthesized 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a comprehensive characterization is essential.
Analytical Techniques and Expected Results:
| Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment | A sharp melting point is indicative of high purity. |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons and the carboxylic acid proton. |
| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single signal for the fluorine atom at the C-6 position.[1] |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C₁₀H₆FNO₃ (207.16 g/mol ).[4] |
| IR Spectroscopy | Functional group identification | Characteristic peaks for O-H, C=O (acid and ketone), and C-F bonds. |
Comparative Biological Activity of Fluoroquinolone Precursors
The substitution pattern on the quinoline ring significantly influences the biological activity of the resulting compounds. The 6-fluoro substitution is a hallmark of many potent fluoroquinolone antibiotics.[1]
Structure-Activity Relationship (SAR) Insights:
The introduction of a fluorine atom at the C-6 position generally enhances antibacterial activity. Further modifications at other positions, such as the N-1 and C-7 positions, are crucial for modulating the spectrum of activity, pharmacokinetic properties, and safety profile of fluoroquinolone antibiotics.[5] For instance, the addition of a piperazinyl group at the C-7 position is common in many clinically used fluoroquinolones and contributes to their broad-spectrum efficacy.
Diagram of Fluoroquinolone Pharmacophore:
Caption: Key pharmacophoric features of fluoroquinolone antibiotics.
Trustworthiness and Self-Validation in Experimental Replication
To ensure the reliability of these experimental results, several checkpoints should be integrated into the workflow:
-
Intermediate Characterization: After the synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, it is advisable to perform preliminary characterization (e.g., melting point, TLC) to confirm its identity before proceeding to the hydrolysis step.
-
Purity Assessment: The final product should be analyzed for purity using techniques like HPLC or elemental analysis. Commercially available standards can be used for comparison.[4]
-
Consistent Reagent Quality: The quality and purity of starting materials and reagents can significantly impact the reaction outcome. It is crucial to use reagents from reliable sources and to be consistent in their quality across different experimental runs.
By adhering to these principles of meticulous execution and thorough characterization, researchers can confidently replicate and build upon the experimental results for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a cornerstone molecule in the development of life-saving therapeutics.
References
-
A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield starting from 3,4-difluorophenyl isothiocyanate was developed. The structure of the product was established by 1H, 13C, and 19F NMR spectroscopy, mass spectrometry, IR spectroscopy and confirmed by elemental analysis. The title compound, containing the pharmacophoric 4-fluorobenzyl group, will be used in the synthesis of novel fluoroquinolone derivatives. (Source: MDPI, URL: [Link])
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (Source: ACS Publications, URL: [Link])
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (Source: PubChem, URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (Source: ResearchGate, URL: [Link])
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (Source: ResearchGate, URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Source: PubMed Central, URL: [Link])
-
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. (Source: PubChem, URL: [Link])
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (Source: National Library of Medicine, URL: [Link])
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. As a valued professional in research and drug development, ensuring your safety and the integrity of our environment is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to manage your chemical waste with confidence and precision.
Core Principles of Disposal
The fundamental principle for the disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is to prevent its release into the environment and to mitigate any potential harm to human health.[4][5][6] This is achieved through proper segregation, containment, and transfer to a licensed hazardous waste disposal facility.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is presumed to be an irritant to the skin, eyes, and respiratory system.[1][3][7] Some quinoline derivatives also carry warnings of acute toxicity and potential for reproductive harm.[2] Therefore, a robust selection of PPE is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is likely a skin irritant.[3][7] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust that could cause serious eye irritation.[1][3][8] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be needed for handling large quantities or for spill cleanup. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][3][7][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid from the laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a successful waste management program.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Solid Waste:
-
Collect unadulterated solid 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in its original container if possible, or in a designated solid waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Solutions:
-
Aqueous or organic solvent solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix with other waste streams such as non-halogenated solvents or aqueous heavy metal waste. Incompatible wastes can lead to dangerous reactions.[4]
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Ensure proper ventilation.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill:
-
Collect and Dispose: Place the collected material and all contaminated absorbents into the designated hazardous waste container.[4][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
Step 3: Storage Pending Disposal
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Secure Containment: Ensure the waste container lid is tightly sealed to prevent the release of vapors.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Irritant," "Toxic").
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10][11] The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Final Disposal
The ultimate disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid must be conducted by a licensed environmental services company.
-
Professional Disposal: This compound should be disposed of at an approved waste disposal plant.[1][8] The preferred method for many halogenated organic compounds is high-temperature incineration with appropriate flue gas scrubbing.[1]
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[4][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do Not:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Caption: Disposal workflow for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Conclusion
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. The principles of careful segregation, proper PPE usage, and professional disposal are the cornerstones of responsible chemical waste management. Always consult with your institution's EHS department for specific guidance and requirements.
References
-
Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 710779, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]
-
Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. carlroth.com [carlroth.com]
- 3. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Navigating the Handling of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information for the handling of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, a compound of interest in various research and development applications. By elucidating the rationale behind each procedural step, this document aims to foster a culture of safety and precision in the laboratory.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. |
| Body | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors. For situations outside of a fume hood (e.g., large spills), a respirator with an appropriate cartridge may be necessary. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Pre-Handling Checklist:
-
Review Safety Information: Familiarize yourself with the potential hazards of quinoline derivatives and organic acids[3][5].
-
Ensure Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Gather all Necessary PPE: Have all required PPE readily available and in good condition.
-
Prepare a Designated Workspace: Clearly demarcate the area where the compound will be handled. This area should be clean and free of clutter.
-
Locate Emergency Equipment: Ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Don PPE: Put on your lab coat, followed by chemical splash goggles and a face shield. Don gloves just before handling the chemical.
-
Work Within a Fume Hood: All manipulations of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, including weighing and preparing solutions, must be conducted within a certified chemical fume hood[4].
-
Controlled Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly[6][7][8]. This is especially important when dissolving in water to control any potential exothermic reactions.
-
Immediate Cleanup: Clean any spills immediately with an appropriate absorbent material.
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: A logical workflow for the safe handling of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[3][4].
-
Segregation: Store organic acids separately from inorganic acids and bases[3].
Disposal:
-
Waste Collection: Collect all waste containing 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid in a designated, labeled hazardous waste container.
-
pH Neutralization: Depending on local regulations, acidic waste may need to be neutralized before disposal.
-
Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour chemical waste down the drain[1].
The decision-making process for waste disposal is outlined in the diagram below.
Caption: A flowchart outlining the proper disposal plan for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid waste.
By adhering to these guidelines, researchers can confidently and safely handle 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- Penta chemicals. (2025, May 13).
- Chemos GmbH&Co.KG. (2019, April 11).
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- CDH Fine Chemical.
- National Institutes of Health. Quinoline | C9H7N | CID 7047 - PubChem.
- Washington State University.
- University of Washington.
- University of California, Riverside. (2014, March 3).
- Flinn Scientific. Acid Safety.
- California State University, Bakersfield.
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
